molecular formula C5H13NO2 B1677425 m-PEG2-Amine CAS No. 31576-51-9

m-PEG2-Amine

カタログ番号: B1677425
CAS番号: 31576-51-9
分子量: 119.16 g/mol
InChIキー: QWCGXANSAOXRFE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Methoxyethoxy)ethanamine is a reactant in the preparation of cyclopeptoids, a phase-transfer catalyst.>m-PEG2-amine is a PEG derivative containing an amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(2-methoxyethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-7-4-5-8-3-2-6/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCGXANSAOXRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

80506-64-5
Record name Aminopoly(ethylene glycol) methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80506-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90334386
Record name 2-(2-methoxyethoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31576-51-9
Record name 2-(2-Methoxyethoxy)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31576-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-methoxyethoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to m-PEG2-Amine: Properties, Synthesis, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-2-amine (m-PEG2-Amine), a short, hydrophilic linker increasingly utilized in the development of advanced biotherapeutics. We detail its core physicochemical properties, provide representative synthesis and bioconjugation protocols, and explore its application in two cutting-edge fields: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document serves as a critical resource for researchers and drug development professionals aiming to leverage PEGylated linkers for enhanced therapeutic performance.

Core Properties of this compound

This compound, also known as 2-(2-methoxyethoxy)ethanamine, is a bifunctional molecule featuring a terminal methoxy (B1213986) group and a primary amine. The two ethylene (B1197577) glycol units confer hydrophilicity, which is a critical attribute for its function as a linker in complex biologic drugs. The primary amine serves as a reactive handle for conjugation to various molecules.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₅H₁₃NO₂[1]
Molecular Weight 119.16 g/mol [1]
CAS Number 31576-51-9[1]
Appearance Colorless to light yellow liquid
Boiling Point 98 °C at 0.4 mmHg[2]
Density ~0.934 g/cm³

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in bioconjugation, representative of its application in ADC and PROTAC development.

Synthesis of this compound

This protocol describes a common two-step process for synthesizing this compound, starting from commercially available reagents.

Step 1: Synthesis of N-[2-(2-methoxyethoxy)ethyl]phthalimide

  • Combine 1-(2-chloroethoxy)-2-methoxyethane and an excess of ammonia (B1221849) (e.g., a 1:5 molar ratio) in a high-pressure autoclave.[3]

  • Heat the reaction mixture to approximately 130°C under the self-generated pressure (around 1.5 MPa) for 6 hours.[3]

  • Monitor the reaction for the consumption of the starting chloride material (e.g., by GC-MS).

  • Upon completion, cool the reaction vessel to room temperature.

  • Isolate the crude N-[2-(2-methoxyethoxy)ethyl]phthalimide intermediate.

Step 2: Hydrazinolysis to Yield this compound

  • Dissolve the crude N-[2-(2-methoxyethoxy)ethyl]phthalimide from the previous step in ethanol.

  • Add hydrazine (B178648) monohydrate (approximately 1.5 equivalents) to the solution.[3]

  • Reflux the mixture at 100°C for 3 hours.[3]

  • Cool the reaction to room temperature, which should result in the precipitation of phthalhydrazide.

  • Filter the mixture to remove the precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • To the residue, add acetone (B3395972) to precipitate any remaining impurities and filter again.

  • Concentrate the final filtrate under reduced pressure to yield this compound as an oil.[3]

  • Purify the final product by vacuum distillation.

General Protocol for Amide Coupling to a Carboxylic Acid

This protocol outlines the conjugation of this compound to a molecule containing a carboxylic acid, a common step in constructing ADCs and PROTACs.

  • Dissolve the carboxylic acid-containing molecule (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or NMP under an inert atmosphere (e.g., Argon).

  • Add this compound (1.1 equivalents).

  • Add a suitable coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (3.0 equivalents).[4]

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by a suitable analytical method, such as LC-MS or TLC.[5]

  • Upon completion, quench the reaction by adding water.

  • Extract the product using an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting PEGylated conjugate using column chromatography or reverse-phase HPLC.[4]

Applications in Drug Development

The hydrophilic and flexible nature of the PEG chain in this compound makes it an advantageous linker. It can improve the solubility and pharmacokinetic properties of the resulting conjugate, which is particularly beneficial when linking hydrophobic drug payloads.[6][7]

Role in Antibody-Drug Conjugates (ADCs)

In ADCs, a linker tethers a potent cytotoxic drug to a monoclonal antibody (mAb) that targets a tumor-specific antigen. The linker's stability in circulation and its ability to release the payload inside the target cell are critical. PEG linkers like this compound can enhance the aqueous solubility of the ADC, potentially allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.[8][]

The general mechanism of action for an ADC is a multi-step process.[10][11] The mAb component of the ADC binds to a specific antigen on the surface of a cancer cell.[] Following binding, the cell internalizes the ADC-antigen complex, typically through endocytosis.[] Once inside the cell, the complex is trafficked to lysosomes, where the acidic environment or specific enzymes cleave the linker, releasing the cytotoxic payload.[11] The released drug can then exert its cell-killing effect, for example, by damaging DNA or inhibiting microtubule polymerization, ultimately leading to apoptosis.[10][11]

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Complex Formation Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity PROTAC_Ubiquitin_Pathway cluster_system Ubiquitin-Proteasome System PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Poly-Ubiquitinated Target Protein TernaryComplex->PolyUb 1. Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome 2. Recognition Proteasome->PROTAC 4. Release & Recycle Degraded Degraded Peptides Proteasome->Degraded 3. Degradation

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(2-methoxyethoxy)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(2-methoxyethoxy)ethanamine (CAS No: 31576-51-9). The information is curated for professionals in research and drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of key chemical processes.

Chemical Identity and Structure

2-(2-methoxyethoxy)ethanamine is a primary amine featuring a diether linkage. Its structure consists of a methoxyethyl group attached to an ethoxy ethanamine backbone. This unique combination of ether and amine functionalities imparts specific solubility and reactivity characteristics, making it a valuable building block in various chemical syntheses.

Chemical Structure:

G Chemical Structure of 2-(2-methoxyethoxy)ethanamine C1 CH₃ O1 O C1->O1 C2 CH₂ O1->C2 C3 CH₂ C2->C3 O2 O C3->O2 C4 CH₂ O2->C4 C5 CH₂ C4->C5 N1 NH₂ C5->N1

Caption: Molecular structure of 2-(2-methoxyethoxy)ethanamine.

Physical Properties

The physical properties of 2-(2-methoxyethoxy)ethanamine are summarized in the table below. It is important to note that experimental values for certain properties of this specific compound are not widely available in the literature. Therefore, data from structurally similar compounds and computed values are included for a comprehensive understanding.

PropertyValueSource / Notes
Molecular Formula C₅H₁₃NO₂
Molecular Weight 119.16 g/mol
Appearance Liquid
Boiling Point Not precisely determined. A structurally similar, longer chain analog, 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine, has a boiling point of 223.9°C at 760 mmHg.
Melting Point Data not available
Density 0.958 g/mL
Refractive Index (n²⁰/D) 1.429
Flash Point 70 °C (158 °F)
Solubility Soluble in organic solvents. Slightly soluble in water. Quantitative data not available.
Computed XLogP3 -1.2[1]

Chemical Properties

The chemical behavior of 2-(2-methoxyethoxy)ethanamine is dictated by its primary amine and ether functionalities.

PropertyValue / DescriptionSource / Notes
pKa Experimental data not available. As a primary amine, it is expected to be a weak base.
Reactivity The primary amine group is nucleophilic and can participate in reactions such as acylation, alkylation, and condensation. The ether linkages are generally stable but can be cleaved under harsh acidic conditions.
Stability Stable under normal conditions.
Hazards Acute toxicity (oral), Category 3.

Synthesis Pathway

A common synthetic route to 2-(2-methoxyethoxy)ethanamine involves the reaction of 1-(2-chloroethoxy)-2-methoxyethane with ammonia.[2] This nucleophilic substitution reaction replaces the chlorine atom with an amino group.

Synthesis Synthesis of 2-(2-methoxyethoxy)ethanamine reactant1 1-(2-chloroethoxy)-2-methoxyethane product 2-(2-methoxyethoxy)ethanamine reactant1->product Nucleophilic Substitution reactant2 Ammonia (NH₃) reactant2->product

Caption: A plausible synthetic route to 2-(2-methoxyethoxy)ethanamine.

Spectral Data Summary

Detailed spectral analysis is crucial for the identification and characterization of 2-(2-methoxyethoxy)ethanamine. Below is a summary of expected spectral features.

SpectrumKey Features
¹H NMR Signals corresponding to the methoxy (B1213986) (-OCH₃) protons, the methylene (B1212753) (-CH₂-) protons adjacent to the ether and amine groups, and the amine (-NH₂) protons are expected. The integration of these signals would confirm the number of protons in each environment.
¹³C NMR Distinct signals for each of the five carbon atoms in different chemical environments are anticipated. The chemical shifts would be indicative of their proximity to electronegative oxygen and nitrogen atoms.
IR Spectroscopy Characteristic absorption bands are expected for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), C-O stretching of the ether linkages (around 1050-1150 cm⁻¹), and C-N stretching (around 1000-1200 cm⁻¹).
Mass Spectrometry The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage at the C-O and C-C bonds adjacent to the heteroatoms.

Experimental Protocols

The following are detailed methodologies for determining key physical and chemical properties of liquid compounds like 2-(2-methoxyethoxy)ethanamine.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

  • Apparatus Setup: A small quantity of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube. The test tube is then attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).

  • Heating: The heating bath is heated gently and evenly.

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

  • Measurement: The heat source is removed, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

  • Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to standard pressure (760 mmHg) if necessary.

Determination of Density

Principle: Density is the mass per unit volume of a substance.

Methodology:

  • Apparatus: A pycnometer (a small glass flask with a precise volume) and an analytical balance are required.

  • Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined.

  • Mass of Pycnometer with Sample: The pycnometer is filled with 2-(2-methoxyethoxy)ethanamine, ensuring no air bubbles are trapped. The excess liquid is wiped off, and the filled pycnometer is weighed.

  • Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water. Its mass is then determined.

  • Calculation: The density of the sample is calculated using the following formula: Density = (Mass of sample) / (Volume of sample) where the volume of the sample is determined from the mass of the water and the known density of water at that temperature.

Determination of pKa (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For an amine, it is more accurately the pKa of its conjugate acid. Potentiometric titration measures the change in pH of a solution upon the addition of a titrant.

Methodology:

  • Solution Preparation: A known concentration of 2-(2-methoxyethoxy)ethanamine is prepared in a suitable solvent (e.g., water or a water-alcohol mixture).

  • Titration Setup: A calibrated pH electrode is immersed in the amine solution, which is stirred continuously. A standardized solution of a strong acid (e.g., HCl) is used as the titrant and is added in small, precise increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Titration Curve: A graph of pH versus the volume of titrant added is plotted.

  • pKa Determination: The equivalence point is the point of steepest inflection on the titration curve. The half-equivalence point is the point at which half of the volume of titrant required to reach the equivalence point has been added. The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the amine.

References

An In-depth Technical Guide on the Mechanism of Action of m-PEG2-Amine in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the fields of drug development, diagnostics, and proteomics, the modification of biomolecules to enhance their therapeutic properties or to facilitate their detection is a critical endeavor. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins and peptides.[1] This process can increase drug solubility, extend circulating half-life, and reduce immunogenicity and proteolytic degradation.[1][2]

m-PEG2-Amine (methoxy-PEG2-amine) is a short, hydrophilic linker containing a terminal primary amine group that serves as a versatile tool in bioconjugation.[3][4] Its primary amine is a potent nucleophile that, under the appropriate conditions, can form stable covalent bonds with various functional groups on proteins, peptides, or other molecules. This guide provides a detailed exploration of the core mechanisms by which this compound participates in bioconjugation reactions, offering experimental protocols and technical considerations for researchers, scientists, and drug development professionals.

Core Principles of this compound Reactivity

The utility of this compound in bioconjugation stems from the nucleophilic character of its terminal primary amine (-NH2). This amine group can react with various electrophilic targets to form stable covalent bonds. The primary targets on proteins for such reactions are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of the polypeptide chain.[5][6] These amine groups are generally located on the protein surface, making them accessible for conjugation.[6]

A critical factor governing the reactivity of this compound is the reaction pH. The primary amine must be in a deprotonated, non-protonated state to act as an effective nucleophile.[7][8] Since the pKa of primary amines is typically around 10.5, reactions are performed at a physiological to slightly alkaline pH (typically 7.2 to 9.0) to ensure a sufficient concentration of the reactive, deprotonated amine.[6][7]

Key Mechanisms of Action in Bioconjugation

This compound is not reactive on its own but is conjugated to biomolecules that have been activated with specific electrophilic functional groups. The most common mechanisms are acylation with activated esters and carbodiimide-mediated coupling.

The most prevalent method for conjugating amine-containing linkers like this compound involves its reaction with an N-hydroxysuccinimide (NHS) ester.[5] NHS esters are highly reactive towards primary amines, forming a stable and irreversible amide bond.[9][10] The reaction proceeds via a nucleophilic acyl substitution, where the deprotonated amine of this compound attacks the carbonyl carbon of the NHS ester. This is followed by the departure of the NHS leaving group.[6] A significant competing reaction is the hydrolysis of the NHS ester, which also increases at higher pH; therefore, reaction conditions must be optimized.[6]

Caption: Mechanism of this compound reacting with an NHS-ester activated protein.

This compound can be directly conjugated to carboxylic acid groups (e.g., on aspartic acid, glutamic acid, or the C-terminus of a protein) using a carbodiimide (B86325) activator such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI).[11] EDC activates the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[11] This intermediate can then react with the primary amine of this compound to form an amide bond.

To improve the efficiency and stability of this reaction, N-hydroxysuccinimide (NHS) is often added.[12][13] The O-acylisourea intermediate reacts with NHS to form a more stable semi-stable NHS ester, which is less susceptible to hydrolysis in an aqueous environment. This NHS ester then reacts with this compound as described in the previous section.

EDC_NHS_Coupling Protein_COOH Protein-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) Protein_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea Protein_NHS_Ester Protein-NHS Ester (Semi-Stable) O_Acylisourea->Protein_NHS_Ester NHS NHS NHS->Protein_NHS_Ester + Final_Conjugate Final Amide Conjugate Protein_NHS_Ester->Final_Conjugate mPEG_Amine This compound mPEG_Amine->Final_Conjugate +

Caption: Two-step mechanism for EDC/NHS-mediated coupling of this compound.

Experimental Protocols and Considerations

Successful bioconjugation requires careful planning and execution, with particular attention paid to buffer composition, pH, and reagent stoichiometry.

The process of conjugating this compound to a protein typically follows a standardized workflow, from reagent preparation to final product analysis. This ensures reproducibility and maximizes the yield of the desired conjugate.

experimental_workflow A 1. Protein Preparation (Buffer Exchange into Amine-Free Buffer) B 2. Reagent Preparation (Dissolve this compound & Activator) A->B C 3. Conjugation Reaction (Combine Protein and Reagents) B->C D 4. Quenching (Add excess amine like Tris or Glycine) C->D E 5. Purification (e.g., Dialysis, Size-Exclusion Chromatography) D->E F 6. Analysis & Characterization (e.g., SDS-PAGE, Mass Spectrometry) E->F

Caption: Standard workflow for protein conjugation with this compound.

The efficiency of conjugation is highly dependent on the reaction conditions. The tables below summarize key parameters for the two primary mechanisms.

Table 1: Recommended Buffer Conditions for Amine-Reactive Conjugations

Parameter NHS Ester Coupling EDC/NHS Coupling (Amine Reaction Step) Rationale
pH 7.2 - 8.5[6] 7.2 - 8.0[13] Ensures the primary amine is deprotonated and nucleophilic.
Buffer Type Phosphate, Borate, Carbonate, HEPES[5][6] Phosphate, Borate, HEPES[13] Must be free of primary amines to avoid competing reactions.

| Forbidden Buffers | Tris, Glycine[8] | Tris, Glycine[13] | These buffers contain primary amines that will react with the activated molecule. |

Table 2: Typical Reaction Parameters for Bioconjugation

Parameter NHS Ester Coupling EDC/NHS Coupling Notes
Protein Concentration > 2 mg/mL[8] > 2 mg/mL Higher concentrations favor the conjugation reaction over hydrolysis.
Molar Ratio (PEG:Protein) 5:1 to 20:1[14] 10:1 to 50:1 Should be optimized for each specific protein to achieve the desired degree of labeling.
Temperature 4°C to Room Temp (25°C)[6] Room Temp (25°C)[12] Lower temperatures can help control the reaction and minimize hydrolysis.[6]
Reaction Time 30 minutes to 4 hours[6] 2 hours to 12 hours[12] Monitored to prevent over-labeling or degradation.

| Quenching Reagent | 50-100 mM Tris or Glycine[8] | Hydroxylamine, Tris, Glycine[12][13] | Stops the reaction by consuming any remaining reactive groups. |

This protocol provides a general method for labeling a protein with this compound via an NHS ester linkage.

  • Protein Preparation:

    • Dissolve or exchange the protein into an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 2-10 mg/mL.[8]

  • Reagent Preparation:

    • Immediately before use, dissolve the protein-reactive NHS ester in a dry, water-miscible solvent like DMSO or DMF to a stock concentration of 10-20 mM.[8]

    • Dissolve this compound in the reaction buffer.

  • Conjugation Reaction:

    • This step assumes the protein is already activated with an NHS ester. Add the desired molar excess of this compound solution to the protein solution while gently stirring.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[15] The optimal time may vary.

  • Quenching:

    • Add a quenching buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM.[8]

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Remove excess this compound and byproducts by dialysis, size-exclusion chromatography (SEC), or another suitable purification method.

This protocol details the steps for conjugating this compound to a protein's carboxyl groups.

  • Protein and Reagent Preparation:

    • Dissolve the protein in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).[13]

    • Prepare fresh stock solutions of EDC and NHS in dry DMSO or water.[12]

    • Dissolve this compound in the reaction buffer (e.g., PBS, pH 7.4).

  • Activation of Carboxylic Acids:

    • Add EDC and NHS to the protein solution. Typical molar ratios are a 2-4 fold excess of EDC/NHS over the number of carboxyl groups to be activated.[13]

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.[12][13]

  • Conjugation Reaction:

    • Add the this compound solution to the activated protein mixture. A significant molar excess of amine is often required.

    • The pH may be raised to 7.2-7.5 at this stage to facilitate the amine reaction.[13]

    • Allow the reaction to proceed for 2-4 hours at room temperature.[12]

  • Quenching and Purification:

    • Quench the reaction by adding an amine-containing buffer like Tris or hydroxylamine.[13]

    • Purify the PEGylated protein using an appropriate method like SEC to remove unreacted reagents.

Characterization of Conjugates

After purification, it is essential to confirm the success of the conjugation. A common method is SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis), where a successful PEGylation will result in a visible increase in the molecular weight of the protein, causing it to migrate slower through the gel compared to the unmodified protein.[15] For more precise characterization, techniques like MALDI-TOF mass spectrometry can determine the exact mass of the conjugate and the degree of labeling.

Conclusion

This compound is a fundamental building block in modern bioconjugation, enabling the precise modification of biomolecules. Its primary amine functional group provides a reliable handle for forming stable amide bonds through well-established chemical reactions, primarily with NHS esters and EDC/NHS-activated carboxylic acids. A thorough understanding of the underlying reaction mechanisms, the influence of experimental parameters like pH and stoichiometry, and proper analytical characterization are paramount for the successful development of novel bioconjugates for therapeutic and research applications.

References

An In-depth Technical Guide to the Core Applications of m-PEG2-Amine in Medical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern medical research and drug development, the strategic modification of biomolecules and delivery systems is paramount to enhancing therapeutic efficacy and safety. Among the chemical tools utilized for these advancements, Polyethylene Glycol (PEG) linkers have become indispensable. This guide focuses on a specific, short-chain PEG linker, m-PEG2-Amine (2-(2-Methoxyethoxy)ethanamine), a versatile reagent with significant applications in bioconjugation, drug delivery, and the development of novel therapeutic modalities.

This compound is a heterobifunctional linker featuring a methoxy-capped diethylene glycol chain and a terminal primary amine.[1] The PEG component imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of conjugated molecules, while the reactive amine group allows for covalent attachment to a variety of functional groups.[2] This guide provides a detailed exploration of the core applications of this compound, complete with quantitative data, experimental protocols, and visualizations to support researchers in their work.

Core Applications of this compound

The unique properties of this compound make it a valuable component in several cutting-edge areas of medical research.

Development of Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a class of targeted therapies designed to deliver potent cytotoxic agents specifically to cancer cells. The linker connecting the antibody to the cytotoxic payload is a critical component, influencing the ADC's stability, solubility, and mechanism of drug release.[3][4] this compound is frequently incorporated into the linker structure of ADCs.[5] As a short, hydrophilic spacer, it can help to improve the solubility of hydrophobic payloads and modulate the overall pharmacokinetic properties of the conjugate.[4][6] The terminal amine group serves as a key handle for conjugation to either the payload or the antibody, often after activation to react with specific amino acid residues.

ADC_Pathway cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC with This compound Linker Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Targeting Binding Binding Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization 2. Internalization Endosome Endosome (pH 5.5-6.2) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 5. Drug Action

Caption: Workflow of ADC targeting and payload delivery.

Quantitative Data Summary: Impact of PEG Linkers on ADC Properties

While specific data for this compound is often embedded in proprietary drug development, the inclusion of PEG linkers in ADCs has been shown to quantitatively impact several key parameters.

ParameterEffect of PEGylationTypical Quantitative ImpactReference
Drug-to-Antibody Ratio (DAR) Enables higher loading of hydrophobic drugs by mitigating aggregation.Optimized DARs of 2-4 are often achieved to balance potency and pharmacokinetics.
Solubility Increases the hydrophilicity of the ADC, preventing aggregation.Significantly improved solubility in aqueous buffers.
In Vivo Stability Can shield the payload from premature degradation in circulation.Enhanced stability in serum over several days compared to non-PEGylated linkers.[7]
Pharmacokinetics Prolongs circulation half-life by increasing hydrodynamic volume.Can lead to a several-fold increase in plasma half-life.[8]

Experimental Protocol: General Synthesis of an ADC with an Amine-Linker

This protocol outlines a general workflow for conjugating a drug payload to an antibody using a linker strategy that could incorporate this compound. This often involves reacting the amine group of the PEG linker with an activated carboxylic acid on the drug, followed by conjugation to the antibody.

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable conjugation buffer (e.g., PBS, pH 7.4-8.0).

    • Ensure the buffer is free of primary amines (e.g., Tris) that could compete in the reaction.

    • For cysteine-based conjugation, partially reduce the antibody using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at a molar excess of ~2.5 equivalents for 90 minutes at 37°C.[7]

    • Remove the reducing agent using a desalting column or tangential flow filtration (TFF), exchanging the antibody into the conjugation buffer.

  • Linker-Payload Synthesis:

    • Dissolve the carboxylic acid-functionalized payload and an equimolar amount of this compound in an anhydrous organic solvent (e.g., DMF or DMSO).

    • Add coupling reagents such as EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 equivalents) and NHS (N-hydroxysuccinimide) (1.2 equivalents).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS until the formation of the amine-PEG-payload conjugate is complete.

    • Purify the product via chromatography.

  • Conjugation to Antibody:

    • Activate the linker-payload construct if necessary (e.g., by introducing a maleimide (B117702) group to react with reduced antibody thiols).

    • Add the activated linker-payload to the prepared antibody solution at a specific molar ratio (e.g., 6:1 drug-to-antibody) to target a desired DAR.[9]

    • Incubate the reaction at 4°C or room temperature for 1-4 hours with gentle mixing.

  • Quenching and Purification:

    • Stop the reaction by adding a quenching reagent (e.g., N-acetylcysteine for maleimide reactions) to cap any unreacted sites on the antibody.

    • Remove unconjugated linker-payload and other small molecules by size-exclusion chromatography (SEC) or TFF.

    • Exchange the final ADC into a suitable formulation buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the final protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Calculate the DAR using methods such as UV-Vis spectroscopy (if the drug has a distinct absorbance) or Hydrophobic Interaction Chromatography (HIC).

Synthesis of PROTACs

PROteolysis TArgeting Chimeras (PROTACs) are innovative heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[2] The linker's length, flexibility, and solubility are critical for enabling the formation of a stable ternary complex (Target Protein - PROTAC - E3 Ligase).

This compound is an effective building block for PROTAC linkers.[2][5] Its inclusion can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[10] The amine functionality provides a straightforward point of attachment for either the target protein ligand or the E3 ligase ligand through amide bond formation.

PROTAC_Mechanism POI Protein of Interest (Target) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Proteasome Proteasome POI->Proteasome 3. Recognition PROTAC PROTAC (with this compound Linker) PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination 1. Proximity Induction Ubiquitination->POI 2. Ub Tagging Ub Ub Degradation Degradation Proteasome->Degradation 4. Degradation Degradation->PROTAC 5. PROTAC Recycled

Caption: Mechanism of PROTAC-mediated protein degradation.

Quantitative Data Summary: Influence of PEG Linkers on PROTAC Performance

The linker is a key determinant of a PROTAC's degradation efficiency. While specific DC50 values are highly dependent on the target and ligands, the choice of linker has a quantifiable impact.

ParameterEffect of PEGylationTypical Quantitative ImpactReference
Aqueous Solubility Increases solubility of hydrophobic PROTAC molecules.Can significantly increase solubility, aiding in formulation and cell permeability.[10]
Cell Permeability Modulates physicochemical properties to improve cell entry.Optimal PEG length can enhance permeability and subsequent degradation activity.[10]
Degradation Efficiency (DC50) Affects the geometry of the ternary complex, influencing degradation.Systematic changes in PEG linker length can modulate DC50 values by orders of magnitude.[10]

Experimental Protocol: General Synthesis of a PROTAC Using this compound

This protocol describes a general method for synthesizing a PROTAC where this compound is used to connect two ligands.

  • Synthesis of Ligand-Linker Intermediate:

    • Select one of the ligands (e.g., the one binding the protein of interest) that has a carboxylic acid functional group.

    • Dissolve this ligand (1 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent like DMF.

    • Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents) and a base like DIPEA (N,N-Diisopropylethylamine) (2 equivalents).

    • Stir the reaction at room temperature for 2-6 hours, monitoring by LC-MS.

    • Upon completion, purify the amine-PEG-ligand intermediate by preparative HPLC.

  • Coupling of the Second Ligand:

    • Take the second ligand (e.g., the E3 ligase binder), which should also possess a carboxylic acid group.

    • In a separate flask, dissolve this second ligand (1 equivalent) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to activate the carboxylic acid, and stir for 15-30 minutes.

    • Add the purified amine-PEG-ligand intermediate (1 equivalent) to the activated second ligand solution.

    • Stir the final reaction mixture at room temperature overnight.

  • Purification and Verification:

    • Monitor the formation of the final PROTAC product by LC-MS.

    • Once the reaction is complete, purify the crude product by preparative HPLC.

    • Verify the structure and purity of the final PROTAC molecule using ¹H NMR and high-resolution mass spectrometry.

Surface Modification of Nanoparticles for Drug Delivery

Nanoparticles (NPs) are promising vehicles for drug delivery, but their interaction with biological systems can lead to rapid clearance by the immune system. Surface modification with PEG, a process known as PEGylation, is a widely used strategy to create "stealth" nanoparticles that can evade opsonization and prolong circulation time.[11]

This compound can be used to functionalize the surface of pre-formed nanoparticles that have reactive groups like carboxylic acids. The amine group of this compound can be coupled to the nanoparticle surface, creating a hydrophilic PEG shell. This modification can improve the nanoparticle's stability in biological media and reduce non-specific uptake by macrophages.[12]

Nanoparticle_PEGylation cluster_synthesis Nanoparticle Functionalization cluster_outcome Biological Outcome NP_Core Nanoparticle Core (-COOH Surface) Activation Carboxyl Activation (EDC/NHS) NP_Core->Activation mPEG2Amine This compound Coupling Amide Bond Formation mPEG2Amine->Coupling Activation->Coupling PEG_NP PEGylated Nanoparticle Coupling->PEG_NP Reduced_Opsonization Reduced Opsonization PEG_NP->Reduced_Opsonization Increased_Circulation Increased Circulation Time PEG_NP->Increased_Circulation Improved_Stability Improved Colloidal Stability PEG_NP->Improved_Stability

Caption: Workflow for surface PEGylation of nanoparticles.

Quantitative Data Summary: Effects of PEGylation on Nanoparticle Properties

The surface modification of nanoparticles with PEG chains leads to measurable changes in their physicochemical characteristics.

ParameterEffect of PEGylationTypical Quantitative ImpactReference
Hydrodynamic Size Increases the particle diameter due to the PEG layer.Increase in size from ~155 nm to ~211 nm after PEGylation.[13]
Zeta Potential Can shift the surface charge towards neutral.A positive zeta potential can be decreased or shifted towards neutral.[11]
Protein Adsorption Reduces non-specific binding of plasma proteins.Can significantly decrease the amount of protein adsorbed onto the NP surface.[14]
Macrophage Uptake Decreases phagocytosis by macrophages.Can lead to a several-fold decrease in nanoparticle internalization by macrophages.[12]

Experimental Protocol: Surface Functionalization of Carboxylated Nanoparticles

This protocol provides a method for conjugating this compound to nanoparticles with surface carboxyl groups.

  • Nanoparticle Preparation:

    • Synthesize or procure nanoparticles with a carboxyl-functionalized surface (e.g., carboxylated mesoporous silica (B1680970) or PLGA nanoparticles).

    • Disperse the nanoparticles in a suitable buffer, such as MES buffer (0.1 M MES, 0.5 M NaCl; pH 6.0).

  • Carboxyl Group Activation:

    • To the nanoparticle dispersion, add EDC (e.g., 90 mg for a 50 mg batch of NPs) and NHS (e.g., 60 mg).[13]

    • Stir the mixture at room temperature for 1 hour to activate the surface carboxyl groups, forming reactive NHS esters.

  • PEGylation Reaction:

    • In a separate vial, dissolve an excess of this compound in distilled water.

    • Add the this compound solution dropwise to the activated nanoparticle dispersion with continuous stirring.

    • Allow the reaction to proceed for 2-24 hours at room temperature.

  • Purification:

    • Separate the PEGylated nanoparticles from unreacted this compound and coupling reagents. This can be achieved by repeated cycles of centrifugation and resuspension in fresh distilled water or buffer.

    • Alternatively, dialysis can be used for purification.

  • Characterization:

    • Confirm successful PEGylation using techniques like Fourier-transform infrared (FTIR) spectroscopy (to observe the appearance of amide bond peaks).

    • Measure the change in hydrodynamic size and zeta potential using Dynamic Light Scattering (DLS).[13]

    • Quantify the degree of PEGylation using thermogravimetric analysis (TGA) or quantitative NMR.

References

PEGylation for Enhanced Drug Delivery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the principles, strategies, and practical considerations for utilizing PEGylation to improve the therapeutic efficacy of pharmaceuticals.

Executive Summary

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a therapeutic molecule, is a clinically validated and widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs.[1][2] This modification can lead to a range of benefits, including extended circulatory half-life, increased stability and solubility, and reduced immunogenicity.[1][2] This technical guide provides an in-depth exploration of PEGylation for researchers, scientists, and drug development professionals. It covers the fundamental principles, various chemical strategies, detailed experimental protocols, and analytical techniques for characterization. Quantitative data on the impact of PEGylation on drug pharmacokinetics are presented, and key workflows and decision-making processes are visualized to aid in the rational design of PEGylated therapeutics.

Core Principles of PEGylation

PEG is a hydrophilic, non-toxic, and non-immunogenic polymer approved by the FDA for use in a wide range of pharmaceutical applications.[3] The core principle of PEGylation lies in the alteration of the physicochemical properties of the parent molecule.[2] By covalently attaching PEG chains, the hydrodynamic volume of the drug is increased, which provides several key advantages:

  • Reduced Renal Clearance: The increased size of the PEG-drug conjugate limits its filtration by the kidneys, thereby prolonging its circulation time in the bloodstream.[4][5]

  • Steric Hindrance: The flexible PEG chains create a hydrophilic shield around the drug molecule.[6] This steric hindrance protects the drug from proteolytic degradation by enzymes and recognition by the immune system, which can reduce its immunogenicity and antigenicity.[3][7]

  • Enhanced Solubility: PEGylation can significantly improve the solubility of hydrophobic drugs, facilitating their formulation and administration.[4][8]

  • Altered Biodistribution: The changes in physicochemical properties can also influence the tissue distribution of the drug.[3]

These modifications collectively lead to a more favorable pharmacokinetic profile, often allowing for reduced dosing frequency and an improved therapeutic window.[4][]

Pharmacokinetic Impact of PEGylation: A Quantitative Comparison

The most significant advantage of PEGylation is the substantial improvement in the pharmacokinetic profile of the conjugated drug. The following tables summarize quantitative data from various studies, comparing key pharmacokinetic parameters of PEGylated drugs with their non-PEGylated counterparts.

Table 1: Pharmacokinetic Parameters of PEGylated Interferons

DrugPEG MoietyHalf-life (t½)Renal ClearanceReference
Interferon alfaN/A~2.3 hoursHigh[10]
Peginterferon alfa-2a (Pegasys®)40 kDa branched~50 hours (absorption)Reduced >100-fold[10]
Peginterferon alfa-2b (PegIntron®)12 kDa linear~4.6 hours (absorption)Reduced ~10-fold[10]

Table 2: Pharmacokinetic Parameters of PEGylated Granulocyte Colony-Stimulating Factor (G-CSF)

DrugPEG MoietyHalf-life (t½)Clearance MechanismReference
Filgrastim (Neupogen®)N/A3.5 - 4 hoursPrimarily renal[11]
Pegfilgrastim (Neulasta®)20 kDa linear15 - 80 hoursPrimarily neutrophil-mediated[1][12]

Table 3: Pharmacokinetic Parameters of a PEGylated Enzyme

DrugPEG MoietyElimination Half-life (t½) in miceReference
Recombinant Human TIMP-1N/A1.1 hours[7]
PEG20K-TIMP-120 kDa linear28 hours[7]

Table 4: Pharmacokinetic Parameters of a PEGylated Antibody Fragment

DrugPEG MoietyEffect on Lung Residence TimeReference
Anti-IL-17A F(ab')2N/AShort[13]
40 kDa PEG-Anti-IL-17A F(ab')240 kDa branchedSignificantly prolonged[13]

Chemical Strategies for PEGylation

The choice of PEGylation chemistry is critical and depends on the available functional groups on the therapeutic molecule and the desired properties of the final conjugate.[3] PEGylation strategies have evolved from "first-generation" random approaches to "second-generation" site-specific methods that yield more homogeneous products.[3]

Amine-Specific PEGylation

This is the most common strategy due to the abundance of lysine (B10760008) residues on the surface of most proteins.[3]

  • N-hydroxysuccinimide (NHS) Esters: PEG-NHS esters react with primary amines (N-terminus and lysine ε-amino groups) at neutral to slightly alkaline pH to form stable amide bonds.[14]

  • Aldehyde Chemistry (Reductive Amination): PEG-aldehydes can be used for more selective N-terminal PEGylation at a slightly acidic pH (5-8), where the N-terminal α-amino group is more reactive than the ε-amino groups of lysine.[8][12][15] The resulting Schiff base is then reduced to a stable secondary amine linkage.[8][12]

Thiol-Specific PEGylation

This approach targets the sulfhydryl group of cysteine residues, offering a high degree of site-specificity, especially when a single reactive cysteine is available or introduced via genetic engineering.

  • Maleimide Chemistry: PEG-maleimides react specifically with free thiols at near-neutral pH to form a stable thioether bond.[8]

Other Site-Specific Strategies

Advanced techniques are continually being developed to achieve greater control over the PEGylation site, including:

  • Enzymatic PEGylation: Enzymes like transglutaminase can be used to attach PEG to specific glutamine residues.[3]

  • "Click" Chemistry: This involves the use of bio-orthogonal reactions for highly specific and efficient conjugation.[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the development of a PEGylated therapeutic.

Protocol 1: N-Terminal Specific PEGylation via Reductive Amination

This protocol describes the site-specific PEGylation of a protein at its N-terminus using a PEG-aldehyde.

Materials:

  • Protein of interest in a suitable buffer (e.g., 100 mM MES, pH 6.0)

  • Methoxy-PEG-propionaldehyde (20 kDa)

  • Sodium cyanoborohydride (NaCNBH₃) stock solution (e.g., 1 M in water)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)

  • Purification system (e.g., SEC-HPLC or IEX-HPLC)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines.

  • PEGylation Reaction: Add the PEG-aldehyde to the protein solution at a 5-10 fold molar excess.

  • Reduction: Add sodium cyanoborohydride to a final concentration of 20-50 mM.

  • Incubation: Gently mix the reaction mixture and incubate at 4°C for 12-24 hours.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method (see Protocol 3).

  • Characterization: Analyze the purified product to determine the degree of PEGylation and purity (see Protocol 4).

Protocol 2: Thiol-Specific PEGylation using Maleimide Chemistry

This protocol details the site-specific PEGylation of a protein containing a free cysteine residue.

Materials:

  • Cysteine-containing protein in a phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, 2 mM EDTA, pH 7.0)

  • PEG-Maleimide (e.g., 20 kDa)

  • Reducing agent (e.g., TCEP)

  • Degassing equipment

  • Purification system

Procedure:

  • Protein Reduction (if necessary): If the cysteine is in a disulfide bond, reduce the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Buffer Exchange: Remove the reducing agent by buffer exchange into the reaction buffer. Degas the buffer to prevent re-oxidation of the thiol.

  • PEGylation Reaction: Add PEG-Maleimide to the protein solution at a 10-20 fold molar excess.[1]

  • Incubation: Gently mix and incubate the reaction at room temperature for 2-4 hours or at 4°C overnight, under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Purification: Separate the PEGylated protein from the reaction mixture.[1]

  • Characterization: Confirm the successful conjugation and purity of the product.

Protocol 3: Purification of PEGylated Proteins by Chromatography

Purification is a critical step to remove unreacted reagents and separate different PEGylated species.

  • Size Exclusion Chromatography (SEC): This is often the first step to separate the larger PEG-protein conjugate from smaller unreacted PEG and native protein.[6]

    • Column: Choose a column with a fractionation range appropriate for the size of the PEGylated protein.

    • Mobile Phase: An isocratic mobile phase, such as phosphate-buffered saline, is typically used.

    • Detection: Monitor the elution profile using UV absorbance at 280 nm.

  • Ion Exchange Chromatography (IEX): IEX can separate proteins based on the degree of PEGylation, as the PEG chains can shield the protein's surface charges.[6]

    • Principle: Unmodified protein will bind more strongly to the column than mono-PEGylated, which in turn binds more strongly than di-PEGylated species.

    • Gradient: A salt gradient is used to elute the different species.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity and can be a powerful tool for analyzing the purity of the final product and separating positional isomers.[6]

Protocol 4: Characterization of PEGylated Proteins

Thorough characterization is essential to ensure the quality and consistency of the PEGylated product.

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of the PEGylated protein compared to the native protein.

  • HPLC Analysis:

    • SEC-HPLC: To assess aggregation and determine the relative amounts of monomeric PEGylated protein.

    • RP-HPLC: To determine the purity and resolve different PEGylated species.[16] A typical mobile phase system consists of water with 0.1% TFA (solvent A) and acetonitrile (B52724) with 0.1% TFA (solvent B), with a gradient elution.[16]

  • Mass Spectrometry (MS):

    • MALDI-TOF MS: To determine the average molecular weight of the PEGylated protein and the degree of PEGylation.[10][11][17] The protein sample is mixed with a matrix solution (e.g., sinapic acid) and spotted onto a MALDI target.[18]

    • LC-MS: To identify the specific sites of PEGylation through peptide mapping analysis.

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate important logical relationships and workflows in the development of PEGylated drugs.

PEGylation_Strategy_Selection start Define Therapeutic Goal (e.g., extend half-life) protein_analysis Analyze Protein Properties (Functional groups, stability, active site) start->protein_analysis lysine_check Lysine residues available and distal to active site? protein_analysis->lysine_check cysteine_check Free cysteine available or can be engineered? lysine_check->cysteine_check No amine_peg Amine-Specific PEGylation (e.g., PEG-NHS) lysine_check->amine_peg Yes n_terminal_check N-terminus modification tolerated? cysteine_check->n_terminal_check No thiol_peg Thiol-Specific PEGylation (e.g., PEG-Maleimide) cysteine_check->thiol_peg Yes n_terminal_peg N-terminal Specific PEGylation (e.g., PEG-Aldehyde) n_terminal_check->n_terminal_peg Yes other_methods Consider other methods (enzymatic, click chemistry) n_terminal_check->other_methods No end Optimized PEGylated Drug Candidate amine_peg->end thiol_peg->end n_terminal_peg->end other_methods->end

Decision tree for selecting a PEGylation strategy.

PEGylation_Workflow cluster_0 Pre-Conjugation cluster_1 Conjugation & Purification cluster_2 Characterization & Evaluation protein_prod Protein Production & Purification - High purity protein - Characterize native protein peg_selection PEG Reagent Selection - Choose chemistry (NHS, MAL, etc.) - Select PEG size & structure (linear/branched) protein_prod->peg_selection reaction PEGylation Reaction - Optimize conditions (pH, temp, ratio) - Monitor reaction progress peg_selection->reaction purification Purification - SEC: Remove free PEG - IEX: Separate by degree of PEGylation - RP-HPLC: Isomer separation reaction->purification characterization Biophysical Characterization - SDS-PAGE, HPLC, Mass Spec - Confirm site & degree of PEGylation purification->characterization in_vitro In Vitro Evaluation - Assess bioactivity & receptor binding - Stability studies characterization->in_vitro in_vivo In Vivo Evaluation - Pharmacokinetics - Efficacy & toxicology in_vitro->in_vivo

General workflow for PEGylated drug development.

Signaling_Impact cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics drug Drug pk_native Rapid Clearance Short Half-life drug->pk_native peg_drug PEGylated Drug pk_peg Reduced Clearance Extended Half-life peg_drug->pk_peg receptor Cell Surface Receptor pk_native->receptor Brief Receptor Occupancy pk_peg->receptor Sustained Receptor Occupancy signaling Intracellular Signaling Pathway receptor->signaling Signal Transduction cell_response Cellular Response signaling->cell_response Modulates

Conceptual impact of PEGylation on cell signaling.

Challenges and Future Perspectives

Despite its successes, PEGylation is not without its challenges.

  • Reduced Bioactivity: The steric hindrance provided by the PEG chain can sometimes interfere with the drug's binding to its target receptor, leading to a decrease in in vitro activity.[] This potential loss of potency must be balanced against the gains in pharmacokinetic properties.[7]

  • Immunogenicity of PEG: Although generally considered non-immunogenic, there is growing evidence of pre-existing and treatment-induced anti-PEG antibodies in some patients.[4] These antibodies can lead to accelerated clearance of the PEGylated drug and, in some cases, hypersensitivity reactions.

  • Manufacturing Complexity: Achieving consistent, site-specific PEGylation on a large scale can be challenging and requires robust process development and analytical characterization.

Future innovations in PEGylation are focused on overcoming these challenges. This includes the development of novel, biodegradable PEG linkers, alternative polymers to PEG, and more precise and efficient site-specific conjugation technologies.[3] These advancements will continue to expand the utility of polymer conjugation in creating safer and more effective medicines.

Conclusion

PEGylation remains a cornerstone technology in drug delivery, offering a proven method to significantly improve the pharmacokinetic profiles of a wide range of therapeutic molecules. By understanding the core principles, carefully selecting the appropriate chemical strategy, and employing rigorous purification and characterization methods, researchers can successfully leverage PEGylation to develop next-generation therapeutics with enhanced efficacy and patient convenience. This guide provides a foundational framework to support these endeavors, from initial concept to preclinical evaluation.

References

The Crucial Role of Linkers in PROTACs: A Technical Guide Featuring m-PEG2-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to inducing the degradation of disease-causing proteins. These heterobifunctional molecules are at the forefront of targeted protein degradation, offering the potential to address previously "undruggable" targets. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects these two moieties.[1] Far from being a mere spacer, the linker is a pivotal element that profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[2]

This technical guide provides an in-depth exploration of PROTAC linkers, with a special focus on the versatile building block, m-PEG2-Amine. We will delve into the design principles of PROTAC linkers, present quantitative data on their impact on degradation activity, and provide detailed experimental protocols for their evaluation.

The Linker: More Than Just a Connection

The linker's primary function is to bridge the POI and an E3 ligase, facilitating the formation of a stable ternary complex.[] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[] The composition, length, and attachment points of the linker are critical determinants of a PROTAC's success.[4]

Polyethylene glycol (PEG) linkers are among the most common motifs used in PROTAC design, primarily due to their hydrophilicity, which can enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecules.[1][2] The flexibility of PEG chains also allows for the necessary conformational adjustments to achieve a productive ternary complex.[5]

This compound: A Versatile Building Block

This compound, with the chemical formula C5H13NO2, is a short-chain PEG linker containing a terminal amine group.[6][7] This amine functionality makes it a valuable building block for PROTAC synthesis, as it can readily react with carboxylic acids or activated esters on a POI ligand or E3 ligase ligand to form a stable amide bond.[7] Its two ethylene (B1197577) glycol units provide a balance of flexibility and hydrophilicity, contributing to improved physicochemical properties of the final PROTAC molecule.[7]

Chemical Structure of this compound:

Quantitative Insights: The Impact of Linker Length on PROTAC Efficacy

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an overly long linker may result in an unstable and unproductive complex. The optimal linker length is often a delicate balance that maximizes degradation efficiency.

Below are tables summarizing the impact of linker length on the degradation of various target proteins, as measured by DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation).

Table 1: Impact of Linker Length on BRD4 Degradation
PROTAC Linker Composition Linker Length (atoms) DC50 (nM)
PROTAC APEG8>1000
PROTAC BPEG10150
PROTAC CPEG128.9
PROTAC DPEG1425
PROTAC EPEG16100
Table 2: Impact of Linker Length on BTK Degradation
PROTAC Linker Composition Linker Length (PEG units) DC50 (nM)
PROTAC FPEG2>1000
PROTAC GPEG3120
PROTAC HPEG42.2
PROTAC IPEG540

Note: The data in these tables are compiled from various sources in the scientific literature and are intended for illustrative purposes. Actual values may vary depending on the specific cell line and experimental conditions.

Experimental Protocols

1. Synthesis of a PROTAC using this compound (Representative Protocol)

This protocol describes a general two-step synthesis of a PROTAC where this compound is used to link a carboxylic acid-functionalized POI ligand and an NHS-ester functionalized E3 ligase ligand.

Step 1: Amide Coupling of POI Ligand with this compound

  • Dissolve the carboxylic acid-functionalized POI ligand (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (3 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting POI-linker intermediate by flash column chromatography.

Step 2: Coupling of POI-Linker Intermediate with E3 Ligase Ligand

  • Dissolve the purified POI-linker intermediate (1 equivalent) and the NHS-ester functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

2. Western Blot Analysis for Protein Degradation

This is a standard method to quantify the reduction in the levels of the target protein.

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.

3. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful biophysical technique to measure the binding kinetics and affinity of the ternary complex.

  • Immobilization: Immobilize the E3 ligase onto a sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding kinetics and affinity (KD) of the PROTAC for the E3 ligase.

    • Separately, determine the binding affinity of the PROTAC for the POI in solution.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase.

    • Analyze the sensorgrams to determine the kinetic parameters for ternary complex formation.

  • Cooperativity Calculation: The cooperativity factor (α) can be calculated to understand the stability of the ternary complex.

Visualizing the Process: Diagrams and Workflows

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub Transfer Recycle Recycled PROTAC TernaryComplex->Recycle Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_blotting Immunoblotting cluster_analysis Analysis CellSeeding Seed Cells PROTACTreatment Treat with PROTAC CellSeeding->PROTACTreatment CellLysis Lyse Cells PROTACTreatment->CellLysis Quantification Quantify Protein CellLysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Transfer to Membrane SDSPAGE->Transfer Blocking Block Membrane Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Signal Detection SecondaryAb->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

Workflow for Western Blot analysis.

PROTAC_Synthesis_Workflow Start Start: Select POI and E3 Ligands LinkerSelection Select Linker Strategy (e.g., this compound) Start->LinkerSelection Step1 Step 1: Synthesize POI-Linker Intermediate LinkerSelection->Step1 Purification1 Purify Intermediate Step1->Purification1 Step2 Step 2: Couple POI-Linker to E3 Ligand Purification1->Step2 FinalPurification Final PROTAC Purification Step2->FinalPurification Characterization Characterize Final PROTAC (NMR, MS) FinalPurification->Characterization End End: PROTAC Ready for Biological Evaluation Characterization->End

Logical workflow for PROTAC synthesis.

Conclusion

The linker is a critical component in the design of effective PROTACs, influencing a multitude of factors that determine the ultimate success of targeted protein degradation. The use of versatile building blocks like this compound, coupled with a systematic approach to linker length and composition optimization, is paramount for the development of potent and selective degraders. The experimental protocols and workflows provided in this guide offer a framework for the rational design and robust evaluation of novel PROTAC molecules, empowering researchers to advance this exciting therapeutic modality.

References

m-PEG2-Amine: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for m-PEG2-Amine (CAS No. 31576-51-9). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary precautions for safe laboratory use. This document is intended to supplement, not replace, institutional safety protocols and standard operating procedures.

Chemical Identification and Properties

This compound, also known as 2-(2-Methoxyethoxy)ethanamine, is a hydrophilic PEG linker containing a terminal amino group. Its structure facilitates the modification of molecules to increase their solubility in aqueous media, making it a valuable tool in drug delivery, nanotechnology, and bioconjugation.[1][2]

Identifier Value
Chemical Name 2-(2-Methoxyethoxy)ethanamine[3]
Synonyms This compound, 1-(2-Aminoethoxy)-2-methoxyethane, Di(ethylene glycol) methyl ether amine[3]
CAS Number 31576-51-9[3]
Molecular Formula C5H13NO2[3]
Molecular Weight 119.16 g/mol [3]

Hazard Identification and Classification

The hazard classification for this compound can vary between suppliers. It is crucial to consult the specific SDS for the product in use. A summary of GHS classifications found is presented below.

Hazard Class GHS Classification Source
Acute Oral Toxicity Category 4[3]
Acute Aquatic Toxicity Category 1[3]
Chronic Aquatic Toxicity Category 1[3]

Some suppliers classify m-PEG derivatives as not a hazardous substance or mixture.[4][5] However, it is prudent to handle the compound with care, assuming potential hazards in the absence of comprehensive toxicological data.

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H410: Very toxic to aquatic life with long lasting effects.[3]

Precautionary Measures and Safe Handling

Adherence to proper handling protocols is essential to minimize risk when working with this compound. A generalized workflow for safe handling is depicted below.

G Figure 1: General Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Conduct Risk Assessment b Review Safety Data Sheet a->b c Ensure Proper Training b->c d Wear Appropriate PPE (Gloves, Goggles, Lab Coat) c->d Proceed to Handling e Use in a Well-Ventilated Area (e.g., Fume Hood) d->e f Avoid Ingestion, Inhalation, and Skin/Eye Contact e->f g Wash Hands Thoroughly f->g Handling Complete h Clean Work Area g->h i Dispose of Waste Properly h->i

Caption: Figure 1: General Safe Handling Workflow.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use chemical safety goggles or glasses that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4]

  • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Wash and dry hands after handling.[4]

  • Respiratory Protection: A system of local and/or general exhaust is recommended. If risk of inhalation is present, use a NIOSH-approved respirator.[6]

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

Exposure Route First Aid Measures Source
Ingestion If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Never give anything by mouth to an unconscious person.[3][4]
Inhalation Move person into fresh air. If not breathing, give artificial respiration.[4]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing.[4]
Eye Contact Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing.[3][4]

Storage and Disposal

Storage:

  • Store in a cool, dry, and well-ventilated area.[6]

  • Keep container tightly closed. Some sources recommend storage at -20°C for long-term stability.[2][6]

  • Protect from moisture and light.[7][8]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[3]

  • Do not let the product enter drains.[9]

  • Disposal should be in accordance with local, state, and federal regulations.

Toxicological and Ecological Information

Detailed toxicological studies for this compound are limited. The chemical, physical, and toxicological properties have not been thoroughly investigated.[5]

Quantitative Toxicity Data:

  • No specific LD50 or LC50 data is readily available in the reviewed safety data sheets.

Ecological Information:

  • This compound is classified as very toxic to aquatic life with long-lasting effects.[3]

  • Avoid release to the environment and collect any spillage.[3]

Experimental Protocol: A Generalized Safety Assessment Workflow

While specific experimental safety protocols for this compound are not published, a general workflow for the safety assessment of a chemical compound is outlined below. This logical diagram illustrates the typical progression of a toxicological evaluation.

G Figure 2: Generalized Chemical Safety Assessment Workflow a Physicochemical Characterization b In Silico Toxicity Prediction a->b c In Vitro Cytotoxicity Assays b->c d In Vitro Genotoxicity Assays c->d e In Vivo Acute Toxicity Studies d->e f Sub-chronic and Chronic Toxicity Studies e->f g Risk Assessment and Exposure Limit Determination f->g

Caption: Figure 2: Generalized Chemical Safety Assessment Workflow.

This guide is intended for informational purposes only and is based on publicly available safety data sheets. Researchers are strongly encouraged to consult the specific SDS provided by their supplier and to follow all institutional and regulatory safety guidelines.

References

Safeguarding Your Starting Material: A Technical Guide to m-PEG2-Amine Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of starting materials is paramount to the success of their work. This in-depth technical guide provides a comprehensive overview of the proper storage conditions for methoxy-polyethylene glycol-amine (m-PEG2-Amine) to maintain its chemical integrity and ensure reliable performance in sensitive applications.

This compound is a valuable bifunctional linker used in bioconjugation, drug delivery, and nanoparticle functionalization. Its susceptibility to environmental factors such as temperature, light, and oxygen necessitates strict adherence to proper storage protocols. This guide synthesizes manufacturer recommendations and scientific principles to provide a framework for maintaining the long-term stability of this compound.

Recommended Storage Conditions: A Comparative Overview

Several commercial suppliers of this compound provide specific recommendations for its storage. While there are slight variations, a clear consensus emerges regarding the optimal conditions to prevent degradation. The following table summarizes these recommendations:

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage; 2-8°C for short-term storage.Low temperatures slow down chemical degradation reactions, including hydrolysis and oxidation.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).The amine functional group is susceptible to oxidation. An inert atmosphere minimizes contact with oxygen.
Moisture Store in a desiccated environment. Keep container tightly sealed.The ether linkages in the PEG backbone can be susceptible to hydrolysis, and moisture can facilitate other degradation pathways.
Light Protect from light.Exposure to light, particularly UV, can catalyze oxidative degradation of the PEG backbone.
Handling Avoid frequent freeze-thaw cycles. Allow the product to warm to room temperature before opening to prevent condensation.Temperature fluctuations can introduce moisture and potentially affect the physical state and stability of the compound.

Understanding Potential Degradation Pathways

The stability of this compound is influenced by its two primary components: the polyethylene (B3416737) glycol (PEG) backbone and the terminal amine group. Understanding the potential degradation pathways for each is crucial for implementing effective storage strategies.

1. Oxidative Degradation of the PEG Backbone: The polyether chain of PEG is susceptible to oxidation, a process that can be initiated by heat, light, and the presence of transition metal ions. This degradation can lead to chain scission, resulting in the formation of various byproducts, including aldehydes and carboxylic acids. Storing under an inert atmosphere and protecting from light are the primary measures to mitigate this pathway.

2. Amine Group Reactivity and Oxidation: The primary amine group is nucleophilic and can react with various electrophiles. More importantly, in the context of storage, it is susceptible to oxidation. The presence of oxygen can lead to the formation of various oxidation products, compromising the purity and reactivity of the this compound.

The following diagram illustrates the relationship between environmental factors and the degradation of this compound.

Factors Influencing this compound Degradation cluster_conditions Storage Conditions cluster_degradation Degradation Pathways cluster_molecule This compound Components cluster_consequences Consequences of Degradation Temperature Temperature Oxidation Oxidative Degradation Temperature->Oxidation Light Light Exposure Light->Oxidation Atmosphere Atmosphere (Oxygen, Moisture) Atmosphere->Oxidation Hydrolysis Hydrolytic Cleavage Atmosphere->Hydrolysis PEG_Backbone PEG Backbone Oxidation->PEG_Backbone Amine_Group Amine Group Oxidation->Amine_Group Hydrolysis->PEG_Backbone Impurity_Formation Impurity Formation PEG_Backbone->Impurity_Formation Reduced_Reactivity Reduced Reactivity Amine_Group->Reduced_Reactivity Loss_of_Purity Loss of Purity Impurity_Formation->Loss_of_Purity Reduced_Reactivity->Loss_of_Purity Experimental Workflow for this compound Stability Assessment cluster_storage Long-Term Storage cluster_stress Forced Degradation cluster_analytical Analytical Techniques start Start: this compound Sample aliquot Aliquot into Vials start->aliquot inert Inert Gas Purge aliquot->inert storage_conditions -20°C 5°C 25°C/60% RH 40°C/75% RH inert->storage_conditions stress_conditions Heat Acid/Base Hydrolysis Oxidation Photostability inert->stress_conditions analysis Time-Point Analysis storage_conditions->analysis stress_conditions->analysis analytical_methods HPLC (Purity) NMR (Structure) MS (Impurities) analysis->analytical_methods end End: Stability Report analytical_methods->end

difference between monodisperse and polydisperse PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Monodisperse and Polydisperse PEG Linkers in Drug Development

Introduction: The Pivotal Role of PEG Linkers

Polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools in drug delivery, bioconjugation, and materials science.[1][2] These synthetic polymers, composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O–), act as flexible, biocompatible spacers to connect therapeutic molecules to other entities, such as antibodies, nanoparticles, or small molecules.[1] The practice of attaching PEG chains, known as PEGylation, can dramatically improve the therapeutic properties of a drug by enhancing its water solubility, extending its circulation half-life by reducing renal clearance, and shielding it from immune recognition and enzymatic degradation.[1][3][4][5][6]

The utility of PEG linkers dates back to the 1970s, when they were first conjugated to proteins to reduce immunogenicity and prolong circulation time.[1] Since then, the technology has evolved from simple polymers to sophisticated, functionalized linkers designed for specific applications.[1] A critical distinction for any researcher in this field is the difference between monodisperse and polydisperse PEG linkers. This choice has profound implications for the purity, characterization, efficacy, and safety of the final conjugate, particularly in precision applications like antibody-drug conjugates (ADCs).[7]

This guide provides a comprehensive technical overview of the core differences between these two classes of linkers, supported by quantitative data, detailed experimental protocols, and logical diagrams to inform researchers and drug development professionals.

Core Concepts: Defining Dispersity

The fundamental difference between monodisperse and polydisperse PEGs lies in their molecular weight distribution.

Monodisperse PEG Linkers

A monodisperse PEG is a single, pure compound with a precisely defined molecular weight and an exact number of ethylene glycol units.[8][9][10] These are not polymers in the traditional sense but are better described as discrete molecules.

  • Synthesis: Monodisperse PEGs are produced through a controlled, stepwise chemical synthesis.[7][11] This process involves the sequential addition of protected ethylene glycol monomers, often on a solid support, which allows for the creation of a homogenous final product with a precise length and structure.[7][] This meticulous construction is more complex and costly than polymerization.[13]

  • Structure: Each molecule is identical, resulting in a single, well-defined chemical entity. For example, a "PEG8" linker contains exactly eight ethylene glycol repeats.[8]

  • Key Properties:

    • High Purity: A single molecular entity, simplifying characterization and analysis.[7]

    • Homogeneity: Ensures batch-to-batch consistency and predictable behavior.[3][7]

    • Defined Structure: Allows for precise structure-activity relationship (SAR) studies to optimize linker length for maximum efficacy.[7]

Polydisperse PEG Linkers

A polydisperse PEG is a mixture of PEG chains of varying lengths, resulting in a distribution of molecular weights.[1][8][9]

  • Synthesis: These linkers are synthesized via the ring-opening polymerization of ethylene oxide.[7][11] This process is highly efficient and cost-effective but inherently produces a population of molecules with a range of chain lengths.[11][14]

  • Structure: The final product is characterized by an average molecular weight (e.g., 5kDa, 10kDa) and a Polydispersity Index (PDI) , which measures the breadth of the molecular weight distribution.[1][8][15]

  • Key Properties:

    • Molecular Weight Distribution: A heterogeneous mixture of different chain lengths.[16]

    • Cost-Effectiveness: Simpler synthesis makes them less expensive and widely available.[14]

    • Analytical Complexity: The heterogeneity complicates precise characterization and can lead to batch-to-batch variability.[14]

Visualization: Structural and Synthetic Differences

Diagrams created using the Graphviz DOT language illustrate the core structural differences and the divergent synthetic pathways.

G cluster_0 Monodisperse PEG (e.g., PEG4) cluster_1 Polydisperse PEG (e.g., Avg. MW = 200 Da) m1 HO-CH2CH2O-H m2 HO-(CH2CH2O)2-H m3 HO-(CH2CH2O)3-H m4 HO-(CH2CH2O)4-H caption_m All chains are identical in length and structure. p1 HO-(CH2CH2O)2-H p2 HO-(CH2CH2O)3-H p3 HO-(CH2CH2O)4-H p4 HO-(CH2CH2O)5-H p5 HO-(CH2CH2O)6-H caption_p A mixture of chains with varying lengths.

Caption: Structural comparison of monodisperse vs. polydisperse PEG chains.

G cluster_mono Monodisperse Synthesis (Stepwise Addition) cluster_poly Polydisperse Synthesis (Polymerization) m_start Start: Protected EG Monomer m_step1 Step 1: Couple Second Monomer m_start->m_step1 m_step2 Step 2: Deprotect m_step1->m_step2 m_step3 Step 3: Couple Third Monomer m_step2->m_step3 m_final Final Product: Pure, Defined PEGn m_step3->m_final p_start Start: Ethylene Oxide + Initiator p_react Ring-Opening Polymerization p_start->p_react p_quench Termination/ Quenching p_react->p_quench p_final Final Product: Mixture of PEG Chains (Avg. MW, PDI > 1) p_quench->p_final

Caption: High-level overview of synthesis workflows.

Quantitative Data Presentation

The choice between monodisperse and polydisperse linkers has a measurable impact on both the physicochemical properties of the linker itself and the resulting bioconjugate.

Table 1: Comparative Physicochemical Properties

PropertyMonodisperse PEGPolydisperse PEG
Molecular Weight (MW) Precise, single value (e.g., 352.39 Da for PEG8)[8][9]Average value with a distribution (e.g., 2kDa, 5kDa)[8][16]
Polydispersity Index (PDI) PDI = 1.0[3][14]PDI > 1.0 (typically 1.01 - 1.10)[16]
Chemical Structure Single, defined molecular entity with an exact number of repeat units.[1][5]A population of molecules with varying numbers of repeat units.[1][17]
Purity & Consistency High purity, leading to excellent batch-to-batch consistency.[3][7]Heterogeneous mixture, leading to potential batch-to-batch variability.[14]
Synthesis Method Controlled, stepwise synthesis (e.g., solid-phase).[7][]Ring-opening polymerization of ethylene oxide.[7][14]

Table 2: Impact on Bioconjugate Characteristics

CharacteristicMonodisperse PEG LinkerPolydisperse PEG Linker
Pharmacokinetics (PK) Provides a homogenous PK profile.[18][19] The uniform structure leads to more predictable absorption, distribution, metabolism, and excretion (ADME).[8]Results in a heterogeneous PK profile. Shorter chains may be cleared faster, while longer chains persist, complicating dosimetry.[20]
Immunogenicity Lower risk of generating anti-PEG antibodies due to the uniform structure.[3][7]Higher potential for immunogenicity. The mixture of chain lengths can be recognized by the immune system, leading to anti-PEG antibodies.[14]
Final Conjugate Purity Produces a single, well-defined final conjugate, simplifying purification and analysis.[9][]Generates a complex mixture of conjugates with varying PEG lengths, making purification and characterization challenging.[14][21]
Drug-to-Antibody Ratio (DAR) in ADCs Enables precise control over DAR, resulting in a homogenous ADC population (e.g., all DAR=4).[3]Leads to a distribution of DAR values, creating a heterogeneous mixture of ADC species.
Protein Adsorption Forms a uniform, dense hydration layer that is highly effective at repelling non-specific protein adsorption.[18][19][22]The heterogeneous layer is less effective at preventing protein adsorption, which can lead to faster clearance.[18][19][22]
Stability & Solubility Hydrophilic nature improves the solubility of hydrophobic payloads, preventing aggregation.[3][23]Also improves solubility, but the effect can be less predictable due to the mixture of chain lengths.[24]

Experimental Protocols

The following protocols provide methodologies for key experiments related to the characterization and application of PEG linkers.

Protocol 1: Characterization of Polydispersity Index (PDI) via GPC/SEC

This protocol outlines the determination of molecular weight and PDI for a polydisperse PEG linker using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).

  • Principle: GPC/SEC separates molecules based on their hydrodynamic volume in solution.[25] Larger molecules elute faster from the column because they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and have a longer path, eluting later.[25] A calibration curve created with known molecular weight standards is used to determine the molecular weight distribution of the sample.[25]

  • Materials and Equipment:

    • GPC/SEC system with a refractive index (RI) detector.

    • GPC column suitable for the expected molecular weight range (e.g., Agilent PL aquagel-OH for aqueous solvents).[26]

    • Mobile Phase: Appropriate solvent for the PEG linker (e.g., Tetrahydrofuran (THF) for organic-soluble PEGs, or water with a salt like 0.1 M NaNO₃ for water-soluble PEGs).[27]

    • PEG standards with known molecular weights and narrow PDI for calibration (e.g., JenKem Technology PEG GPC Calibration Standards).[28]

    • Sample: Polydisperse PEG linker dissolved in the mobile phase (concentration ~1-2 mg/mL).

  • Methodology:

    • System Preparation: Equilibrate the GPC/SEC system with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the RI detector.[26]

    • Calibration: Prepare a series of PEG calibration standards of known molecular weights. Inject each standard individually and record the retention time of the peak maximum.

    • Calibration Curve: Plot the logarithm of the molecular weight (log MW) of the standards against their corresponding retention times. Fit the data to generate a calibration curve.

    • Sample Analysis: Dissolve the polydisperse PEG sample in the mobile phase. If dissolution is slow, mild heating may be applied.[27] Filter the sample through a 0.22 µm filter.

    • Injection: Inject the prepared sample onto the column and record the chromatogram.

  • Data Analysis:

    • Using the GPC software and the generated calibration curve, calculate the Number Average Molecular Weight (Mn), Weight Average Molecular Weight (Mw), and Peak Molecular Weight (Mp).

    • Calculate the Polydispersity Index (PDI) using the formula: PDI = Mw / Mn .[28]

    • A monodisperse sample will yield a single, sharp peak and a PDI of 1.0. A polydisperse sample will show a broader peak and a PDI greater than 1.0.[16][26]

G prep 1. Prepare Mobile Phase & PEG Sample (1-2 mg/mL) equil 2. Equilibrate GPC/SEC System prep->equil calib 3. Inject MW Standards & Build Calibration Curve equil->calib inject 4. Inject PEG Sample calib->inject detect 5. Detect Elution Profile (RI Detector) inject->detect analyze 6. Calculate Mw and Mn from Chromatogram detect->analyze pdi 7. Calculate PDI (PDI = Mw / Mn) analyze->pdi

Caption: Experimental workflow for PDI determination using GPC/SEC.

Protocol 2: Comparative Antibody-Drug Conjugation (ADC)

This protocol describes a general workflow for conjugating a cytotoxic drug to a monoclonal antibody (mAb) using either a monodisperse or polydisperse PEG linker functionalized with an NHS-ester (for reaction with lysine (B10760008) residues).

  • Principle: The N-hydroxysuccinimide (NHS) ester on the PEG linker reacts with primary amines on the surface of the antibody (primarily the ε-amino group of lysine residues) to form a stable amide bond.[29] The heterogeneity of the polydisperse linker will translate directly into the final ADC product.

  • Materials and Equipment:

    • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).

    • Linker-Payload: Drug molecule pre-functionalized with either a monodisperse (e.g., Mal-dPEG₄-NHS) or polydisperse (e.g., Mal-PEG(5k)-NHS) linker.

    • Reaction Buffer: Amine-free buffer, e.g., PBS, pH 7.2-8.0.

    • Quenching Reagent: e.g., 1 M Tris buffer, pH 8.0.

    • Purification System: Size exclusion chromatography (SEC) or Tangential Flow Filtration (TFF) to remove unconjugated linker-payload.

    • Analytical System for DAR measurement (see Protocol 3).

  • Methodology:

    • Antibody Preparation: Prepare the mAb solution at a defined concentration (e.g., 5-10 mg/mL) in the reaction buffer.

    • Linker-Payload Preparation: Dissolve the monodisperse or polydisperse linker-payload in an organic co-solvent (e.g., DMSO) at a high concentration. Uniform PEG linkers may improve the solubility of the linker-payload, potentially reducing the required amount of co-solvent.[30]

    • Conjugation Reaction: Add the linker-payload solution to the mAb solution at a specific molar ratio (e.g., 5:1 to 10:1 linker-to-mAb). Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for 1-2 hours with gentle mixing.

    • Quenching: Stop the reaction by adding the quenching reagent (e.g., Tris buffer) to consume any unreacted NHS esters.

    • Purification: Purify the resulting ADC from excess, unconjugated linker-payload and solvent using SEC or TFF, exchanging the buffer into a formulation buffer (e.g., histidine, pH 6.0).

  • Expected Outcome:

    • Monodisperse Linker: The resulting ADC will be a more homogenous product with a narrow distribution of Drug-to-Antibody Ratios (DAR).

    • Polydisperse Linker: The resulting ADC will be a heterogeneous mixture of molecules with varying PEG lengths attached, complicating analysis and potentially impacting PK/PD properties.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The average DAR is a critical quality attribute of an ADC.[2][31] Several methods can be used for its determination.

  • Method A: UV/Vis Spectroscopy

    • Principle: This is a simple method to determine the average DAR if the drug and antibody have distinct maximum absorbance wavelengths (λmax).[2][] By measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and λmax for the drug), the concentrations of each component can be determined using the Beer-Lambert law.[]

    • Procedure:

      • Measure the extinction coefficients for the naked antibody and the free drug at both wavelengths.

      • Measure the absorbance of the purified ADC sample at both wavelengths.

      • Calculate the concentrations of the antibody and the conjugated drug using simultaneous equations derived from the Beer-Lambert law.

      • DAR = [Concentration of Drug] / [Concentration of Antibody].

  • Method B: Hydrophobic Interaction Chromatography (HIC)

    • Principle: HIC separates molecules based on hydrophobicity.[2] Since the cytotoxic payload is typically hydrophobic, ADC species with more drugs attached (higher DAR) are more hydrophobic and will be retained longer on the HIC column.[30] HIC is considered a standard technique for analyzing cysteine-conjugated ADCs.[2]

    • Procedure:

      • Equilibrate an HIC column with a high-salt mobile phase.

      • Inject the purified ADC sample.

      • Elute the ADC species using a decreasing salt gradient.

      • The resulting chromatogram will show a series of peaks, each corresponding to a different DAR value (DAR0, DAR2, DAR4, etc.).

      • The average DAR is calculated as the weighted average of the peak areas: DAR = Σ (% Area of Peak * DAR of Peak) / 100 .[]

  • Method C: Mass Spectrometry (MS)

    • Principle: High-resolution mass spectrometry (often coupled with liquid chromatography, LC-MS) can determine the exact mass of the intact or reduced ADC.[31] The mass difference between the unconjugated antibody and the various ADC species allows for direct calculation of the number of conjugated drugs.

    • Procedure:

      • The ADC sample can be analyzed intact or after reduction to separate heavy and light chains.[33]

      • The sample is introduced into the mass spectrometer.

      • The resulting mass spectrum is deconvoluted to determine the masses of the different species present.

      • The number of drugs per antibody (or chain) is calculated from the mass shift.

      • The average DAR is calculated from the relative abundance of each species.[34]

G cluster_mono Monodisperse Linker cluster_poly Polydisperse Linker m_adc Homogenous ADC (e.g., all DAR=4) m_pk Predictable PK/ PD Profile m_adc->m_pk m_char Simplified Analysis & QC m_adc->m_char p_adc Heterogeneous ADC (DAR distribution) p_pk Complex PK/ PD Profile p_adc->p_pk p_char Challenging Analysis & QC p_adc->p_char start Choice of PEG Linker start->m_adc Precision Required start->p_adc General Modification

Caption: Logical impact of linker choice on ADC properties and development.

Conclusion and Recommendations

The choice between monodisperse and polydisperse PEG linkers is a critical decision in drug development that hinges on the specific application and desired outcome.

Choose Monodisperse PEG Linkers when:

  • Precision is paramount: For therapeutics like ADCs, where a specific and consistent Drug-to-Antibody Ratio is essential for optimizing the therapeutic window.[3][30]

  • Regulatory scrutiny is high: The well-defined, homogenous nature of monodisperse conjugates simplifies characterization, ensures batch-to-batch consistency, and facilitates a clearer path through regulatory approval.[3][7]

  • Structure-Activity Relationship (SAR) studies are needed: The ability to precisely control the linker length allows for systematic optimization of a drug's pharmacokinetic and pharmacodynamic properties.[7]

Choose Polydisperse PEG Linkers when:

  • General property modification is the goal: For applications such as increasing the overall solubility or extending the half-life of a protein where absolute precision is not required.[8][9]

  • Cost is a primary driver: The polymerization synthesis process is significantly more economical, making polydisperse PEGs a practical choice for surface coatings, hydrogels, and early-stage research where large quantities may be needed.[14]

  • Creating a large hydrodynamic radius is key: The mixture of long chains in polydisperse PEGs is effective for creating steric hindrance and the "stealth" effect needed to prolong circulation for PEGylated proteins and nanoparticles.[8][9]

References

Methodological & Application

Application Note: Protocol for m-PEG2-Amine Conjugation to Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of molecules. This process can improve the solubility, stability, and pharmacokinetic profiles of peptides, proteins, and small molecule drugs.[1][][3] This application note provides a detailed protocol for the conjugation of methoxy-PEG-amine (m-PEG-Amine) to molecules containing carboxylic acid groups using the carbodiimide (B86325) coupling chemistry.

The most common method for forming a stable amide bond between a carboxylic acid and an amine is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][4][5] EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester. This ester intermediate readily reacts with the primary amine of the m-PEG-Amine to form a covalent amide linkage.[5]

Chemical Reaction Workflow

The following diagram illustrates the two-step EDC/NHS coupling reaction for conjugating m-PEG2-Amine to a carboxylic acid.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling cluster_byproducts Byproducts CarboxylicAcid Carboxylic Acid (R-COOH) EDC EDC O_Acylisourea O-Acylisourea Intermediate (Unstable) CarboxylicAcid->O_Acylisourea + EDC NHS NHS / Sulfo-NHS NHS_Ester NHS Ester Intermediate (Semi-Stable) O_Acylisourea->NHS_Ester + NHS Isourea Isourea Byproduct O_Acylisourea->Isourea mPEG2_Amine This compound (H2N-PEG2-OCH3) Conjugate PEGylated Product (R-CO-NH-PEG2-OCH3) NHS_Ester->Conjugate + this compound Released_NHS Released NHS

Caption: Workflow for EDC/NHS mediated conjugation of this compound to a carboxylic acid.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the conjugation reaction. Two primary protocols are provided: a two-step aqueous method, which is generally recommended to minimize side reactions, and a one-pot organic solvent method.

Materials

  • This compound

  • Carboxylic acid-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0.[6]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[7][8]

  • Reaction vessels

  • Stir plate and stir bars

Protocol 1: Two-Step Aqueous Method

This is the preferred method for proteins and other biomolecules in aqueous solutions as it minimizes the risk of unwanted crosslinking of the amine-containing PEG.

Step 1: Activation of the Carboxylic Acid

  • Dissolve the carboxylic acid-containing molecule in Activation Buffer to a final concentration of 1-10 mM.

  • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or ultrapure water. For example, create 100 mM stock solutions.

  • Add the EDC stock solution to the carboxylic acid solution, followed by the NHS stock solution. The molar ratio of EDC and NHS to the carboxylic acid should be optimized, but a common starting point is a 2-5 fold molar excess of EDC and a 1.2-1.5 fold molar excess of NHS.

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.[5][8]

Step 2: Conjugation with this compound

  • Dissolve the this compound in Conjugation Buffer.

  • Add the this compound solution to the activated carboxylic acid mixture. A 2 to 10-fold molar excess of the PEG-amine over the carboxylic acid is typically used.

  • Adjust the pH of the reaction mixture to 7.2-8.0 using the Conjugation Buffer if necessary.[5][6]

  • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[7] The reaction progress can be monitored by techniques such as HPLC or LC-MS.

Step 3: Quenching the Reaction

  • To stop the reaction and hydrolyze any remaining active NHS esters, add a quenching buffer to a final concentration of 10-50 mM.[5] Incubate for 15-30 minutes at room temperature.[5]

Protocol 2: One-Pot Organic Solvent Method

This method is suitable for small molecules that may have limited solubility in aqueous solutions.

  • Dissolve the carboxylic acid-containing molecule (1 equivalent) in an anhydrous organic solvent like DMF or DCM.[8]

  • Add EDC (1.5-2 equivalents) and NHS (1.2-1.5 equivalents) to the solution.[8]

  • Stir the mixture at room temperature for 15-60 minutes to activate the carboxylic acid.[7][8]

  • Add the this compound (1.5-2 equivalents) to the reaction mixture. If needed, a non-nucleophilic base such as diisopropylethylamine (DIPEA) can be added to scavenge the acid formed.[8][9]

  • Continue stirring the reaction at room temperature for 2-24 hours, monitoring the progress by TLC, HPLC, or LC-MS.[7][10]

Data Presentation: Reaction Parameters

The following table summarizes key quantitative parameters for the conjugation of this compound to carboxylic acids.

ParameterRecommended RangeNotes
Molar Ratios
EDC : Carboxylic Acid2-10 fold excessHigher excess may be needed for dilute solutions.[5]
NHS : Carboxylic Acid1.2-5 fold excessHelps to improve the efficiency of the reaction.
This compound : Carboxylic Acid2-10 fold excessA higher excess drives the reaction to completion.
Reaction Conditions
Activation pH4.5 - 6.0Optimal for EDC/NHS activation.[6][8]
Conjugation pH7.2 - 8.0Optimal for the reaction of the NHS ester with the amine.[5][6]
Temperature4 - 25 °CRoom temperature is common, but 4°C can be used to minimize side reactions.[4]
Reaction Time2 - 24 hoursDependent on the reactivity of the substrates.[7][10]
Solvents
AqueousMES, PBS buffersCommonly used for biomolecules.[6]
OrganicDMF, DMSO, DCMUsed for molecules with poor water solubility.[7][8]

Purification and Characterization

Purification

After the conjugation reaction, the mixture will contain the desired PEGylated product, unreacted starting materials, and reaction byproducts.[] Several chromatographic techniques can be employed for purification:

  • Size-Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated conjugate from smaller unreacted molecules and byproducts.[]

  • Ion-Exchange Chromatography (IEX): This technique can be used to separate molecules based on their charge, which may be altered by the PEGylation process.[][12][13]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that can be used for both purification and analysis of the reaction mixture.[]

  • Dialysis/Diafiltration: Useful for removing small molecule impurities from larger PEGylated proteins.

Characterization

The successful conjugation and purity of the final product should be confirmed using appropriate analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the PEGylated product. MALDI-TOF is often used for larger molecules.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the conjugate.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For visual confirmation of the increase in molecular weight of PEGylated proteins.[14]

References

Application Notes and Protocols: A Step-by-Step Guide for the Conjugation of m-PEG2-Amine with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the reaction between methoxy-poly(ethylene glycol)-amine (m-PEG2-Amine) and N-hydroxysuccinimide (NHS) esters. This bioconjugation technique is a cornerstone in drug development, proteomics, and nanotechnology, enabling the covalent attachment of a hydrophilic PEG spacer to proteins, peptides, antibodies, and other molecules. The addition of the PEG chain can enhance solubility, stability, and circulation half-life, while reducing immunogenicity.[][2]

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of the primary amine of this compound on the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3] The reaction is most efficient in a slightly basic environment (pH 7-9), where the primary amine is deprotonated and thus more nucleophilic.[][2][3][4][5] It is crucial to be aware of the competing hydrolysis of the NHS ester, which increases with pH and can reduce conjugation efficiency.[4]

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the successful conjugation of this compound to a molecule containing an NHS ester.

Materials Required
  • This compound

  • NHS ester-functionalized molecule (e.g., protein, peptide)

  • Amine-free reaction buffer: Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer (pH 7.2-8.5).[6][7] Avoid buffers containing primary amines like Tris or glycine (B1666218), as they will compete with the reaction.[4][6][7][8]

  • Anhydrous organic solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to dissolve the NHS ester.[4][6][7][8]

  • Quenching solution: 1 M Tris-HCl pH 8.0 or 1 M glycine to stop the reaction.

  • Purification tools: Desalting columns, dialysis cassettes, or size-exclusion chromatography for removal of excess reagents.[4][6][7]

Protocol 1: Conjugation in Aqueous Buffer

This protocol is suitable for reactions where the NHS ester-functionalized molecule is soluble and stable in an aqueous environment.

  • Preparation of Reagents:

    • Equilibrate the NHS ester reagent to room temperature before opening to prevent moisture condensation.[6][7][8]

    • Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[6][7][9] Do not store the reconstituted NHS ester, as it is susceptible to hydrolysis.[6][7][8]

    • Dissolve the this compound in the amine-free reaction buffer.

    • Dissolve or buffer-exchange the NHS ester-functionalized molecule into the same amine-free reaction buffer.

  • Reaction:

    • Add the desired molar excess of the this compound solution to the NHS ester-functionalized molecule solution. A 10- to 50-fold molar excess of this compound is a common starting point.[4][10]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[7][9] The optimal time may need to be determined empirically.

  • Quenching:

    • Add a quenching solution (e.g., Tris or glycine) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove excess this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[4][6][7]

Protocol 2: Conjugation in a Mixed Organic/Aqueous System

This protocol is useful when the NHS ester has limited aqueous solubility.

  • Preparation of Reagents:

    • Follow the same reagent preparation steps as in Protocol 1.

  • Reaction:

    • Slowly add the dissolved NHS ester stock solution (in DMSO or DMF) to the solution of this compound in the reaction buffer. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume to maintain the stability of most proteins.[4][7][9]

    • Incubate and monitor the reaction as described in Protocol 1. The reaction time may vary from 3 to 24 hours depending on the substrate.[6][8][9]

  • Quenching and Purification:

    • Follow the same quenching and purification steps as in Protocol 1.

Data Presentation

The following tables summarize key quantitative parameters for the this compound reaction with NHS esters.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 7.2 - 8.5Higher pH increases reaction rate but also hydrolysis of the NHS ester.[3][4]
Temperature 4°C - 25°C (Room Temp)Lower temperatures can be used to slow down hydrolysis and the reaction rate.[7][9]
Reaction Time 30 minutes - 24 hoursDependent on temperature, pH, and reactivity of the substrates.[6][7][8][9]
Molar Excess of this compound 10 - 50 foldA higher excess can drive the reaction to completion but may require more extensive purification.[4][10]
Organic Solvent DMSO or DMFUse minimal amount necessary to dissolve the NHS ester (typically <10% of total volume).[4][7][9]

Table 2: Hydrolysis Half-life of NHS Esters

pHTemperatureApproximate Half-life
7.00°C4 - 5 hours
8.64°C10 minutes

Visualizations

Reaction Signaling Pathway

ReactionPathway mPEG2_Amine This compound (Primary Amine) Intermediate Tetrahedral Intermediate mPEG2_Amine->Intermediate Nucleophilic Attack (pH 7-9) NHS_Ester NHS Ester-functionalized Molecule NHS_Ester->Intermediate Product PEGylated Molecule (Stable Amide Bond) Intermediate->Product Release of NHS Byproduct N-Hydroxysuccinimide (Byproduct) Intermediate->Byproduct ExperimentalWorkflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_post_reaction 3. Post-Reaction Processing Prep_NHS Dissolve NHS Ester in DMSO/DMF Mix Mix Reactants Prep_NHS->Mix Prep_PEG Dissolve this compound in Amine-Free Buffer Prep_PEG->Mix Prep_Molecule Prepare Target Molecule in Amine-Free Buffer Prep_Molecule->Mix Incubate Incubate (30 min - 24 h, 4-25°C) Mix->Incubate Quench Quench Reaction (Tris or Glycine) Incubate->Quench Purify Purify Conjugate (Desalting/Dialysis/SEC) Quench->Purify Final_Product Characterize and Store PEGylated Product Purify->Final_Product

References

Application Notes and Protocols for Peptide and Protein Modification using m-PEG2-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing m-PEG2-Amine for the modification of peptides and proteins. This document outlines the fundamental principles, detailed experimental protocols, and methods for the characterization of the resulting PEGylated conjugates.

Introduction to this compound and PEGylation

This compound is a short, hydrophilic polyethylene (B3416737) glycol (PEG) linker containing a terminal primary amine group.[1][2][3] This functional group allows for its covalent attachment to peptides and proteins, a process known as PEGylation. PEGylation is a widely adopted strategy in drug development to enhance the therapeutic properties of biomolecules.[4] Key advantages of modifying peptides and proteins with PEG linkers like this compound include:

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of molecules, which can reduce renal clearance and extend the circulating half-life in vivo.[]

  • Enhanced Stability: The PEG chain can protect the peptide or protein from proteolytic degradation, leading to increased stability.

  • Reduced Immunogenicity: The hydrophilic PEG shell can mask epitopes on the protein surface, potentially reducing its immunogenicity.

  • Increased Solubility: this compound can improve the solubility of hydrophobic peptides and proteins in aqueous solutions.[1][2][3]

The primary amine group of this compound is reactive towards various functional groups on peptides and proteins, most commonly activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) and aldehydes/ketones.[1][2][3]

Experimental Protocols

General Workflow for Peptide/Protein Modification with this compound

The overall process for modifying a peptide or protein with this compound involves several key steps, from initial reaction to final characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Peptide_Protein Peptide/Protein Solution (in appropriate buffer) Activation Activation of Carboxyl Groups (e.g., with EDC/NHS) Peptide_Protein->Activation mPEG2_Amine This compound Solution Conjugation Conjugation Reaction mPEG2_Amine->Conjugation Activation->Conjugation Purification Purification of PEGylated Product (e.g., SEC, IEX) Conjugation->Purification Characterization Characterization (e.g., SDS-PAGE, Mass Spec) Purification->Characterization

Figure 1. General experimental workflow for peptide/protein modification with this compound.
Protocol for Amide Bond Formation via NHS Ester Chemistry

This protocol describes the conjugation of this compound to a peptide or protein containing accessible carboxylic acid groups (aspartic acid, glutamic acid, or C-terminus) via the formation of an N-hydroxysuccinimide (NHS) ester intermediate.

Materials:

  • Peptide or protein with accessible carboxyl groups

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50 mM borate (B1201080) buffer, pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification columns (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Peptide/Protein Preparation:

    • Dissolve the peptide or protein in Activation Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.

  • Activation of Carboxyl Groups:

    • Add a 10-50 fold molar excess of EDC and NHS to the peptide/protein solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation with this compound:

    • Dissolve this compound in Conjugation Buffer.

    • Add a 10-100 fold molar excess of the this compound solution to the activated peptide/protein mixture.

    • Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the PEGylated peptide/protein from excess reagents and unreacted starting materials using an appropriate chromatography technique such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Table 1: Typical Reaction Conditions for this compound Conjugation via NHS Ester Chemistry

ParameterRecommended RangeNotes
Activation pH 4.5 - 6.0Optimal for EDC/NHS activation of carboxyl groups.
Conjugation pH 7.2 - 8.0Favors the reaction of the primary amine of this compound.
Molar Ratio (this compound:Protein) 10:1 to 100:1The optimal ratio should be determined empirically for each protein.
Molar Ratio (EDC/NHS:Protein) 10:1 to 50:1Sufficient excess to drive the activation reaction.
Reaction Time 2 hours to overnightLonger reaction times may be required for less reactive sites.
Reaction Temperature 4°C to Room TemperatureLower temperatures can minimize protein degradation.

Characterization of PEGylated Peptides and Proteins

Thorough characterization is essential to confirm the successful conjugation and to determine the properties of the modified molecule.

Table 2: Characterization Methods for PEGylated Peptides and Proteins

TechniquePurposeExpected Outcome
SDS-PAGE Assess increase in molecular weightA shift to a higher apparent molecular weight for the PEGylated product compared to the unmodified protein.
Mass Spectrometry (MALDI-TOF or ESI-MS) Determine the precise molecular weight and degree of PEGylationA mass spectrum showing peaks corresponding to the unmodified protein and one or more PEGylated species, allowing for the calculation of the number of attached PEG molecules.
Size-Exclusion Chromatography (SEC) Separate and quantify different PEGylated species and aggregatesChromatogram showing distinct peaks for the monomeric PEGylated protein, unmodified protein, and any aggregates.
Ion-Exchange Chromatography (IEX) Separate species based on charge differencesPEGylation can alter the surface charge, allowing for the separation of different positional isomers or species with varying degrees of PEGylation.
Reverse-Phase HPLC (RP-HPLC) Assess purity and separate isoformsA method to separate and quantify the PEGylated product from unreacted materials and byproducts.
Circular Dichroism (CD) Spectroscopy Evaluate secondary and tertiary structureComparison of the CD spectra of the native and PEGylated protein to assess any conformational changes.
Biological Activity Assays Determine the functional impact of PEGylationMeasurement of the biological activity (e.g., enzyme kinetics, receptor binding) of the PEGylated molecule compared to the unmodified counterpart.

Application Example: PEGylation of an Antibody Fragment (Fab)

This example illustrates the modification of a Fab fragment with this compound to potentially improve its pharmacokinetic profile.

G cluster_workflow Fab Fragment PEGylation Workflow Fab Fab Fragment (in MES buffer, pH 5.5) EDC_NHS Add EDC and NHS (Activate Carboxyls) Fab->EDC_NHS mPEG2_Amine_add Add this compound (in PBS, pH 7.4) EDC_NHS->mPEG2_Amine_add Reaction Incubate 2h at RT mPEG2_Amine_add->Reaction Quench Quench with Glycine Reaction->Quench Purify Purify by SEC Quench->Purify Analyze Analyze by SDS-PAGE and Mass Spectrometry Purify->Analyze

Figure 2. Workflow for the PEGylation of a Fab fragment with this compound.

Impact on Signaling Pathways: A Case Study with PEGylated Interferon

PEGylation can influence the interaction of a modified protein with its receptor and subsequent signaling pathways. For example, PEGylated interferons are used in the treatment of hepatitis C. While PEGylation extends their half-life, it can also modulate the activation of the JAK-STAT signaling pathway.

The binding of interferon (IFN) to its receptor activates Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of interferon-stimulated genes (ISGs), leading to an antiviral response. The size and location of the attached PEG molecule can sterically hinder the binding of the PEGylated interferon to its receptor, thereby attenuating the downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Interferon Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA (ISRE) STAT_dimer->DNA Translocation & Binding Transcription Transcription of Interferon-Stimulated Genes DNA->Transcription Initiates PEG_IFN PEGylated Interferon PEG_IFN->Receptor Binding (attenuated)

Figure 3. Attenuation of the JAK-STAT signaling pathway by PEGylated interferon.

Troubleshooting

Table 3: Common Issues and Solutions in this compound Conjugation

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inefficient activation of carboxyl groups.- Non-optimal pH for conjugation.- Insufficient molar excess of this compound.- Presence of primary amines in the buffer.- Increase the molar excess of EDC/NHS.- Optimize the activation and conjugation pH.- Increase the molar ratio of this compound to protein.- Use amine-free buffers (e.g., MES, PBS, Borate).
Protein Aggregation - High protein concentration.- Unfavorable buffer conditions.- Structural changes upon PEGylation.- Reduce the protein concentration during the reaction.- Screen different buffers and pH values.- Include stabilizing excipients in the reaction buffer.
Multiple PEGylated Species - Multiple reactive sites on the protein.- Lack of site-specificity in the reaction.- Optimize the molar ratio of this compound to favor mono-PEGylation.- Consider site-directed mutagenesis to remove reactive sites if a single isomer is desired.

Conclusion

This compound is a valuable tool for the modification of peptides and proteins, offering the potential to significantly improve their therapeutic properties. The protocols and information provided in these application notes serve as a starting point for researchers. It is crucial to empirically optimize the reaction conditions for each specific peptide or protein to achieve the desired degree of PEGylation while preserving biological activity. Careful characterization of the final conjugate is essential to ensure its quality and desired performance.

References

Application Notes and Protocols for m-PEG2-Amine as a Linker in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of m-PEG2-Amine as a hydrophilic, cleavable linker in the synthesis of antibody-drug conjugates (ADCs). The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer can enhance the physicochemical properties of ADCs, potentially leading to an improved therapeutic index.

Introduction to this compound in ADCs

This compound is a heterobifunctional linker containing a methoxy-capped diethylene glycol (PEG2) spacer and a terminal amine group. This short-chain PEG linker offers a balance between hydrophilicity and size, making it an attractive component in ADC design. The primary amine allows for covalent attachment to a payload or a payload-containing linker moiety, which is then conjugated to a monoclonal antibody (mAb).

The hydrophilic PEG spacer can improve the solubility and stability of the resulting ADC, particularly when working with hydrophobic payloads.[1][2] This can help to prevent aggregation and may allow for a higher drug-to-antibody ratio (DAR) without compromising the pharmacokinetic properties of the conjugate.[1][3] The linker is designed to be stable in circulation and release the cytotoxic payload upon internalization into target cancer cells.[4]

Key Properties of this compound:

PropertyValue
Chemical Formula C5H13NO2
Molecular Weight 119.16 g/mol
Appearance Colorless to light yellow liquid
Solubility Soluble in DMSO, DMF, CH2Cl2, THF
Reactive Group Primary Amine (-NH2)

Experimental Protocols

The following protocols provide a general framework for the synthesis of an ADC using this compound. These protocols are intended as a starting point and may require optimization based on the specific antibody, payload, and desired final product characteristics.

Two-Step Lysine (B10760008) Conjugation Strategy

This common strategy involves the initial activation of the payload-linker moiety followed by conjugation to the lysine residues on the surface of the antibody.[5][6]

Workflow for Two-Step Lysine Conjugation:

G cluster_0 Step 1: Payload-Linker Activation cluster_1 Step 2: Antibody Conjugation A Payload with Carboxylic Acid C Activate Carboxylic Acid (e.g., with NHS/EDC) A->C B This compound D Activated Payload-PEG2-Amine B->D C->D Amide Bond Formation E Monoclonal Antibody (mAb) with surface Lysines G Conjugation Reaction E->G F Activated Payload-PEG2-Amine F->G H Purification (e.g., Size Exclusion Chromatography) G->H I Characterized ADC H->I

Caption: Workflow for a two-step lysine conjugation using this compound.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Cytotoxic payload with a carboxylic acid functional group

  • This compound

  • N-hydroxysuccinimide (NHS) or N,N'-Disuccinimidyl carbonate (DSC)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching reagent (e.g., hydroxylamine (B1172632) or tris buffer)

  • Purification system (e.g., size-exclusion chromatography (SEC) column)

  • Characterization instruments (e.g., UV-Vis spectrophotometer, Mass Spectrometer, HPLC)

Protocol:

Step 1: Activation of Payload with this compound

  • Payload Activation: Dissolve the cytotoxic payload containing a carboxylic acid in anhydrous DMF or DMSO. Add 1.2 equivalents of NHS and 1.2 equivalents of EDC. Stir the reaction at room temperature for 1-2 hours to form the NHS-ester of the payload.

  • Amine Coupling: In a separate vial, dissolve this compound (1.5 equivalents) in anhydrous DMF or DMSO.

  • Amide Bond Formation: Slowly add the activated payload solution to the this compound solution. Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Purification: Once the reaction is complete, purify the payload-PEG2-amine conjugate using reverse-phase HPLC. Lyophilize the purified product.

Step 2: Conjugation to the Antibody

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS, pH 8.0-8.5).

  • Payload-Linker Preparation: Dissolve the purified and lyophilized payload-PEG2-amine in DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add the desired molar excess of the payload-PEG2-amine stock solution to the antibody solution. The molar ratio will influence the final DAR and should be optimized. A typical starting point is a 5-10 fold molar excess of the payload-linker.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching: Quench the reaction by adding a final concentration of 50 mM tris buffer or 100 mM hydroxylamine to react with any remaining active esters.

  • Purification: Purify the resulting ADC using a desalting column or SEC to remove unconjugated payload-linker and other small molecules.

  • Characterization: Characterize the purified ADC for protein concentration (e.g., A280 measurement), DAR (e.g., UV-Vis spectroscopy or mass spectrometry), aggregation (e.g., SEC), and in vitro potency.

Characterization of the ADC

Drug-to-Antibody Ratio (DAR) Determination:

  • UV-Vis Spectroscopy: The average DAR can be determined by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. The following equation can be used:

    DAR = (A_payload / ε_payload) / ((A_280 - (A_payload * CF)) / ε_Ab)

    Where:

    • A_payload = Absorbance of the ADC at the payload's λmax

    • ε_payload = Molar extinction coefficient of the payload

    • A_280 = Absorbance of the ADC at 280 nm

    • CF = Correction factor for the payload's absorbance at 280 nm

    • ε_Ab = Molar extinction coefficient of the antibody at 280 nm

  • Mass Spectrometry: Intact mass analysis of the ADC by ESI-MS can provide information on the distribution of different drug-loaded species.

Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of high molecular weight species (aggregates) and fragments in the ADC preparation.

Quantitative Data on ADCs with Short PEG Linkers

The inclusion of a short PEG spacer like PEG2 can influence the physicochemical and biological properties of an ADC. While extensive data specifically for this compound is limited in publicly available literature, studies on ADCs with short PEG linkers (e.g., PEG2, PEG4) provide valuable insights.

Table 1: Impact of Short PEG Linkers on ADC Properties

ParameterNo PEG LinkerShort PEG Linker (e.g., PEG2/PEG4)Long PEG Linker (e.g., PEG8/PEG12)Reference(s)
Drug-to-Antibody Ratio (DAR) VariableOptimal DAR achievableMay decrease with longer linkers[7]
Aggregation HigherReducedReduced[7]
In Vitro Potency (IC50) PotentGenerally maintained or slightly reducedMay be reduced with longer linkers[8]
Plasma Clearance FasterGenerally maintainedSlower[3]
In Vivo Efficacy EffectiveEffectiveMay be improved due to better PK[8]

Note: The data presented is a summary from various studies and the actual performance will depend on the specific antibody, payload, and linker chemistry. A study on MORAb-202 showed that a PEG2 spacer was as effective as longer PEG spacers in eliminating aggregation and allowed for a more efficient conjugation to achieve an optimal DAR.[7]

Signaling Pathways and Mechanism of Action

The cytotoxic payload delivered by the ADC is ultimately responsible for inducing cancer cell death. The this compound linker is designed to be cleaved intracellularly, releasing the active drug. Many common payloads used in ADCs are microtubule inhibitors, such as monomethyl auristatin E (MMAE) and maytansinoid derivatives (e.g., DM1).

MMAE-Induced Cell Death

MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization, which disrupts the microtubule network. This leads to cell cycle arrest in the G2/M phase and subsequent activation of apoptotic pathways.[9][10] MMAE has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a key survival pathway in many cancers.[11][12][13]

MMAE_Pathway cluster_0 ADC Internalization and Payload Release cluster_1 Cellular Effects of MMAE ADC ADC binds to cell surface antigen Endocytosis Endocytosis ADC->Endocytosis Lysosome Lysosomal Trafficking Endocytosis->Lysosome Release Linker Cleavage & MMAE Release Lysosome->Release MMAE Free MMAE in Cytoplasm Release->MMAE Tubulin Inhibition of Tubulin Polymerization MMAE->Tubulin PI3K PI3K/Akt/mTOR Pathway Inhibition MMAE->PI3K Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Caspase Caspase Activation (Caspase-3, -9, PARP cleavage) G2M->Caspase PI3K->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of an MMAE-containing ADC.

DM1-Induced Cell Death

DM1, a maytansinoid derivative, also targets tubulin but functions by inhibiting microtubule assembly. This leads to mitotic arrest and subsequent apoptosis.

DM1_Pathway cluster_0 ADC Internalization and Payload Release cluster_1 Cellular Effects of DM1 ADC ADC binds to cell surface antigen Endocytosis Endocytosis ADC->Endocytosis Lysosome Lysosomal Trafficking Endocytosis->Lysosome Release Linker Cleavage & DM1 Release Lysosome->Release DM1 Free DM1 in Cytoplasm Release->DM1 Tubulin Inhibition of Microtubule Assembly DM1->Tubulin MitoticArrest Mitotic Arrest Tubulin->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Signaling pathway of a DM1-containing ADC.

Conclusion

This compound serves as a valuable linker in the construction of ADCs, offering a means to introduce a short, hydrophilic spacer. This can lead to improved physicochemical properties, such as increased solubility and reduced aggregation, which are critical for the development of robust and effective ADC therapeutics. The protocols and information provided herein offer a foundation for researchers to explore the utility of this compound in their ADC development programs. Careful optimization of conjugation conditions and thorough characterization of the resulting ADC are essential for achieving the desired therapeutic profile.

References

Application of m-PEG2-Amine in the Development of PROTACs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of m-PEG2-Amine Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This tripartite assembly forms a ternary complex, facilitating the ubiquitination of the POI and marking it for degradation by the 26S proteasome.

The linker is a critical component of a PROTAC, significantly influencing its efficacy, selectivity, and physicochemical properties. Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, biocompatibility, and the flexibility to modulate their length. Short-chain PEG linkers, such as this compound, are particularly valuable for optimizing the formation of a stable and productive ternary complex.

This compound, with its two ethylene (B1197577) glycol units and a terminal amine group, offers a balance of hydrophilicity and a defined length. The terminal amine allows for straightforward conjugation to a carboxylic acid-functionalized ligand (either for the POI or the E3 ligase) via a stable amide bond. The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the final PROTAC molecule, a common challenge in the development of these relatively large molecules. The defined length of the this compound linker is crucial for establishing the optimal distance and orientation between the POI and the E3 ligase to ensure efficient ubiquitin transfer.

Key Advantages of this compound in PROTAC Design

  • Enhanced Solubility: The hydrophilic nature of the PEG spacer can improve the solubility of the PROTAC in aqueous media, which is beneficial for both in vitro assays and in vivo applications.

  • Facile Conjugation: The terminal primary amine provides a reactive handle for straightforward amide bond formation with carboxylic acid-containing ligands using standard coupling reagents.

  • Defined Length and Flexibility: The two-unit PEG chain offers a specific length and conformational flexibility that can be critical for achieving a productive ternary complex geometry. This defined length allows for systematic structure-activity relationship (SAR) studies by comparing it with longer or shorter PEG linkers.

  • Improved Cell Permeability: While increased hydrophilicity can sometimes hinder passive diffusion, the flexible nature of short PEG linkers can allow the PROTAC to adopt conformations that shield polar surface area, potentially improving cell permeability.

Data Presentation: Impact of Linker Length on PROTAC Efficacy

The length of the linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair. The following tables provide representative data from published studies on PROTACs targeting different proteins, illustrating the impact of PEG linker length on degradation efficacy. While not all examples use this compound specifically, they demonstrate the principle of how linker length, including short PEG chains, affects the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Representative Degradation Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

PROTAC IDLinker CompositionDC50 (nM)Dmax (%)
PROTAC-A1-unit PEG>1000<20
PROTAC-B 2-unit PEG 50 >90
PROTAC-C4-unit PEG15>95
PROTAC-D6-unit PEG80~85

Note: Data is hypothetical and for illustrative purposes to show the trend of how linker length can affect potency.

Table 2: Representative Degradation Efficacy of EGFR-Targeting PROTACs with Varying Linker Lengths

PROTAC IDLinker CompositionDC50 (nM)Dmax (%)
EGFR-PROTAC-1Alkyl C8150~70
EGFR-PROTAC-2 2-unit PEG 25 >95
EGFR-PROTAC-34-unit PEG10>95
EGFR-PROTAC-48-unit PEG200~60

Note: Data is hypothetical and for illustrative purposes to show the trend of how linker length can affect potency.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via Amide Bond Formation

This protocol describes a general two-step synthesis of a PROTAC where this compound is used to connect a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide) and a carboxylic acid-functionalized POI-binding ligand (e.g., a kinase inhibitor). This example assumes a sequential coupling strategy.

Step 1: Coupling of E3 Ligase Ligand to this compound

  • Materials and Reagents:

    • Carboxylic acid-functionalized E3 ligase ligand (1.0 eq)

    • This compound (1.2 eq)

    • HATU (1.2 eq) or HOBt (1.2 eq) and EDC (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Saturated aqueous NaHCO3 solution

    • Brine

    • Ethyl acetate (B1210297) (EtOAc)

    • Anhydrous Na2SO4

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve the carboxylic acid-functionalized E3 ligase ligand in anhydrous DMF.

    • Add HATU (or HOBt and EDC) and DIPEA to the solution and stir for 10 minutes at room temperature.

    • Add a solution of this compound in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution, followed by brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the E3 ligase ligand-PEG2-Amine intermediate.

Step 2: Coupling of POI Ligand to the E3 Ligase Ligand-PEG2-Amine Intermediate

  • Materials and Reagents:

    • E3 ligase ligand-PEG2-Amine intermediate (1.0 eq)

    • Carboxylic acid-functionalized POI-binding ligand (1.1 eq)

    • HATU (1.1 eq) or HOBt (1.1 eq) and EDC (1.1 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Preparative HPLC system

  • Procedure:

    • Dissolve the E3 ligase ligand-PEG2-Amine intermediate and the carboxylic acid-functionalized POI-binding ligand in anhydrous DMF.

    • Add HATU (or HOBt and EDC) and DIPEA to the solution.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, filter the reaction mixture and purify the crude product directly by preparative HPLC to yield the final PROTAC molecule.

    • Characterize the final product by LC-MS and NMR.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cultured cells after treatment with a PROTAC.

  • Materials and Reagents:

    • Appropriate cell line expressing the target protein

    • PROTAC stock solution (e.g., 10 mM in DMSO)

    • Cell culture medium

    • DMSO (vehicle control)

    • Proteasome inhibitor (e.g., MG132) as a control

    • PBS (phosphate-buffered saline)

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and controls) for a specified period (e.g., 2, 4, 8, 16, 24 hours).

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

    • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and the loading control.

    • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.

    • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and plot the results to determine DC50 and Dmax values.

Mandatory Visualizations

Signaling Pathway Diagram: PROTAC-Mediated Degradation of KEAP1 to Activate the NRF2 Pathway

The KEAP1-NRF2 pathway is a critical regulator of cellular defense against oxidative stress.[1][2][3] PROTACs are being developed to target KEAP1 for degradation, leading to the activation of NRF2 and the expression of antioxidant genes.[1][4] A short and hydrophilic linker like this compound could be suitable for developing KEAP1-targeting PROTACs.

Caption: PROTAC-mediated degradation of KEAP1 leading to NRF2 activation.

Experimental Workflow Diagram: PROTAC Synthesis and Evaluation

This diagram illustrates the general workflow for the development and assessment of a PROTAC utilizing an this compound linker.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Start Start: - POI Ligand (COOH) - E3 Ligase Ligand - this compound Coupling1 Step 1: Amide Coupling (e.g., E3 Ligand + this compound) Start->Coupling1 Intermediate Intermediate: E3 Ligand-PEG2-Amine Coupling1->Intermediate Coupling2 Step 2: Amide Coupling (Intermediate + POI Ligand) Intermediate->Coupling2 Purification Purification (Preparative HPLC) Coupling2->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC Cell_Treatment Cell Treatment with PROTAC Final_PROTAC->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Data Analysis: - DC50 - Dmax Western_Blot->Data_Analysis Results Results: Target Protein Degradation Data_Analysis->Results

Caption: General workflow for PROTAC synthesis and evaluation.

Logical Relationship Diagram: Ternary Complex Formation

This diagram illustrates the crucial role of the this compound linker in facilitating the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Ternary_Complex PROTAC PROTAC (this compound Linker) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Productive Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination POI Ubiquitination Ternary_Complex->Ubiquitination Facilitates Degradation POI Degradation Ubiquitination->Degradation Leads to

Caption: Role of the linker in ternary complex formation.

References

Surface Modification of Nanoparticles with m-PEG2-Amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of nanoparticles using methoxy-poly(ethylene glycol)-amine (m-PEG2-Amine). PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a surface, is a widely employed strategy to improve the biocompatibility and in vivo performance of nanoparticles for therapeutic and diagnostic applications.

Introduction to Nanoparticle PEGylation

The surface modification of nanoparticles with m-PEG-Amine offers a robust method to enhance their utility in drug delivery. The hydrophilic and flexible nature of the PEG chains creates a "stealth" effect, which sterically hinders the adsorption of opsonin proteins. This reduction in opsonization minimizes recognition and uptake by the mononuclear phagocyte system (MPS), leading to prolonged systemic circulation times and increased potential for accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[1][2][3]

Key Advantages of PEGylation:

  • Prolonged Circulation Time: Reduces clearance by the MPS, increasing the nanoparticle's half-life in the bloodstream.[4][5][6]

  • Improved Stability: Prevents nanoparticle aggregation and enhances colloidal stability in biological fluids.[7]

  • Reduced Immunogenicity: Masks the nanoparticle surface from the immune system.

  • Enhanced Drug Delivery: Increased circulation time can lead to improved drug accumulation at the target site.[2]

Applications in Drug Delivery

The primary application of this compound modified nanoparticles is in the development of long-circulating drug delivery systems. By tuning the PEG chain length and grafting density, the pharmacokinetic profile of the encapsulated therapeutic can be precisely controlled.[4][6]

Specific Applications Include:

  • Cancer Therapy: PEGylated nanoparticles can passively target tumors through the EPR effect, delivering chemotherapeutic agents directly to the tumor microenvironment while minimizing systemic toxicity.

  • Gene Delivery: PEGylation can protect nucleic acid payloads from degradation and improve their delivery to target cells.

  • Targeted Drug Delivery: The terminal amine group of the PEG chain can be further functionalized with targeting ligands, such as antibodies or peptides, to facilitate active targeting to specific cell types.[2]

  • Medical Imaging: PEGylated nanoparticles can be loaded with contrast agents for applications in magnetic resonance imaging (MRI) and other imaging modalities, benefiting from the extended circulation time for improved imaging windows.

Experimental Protocols

General Workflow for Nanoparticle PEGylation

The following diagram illustrates the general workflow for the surface modification of carboxylated nanoparticles with this compound using the EDC/NHS coupling chemistry.

G cluster_0 Preparation cluster_1 Activation cluster_2 Conjugation cluster_3 Purification & Characterization start Carboxylated Nanoparticles reagents Prepare EDC and NHS solutions activation Activate Carboxyl Groups (EDC/NHS Chemistry) reagents->activation peg Add this compound activation->peg conjugation PEG Conjugation peg->conjugation purification Purify PEGylated Nanoparticles (e.g., Centrifugation, Dialysis) conjugation->purification characterization Characterize Modified Nanoparticles purification->characterization final_product PEGylated Nanoparticles characterization->final_product

General workflow for nanoparticle PEGylation.
Detailed Protocol for this compound Conjugation to Carboxylated Nanoparticles

This protocol is a general guideline for the covalent attachment of this compound to nanoparticles with surface carboxyl groups using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • Carboxylated nanoparticles

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[8]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[9]

  • Quenching Solution (optional): Hydroxylamine (B1172632) or Tris buffer

  • Washing Buffer: Deionized water or appropriate buffer

  • Reaction tubes

  • Centrifuge

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS in Activation Buffer. A typical starting point is a 5- to 10-fold molar excess of EDC and NHS relative to the surface carboxyl groups on the nanoparticles.

    • Add the EDC solution to the nanoparticle suspension and mix gently.

    • Immediately add the NHS solution to the nanoparticle suspension and mix.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[9][10]

  • Conjugation with this compound:

    • Dissolve the this compound in Conjugation Buffer. The molar excess of this compound will determine the grafting density and should be optimized for the specific application. A 10- to 50-fold molar excess is a common starting range.

    • Centrifuge the activated nanoparticles to remove excess EDC and NHS. Resuspend the nanoparticle pellet in Conjugation Buffer.

    • Add the this compound solution to the activated nanoparticle suspension.

    • Incubate the reaction for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.[9]

  • Quenching (Optional): To quench any unreacted NHS esters, add a quenching solution (e.g., 50 mM hydroxylamine or 100 mM Tris) and incubate for 15-30 minutes.

  • Purification:

    • Purify the PEGylated nanoparticles to remove unreacted PEG and byproducts. This can be achieved by repeated centrifugation and resuspension in a suitable washing buffer, or by dialysis against the washing buffer.

    • Perform at least three washing cycles to ensure complete removal of unbound PEG.

  • Storage: Resuspend the final PEGylated nanoparticles in an appropriate buffer for storage. For long-term storage, consider lyophilization.

Protocol for Quantification of PEG Grafting Density using Fluorescamine (B152294) Assay

This protocol allows for the indirect quantification of PEG chains on the nanoparticle surface by measuring the amount of unreacted this compound in the supernatant after the conjugation reaction.[11]

Materials:

  • Supernatant from the PEGylation reaction

  • This compound standard solutions of known concentrations

  • Phosphate buffer (pH 8.0-9.0)

  • Fluorescamine solution (e.g., 3 mg/mL in acetone)

  • Fluorometer

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of this compound standard solutions in the same buffer as the reaction supernatant.

    • To a fixed volume of each standard, add a specific volume of fluorescamine solution and mix rapidly.

    • After a 5-10 minute incubation at room temperature, measure the fluorescence intensity (Excitation: ~390 nm, Emission: ~475 nm).

    • Plot the fluorescence intensity versus the concentration of this compound to generate a standard curve.

  • Sample Measurement:

    • Take an aliquot of the supernatant from the first wash of the PEGylation reaction.

    • Treat the supernatant sample with fluorescamine in the same manner as the standards.

    • Measure the fluorescence intensity of the sample.

  • Calculation:

    • Use the standard curve to determine the concentration of unreacted this compound in the supernatant.

    • Calculate the total amount of unreacted PEG and subtract this from the initial amount of PEG added to the reaction to determine the amount of PEG conjugated to the nanoparticles.

    • The PEG grafting density can then be calculated based on the nanoparticle concentration and surface area.

Characterization and Quantitative Data

Thorough characterization of PEGylated nanoparticles is crucial to ensure successful surface modification and to understand their in vivo behavior.

Physicochemical Characterization
ParameterTechniqueExpected Outcome of PEGylation
Size and Size Distribution Dynamic Light Scattering (DLS)Increase in hydrodynamic diameter.[2][12]
Surface Charge Zeta Potential MeasurementShift in zeta potential towards neutral.[2][12]
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)Visualization of a "halo" or shell around the nanoparticle core.
PEG Grafting Density Thermogravimetric Analysis (TGA), Fluorescence Spectroscopy, NMRQuantitative determination of the amount of PEG on the nanoparticle surface.[13]
Impact of PEGylation on Nanoparticle Properties

The following tables summarize representative quantitative data on the effects of PEGylation.

Table 1: Effect of m-PEG-Amine Modification on Nanoparticle Size and Zeta Potential

Nanoparticle FormulationHydrodynamic Diameter (nm)Zeta Potential (mV)
Unmodified Carboxylated Nanoparticles155 ± 5-25 ± 3
PEGylated Nanoparticles (m-PEG 2kDa)180 ± 8-8 ± 2
PEGylated Nanoparticles (m-PEG 5kDa)210 ± 10-5 ± 1.5

Data are representative and will vary depending on the nanoparticle core material, size, and PEGylation conditions.

Table 2: Influence of PEG Chain Length and Density on In Vivo Performance

PEG Chain Length (kDa)PEG Grafting Density (chains/nm²)Plasma Half-life (hours)Liver Accumulation (% Injected Dose)
No PEG0< 0.560-80
2Low~4~30
2High~8~20
5Low~10~15
5High> 18< 10

This table illustrates general trends. Actual values are highly dependent on the nanoparticle system and animal model.[4][5][14]

Cellular Uptake and Biological Interactions

Evasion of the Mononuclear Phagocyte System (MPS)

The "stealth" effect of PEGylation is a critical mechanism for prolonging circulation time. The hydrophilic PEG layer creates a steric barrier that reduces the adsorption of opsonin proteins, which are recognized by phagocytic cells of the MPS, primarily located in the liver and spleen.

G cluster_0 Unmodified Nanoparticle cluster_1 PEGylated Nanoparticle unmodified_np Unmodified NP opsonization Opsonin Protein Adsorption unmodified_np->opsonization Rapid macrophage Macrophage (MPS) opsonization->macrophage Recognition & Phagocytosis peg_np PEGylated NP no_opsonization Reduced Opsonin Adsorption peg_np->no_opsonization Steric Hindrance circulation Prolonged Circulation no_opsonization->circulation clearance Rapid Clearance macrophage->clearance

Mechanism of MPS evasion by PEGylated nanoparticles.
Cellular Uptake Mechanisms

While PEGylation generally reduces non-specific cellular uptake, especially by phagocytic cells, PEGylated nanoparticles can still be internalized by target cells through various endocytic pathways. The specific mechanism can depend on the cell type, nanoparticle size, and the presence of targeting ligands. Common pathways include clathrin-mediated endocytosis and macropinocytosis.[1]

G cluster_0 Cellular Interior cluster_1 Cell Membrane np PEGylated Nanoparticle clathrin Clathrin-mediated Endocytosis np->clathrin macro Macropinocytosis np->macro endosome Early Endosome lysosome Late Endosome / Lysosome endosome->lysosome release Endosomal Escape & Drug Release lysosome->release clathrin->endosome macro->endosome

Cellular uptake pathways of PEGylated nanoparticles.

Conclusion

The surface modification of nanoparticles with this compound is a fundamental and highly effective strategy for enhancing their performance in drug delivery and other biomedical applications. By carefully selecting the PEG chain length and controlling the grafting density, researchers can tailor the physicochemical properties and in vivo behavior of their nanoparticle formulations. The protocols and data presented in this document provide a comprehensive guide for the successful implementation of PEGylation in your research and development endeavors.

References

Application Notes and Protocols: Functionalizing Biomaterials with m-PEG2-Amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of m-PEG2-Amine in Biomaterial Modification

This compound (2-(2-Methoxyethoxy)ethanamine) is a short, monofunctional polyethylene (B3416737) glycol (PEG) derivative that features a terminal primary amine group and a terminal methoxy (B1213986) group.[1][2] Its structure provides a hydrophilic, flexible spacer that is invaluable for modifying the surface of biomaterials. The process of covalently attaching PEG chains, known as PEGylation, is a well-established strategy to enhance the performance of biomaterials in biological environments.[3]

The primary amine group serves as a reactive handle for conjugation, readily forming stable covalent bonds with various functional groups on a biomaterial's surface, most commonly activated carboxylic acids.[2][4] The inert methoxy terminus ensures that the PEG chain acts as a surface modifier rather than a crosslinker.

Key advantages of functionalizing biomaterials with this compound include:

  • Enhanced Biocompatibility: PEGylation is known to create a biocompatible surface, reducing immunogenicity and antigenicity.[5][6]

  • Reduced Nonspecific Protein Adsorption: The hydrophilic PEG chains form a hydration layer that sterically hinders the adsorption of proteins, a phenomenon crucial for preventing the foreign body response and improving the in-vivo lifetime of an implant or nanoparticle.[5][7]

  • Improved Solubility: For particulate biomaterials like nanoparticles, surface PEGylation can increase their solubility and stability in aqueous physiological media.[4]

  • Tunable Surface Properties: The density of grafted this compound can be controlled to fine-tune the surface wettability and charge of the biomaterial.

These application notes provide detailed protocols for the covalent attachment of this compound to carboxylated biomaterials and methods for characterizing the resulting functionalized surface.

Reaction Chemistry and Workflow

The most common and efficient method for attaching this compound to a biomaterial is through the formation of a stable amide bond with a surface carboxylic acid group (-COOH). This is typically achieved using a two-step carbodiimide (B86325) reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Activation Step: EDC reacts with the carboxyl group on the biomaterial to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Stabilization Step: NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS-ester. This semi-stable ester is less susceptible to hydrolysis than the O-acylisourea intermediate.[8]

  • Conjugation Step: The primary amine of this compound performs a nucleophilic attack on the NHS-ester, displacing the NHS group and forming a stable amide bond, thus covalently linking the PEG molecule to the biomaterial surface.[9]

G cluster_0 cluster_1 cluster_2 Biomaterial_COOH Biomaterial-COOH Activated_Ester Biomaterial-CO-NHS (Activated NHS Ester) Biomaterial_COOH->Activated_Ester Step 1: Activation EDC_NHS EDC + NHS pH 5.0 - 6.0 Functionalized_Biomaterial Functionalized Biomaterial (Biomaterial-CO-NH-(PEG)2-OCH3) Activated_Ester->Functionalized_Biomaterial Step 2: Conjugation mPEG2_Amine This compound (H2N-(PEG)2-OCH3) pH 7.2 - 8.0 Byproduct NHS byproduct G start Start: Carboxylated Biomaterial wash1 Wash Biomaterial with Activation Buffer start->wash1 activation Activate -COOH Groups: Incubate with EDC/NHS in Activation Buffer wash1->activation wash2 Wash to remove excess EDC/NHS activation->wash2 conjugation Conjugate with this compound: Incubate in Coupling Buffer wash2->conjugation wash3 Wash to remove unbound this compound conjugation->wash3 characterization Characterize Surface: (Contact Angle, XPS, etc.) wash3->characterization end End: PEGylated Biomaterial characterization->end G Biomaterial Biomaterial Surface PEGylation Functionalization with This compound Biomaterial->PEGylation Benefit1 Increased Hydrophilicity PEGylation->Benefit1 Benefit2 Steric Hindrance PEGylation->Benefit2 Benefit3 Neutral Surface PEGylation->Benefit3 Outcome1 Reduced Protein Adsorption Benefit1->Outcome1 Benefit2->Outcome1 Outcome2 Improved Biocompatibility Benefit3->Outcome2 Outcome1->Outcome2 Outcome3 Longer In-Vivo Circulation Outcome1->Outcome3

References

Application Notes and Protocols for m-PEG2-Amine in Hydrogel Development for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) hydrogels are extensively utilized as scaffolds in tissue engineering and for drug delivery due to their high water content, biocompatibility, and tunable physicochemical properties.[1][2] Amine-functionalized PEGs, such as m-PEG2-Amine, serve as versatile precursors for hydrogel formation through various crosslinking chemistries. These hydrogels can create a three-dimensional environment that mimics the native extracellular matrix (ECM), supporting cell growth, proliferation, and differentiation.[3] This document provides detailed application notes and experimental protocols for the use of this compound and analogous multi-arm amine-terminated PEGs in the development of hydrogels for tissue engineering applications.

Application Notes

Amine-terminated PEGs are valuable in tissue engineering for several reasons:

  • Biocompatibility: PEG is well-known for its non-immunogenicity and resistance to protein adsorption, which minimizes inflammatory responses in vivo.[3][4]

  • Tunable Properties: The mechanical and biochemical properties of the resulting hydrogels can be tailored by adjusting the PEG concentration, molecular weight, and the type and concentration of the crosslinking agent.[2][5] This allows for the creation of hydrogels that can match the stiffness of various soft tissues.

  • Versatile Crosslinking: The primary amine groups on this compound can react with a variety of crosslinkers, enabling different gelation mechanisms. A common method involves crosslinking with agents like genipin (B1671432), a naturally derived and non-toxic compound, which reacts with amine groups.[6][7] Other strategies include reactions with N-hydroxysuccinimidyl (NHS)-activated esters or through Michael-type addition reactions.[5][8]

  • Biofunctionalization: The hydrogel network can be modified with bioactive molecules, such as the cell-adhesive peptide Arg-Gly-Asp (RGD), to promote cell attachment and survival.[1][9]

Key Experiments and Protocols

Protocol 1: Synthesis of Amine-Terminated PEG Hydrogels using a Genipin Crosslinker

This protocol describes the formation of a hydrogel using a multi-arm amine-terminated PEG and genipin as the crosslinker. The principles can be adapted for this compound.

Materials:

  • 4-arm or 8-arm amine-terminated PEG (Mw 10 kDa)[6]

  • Genipin[6]

  • Nanopure water[6]

  • Phosphate Buffered Saline (PBS), pH 7.4[10]

Equipment:

  • Vortex mixer

  • Incubator at 37°C

  • Sterile culture tubes or well plates

Procedure:

  • Prepare PEG Solution: Dissolve the amine-terminated PEG powder in Nanopure water to create a 10% (w/v) solution. For example, dissolve 0.6 g of PEG powder in 6 mL of water.[6]

  • Prepare Genipin Solution: Prepare an 88 mM genipin stock solution in Nanopure water.

  • Crosslinking: Mix the PEG solution with the genipin solution to achieve the desired final genipin concentration (e.g., 17.6 mM or 35.2 mM).[6] Vortex the mixture gently to ensure homogeneity.

  • Gelation: Transfer the solution to a sterile culture tube or well plate and incubate at 37°C.[10]

  • Monitor Gelation: The gelation time is recorded when the solution no longer flows upon inversion of the tube.[10] Gelation time will vary depending on the PEG architecture and genipin concentration.[6]

Protocol 2: Characterization of Hydrogel Properties

A. Swelling and Water Uptake:

  • Prepare hydrogel samples as described in Protocol 1 and weigh them immediately after gelation (W_initial).

  • Immerse the hydrogels in PBS at 37°C.

  • At predetermined time points, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (W_swollen).

  • The swelling ratio can be calculated as (W_swollen - W_initial) / W_initial.

  • Water uptake is calculated as (W_swollen - W_initial) / W_swollen x 100%.[6]

B. In Vitro Degradation (Weight Loss):

  • After measuring the swollen weight, lyophilize the hydrogel samples to determine the dry weight (W_dry_initial).

  • Incubate the hydrogels in PBS at 37°C.

  • At various time points, remove the hydrogels, rinse with deionized water, and lyophilize to obtain the final dry weight (W_dry_final).

  • The weight remaining is calculated as (W_dry_final / W_dry_initial) x 100%.[6]

Protocol 3: Cell Encapsulation and Viability Assessment

This protocol provides a general method for encapsulating cells within the hydrogel and assessing their viability.

Materials:

  • Human Adipose-Derived Stem Cells (ASCs) or other desired cell type[6]

  • Complete cell culture medium

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM/Ethidium homodimer-1)

  • Pre-gel solution (amine-terminated PEG and crosslinker) prepared under sterile conditions

Procedure:

  • Cell Preparation: Culture and expand the desired cell line using standard cell culture techniques. Harvest the cells by trypsinization and resuspend them in complete culture medium at the desired concentration.

  • Cell Encapsulation: Gently mix the cell suspension with the pre-gel solution immediately before gelation. Ensure the final cell concentration is appropriate for the experiment.

  • Hydrogel Formation: Dispense the cell-laden pre-gel solution into a sterile mold or well plate and allow it to crosslink at 37°C.[6]

  • Cell Culture: After gelation, add complete culture medium to the hydrogels and incubate under standard cell culture conditions (37°C, 5% CO2). Change the medium every 2-3 days.

  • Viability Assessment: At desired time points, wash the cell-laden hydrogels with PBS. Incubate the hydrogels with the Live/Dead staining solution according to the manufacturer's instructions. Visualize the live (green) and dead (red) cells using a fluorescence microscope.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on multi-arm amine-terminated PEG hydrogels crosslinked with genipin.

Hydrogel FormulationGenipin Concentration (mM)Gelation Time at 37°C (hours)
4-arm PEG251.7[6]
8-arm PEG256.2[6]
4-arm PEG35.21.3[6]
8-arm PEG35.24.4[6]
Hydrogel FormulationGenipin Concentration (mM)Weight Remaining at Week 10 (%)
4-arm PEG17.673.7[6]
8-arm PEG17.671.6[6]
4-arm PEG35.283.0[6]
8-arm PEG35.288.1[6]

Visualizations

Hydrogel_Formation_Workflow cluster_preparation Preparation of Precursors cluster_mixing Hydrogel Formation cluster_application Tissue Engineering Application PEG_sol This compound Solution (or multi-arm PEG-Amine) Mixing Mixing PEG_sol->Mixing Crosslinker_sol Crosslinker Solution (e.g., Genipin) Crosslinker_sol->Mixing Gelation Incubation & Gelation (e.g., 37°C) Mixing->Gelation Crosslinking Reaction Cell_seeding Cell Seeding / Encapsulation Gelation->Cell_seeding Culture In Vitro Culture Cell_seeding->Culture Analysis Analysis (Viability, Proliferation, etc.) Culture->Analysis

Caption: Experimental workflow for hydrogel synthesis and application.

Crosslinking_Mechanism PEG Amine-Terminated PEG (e.g., this compound) Hydrogel Crosslinked Hydrogel Network PEG->Hydrogel Primary Amine Groups Crosslinker Crosslinker (e.g., Genipin, NHS-ester) Crosslinker->Hydrogel Reactive Groups

Caption: Crosslinking of amine-terminated PEG to form a hydrogel.

References

Application Notes and Protocols for Coupling m-PEG2-Amine to Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized bioconjugation technique in drug development and research. It serves to enhance the pharmacokinetic and pharmacodynamic properties of molecules by increasing solubility, extending circulatory half-life, and reducing immunogenicity. The reaction of an amine-functionalized PEG with a carbonyl group (aldehyde or ketone) via reductive amination is a robust and common method for achieving stable PEGylation. This document provides detailed application notes and protocols for the coupling of m-PEG2-Amine to aldehydes and ketones.

Reductive amination, or reductive alkylation, is a two-step process that begins with the nucleophilic attack of the primary amine of this compound on the carbonyl carbon of an aldehyde or ketone. This forms a reversible Schiff base (with aldehydes) or an enamine (with ketones). The subsequent reduction of this intermediate with a selective reducing agent results in a stable secondary amine linkage.[1][2] This method is favored for its efficiency and the stability of the resulting conjugate.

Core Principles of the Reaction

The coupling of this compound to aldehydes and ketones is governed by several key parameters that can be optimized to achieve high yields and purity.

  • pH: The reaction is highly pH-dependent. The initial formation of the Schiff base or enamine intermediate is favored at a slightly acidic to neutral pH (typically 5.0 to 7.5). At a lower pH, the amine becomes protonated, reducing its nucleophilicity. At a higher pH, the rate of imine formation can decrease. For site-specific PEGylation of proteins at the N-terminus, a lower pH (around 5.0-6.0) can be used to target the lower pKa of the α-amine compared to the ε-amines of lysine (B10760008) residues.

  • Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) is a popular choice due to its ability to selectively reduce the imine/iminium ion in the presence of the more stable carbonyl group of the starting material.[3] However, its high toxicity and the generation of cyanide byproducts are significant drawbacks.[4] Safer alternatives include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which is particularly effective in aprotic solvents, and borane (B79455) complexes like pyridine (B92270) borane and 2-picoline borane, which are less toxic alternatives to sodium cyanoborohydride.[4][5] Sodium borohydride (B1222165) (NaBH4) can also be employed, but care must be taken as it can also reduce the starting aldehyde or ketone; therefore, it is typically added after the imine formation is complete.[5]

  • Stoichiometry: To drive the reaction towards completion, an excess of the this compound and the reducing agent relative to the carbonyl-containing molecule is often used. The optimal molar ratio will depend on the specific substrates and reaction conditions.

  • Solvent: The choice of solvent depends on the solubility of the reactants. For biomolecules, aqueous buffers such as phosphate-buffered saline (PBS) or 2-(N-morpholino)ethanesulfonic acid (MES) are common. For small molecules, organic solvents like methanol (B129727), ethanol, dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF) can be used.[5]

  • Temperature and Time: The reaction is typically performed at room temperature (around 25°C) or at 4°C to minimize side reactions, particularly when working with sensitive biomolecules. Reaction times can vary from a few hours to overnight.

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound to an Aldehyde or Ketone using Sodium Cyanoborohydride

This protocol provides a general method for the reductive amination of a carbonyl-containing substrate with this compound.

Materials:

  • Aldehyde or ketone substrate

  • This compound

  • Sodium cyanoborohydride (NaCNBH3) (Caution: Highly Toxic)

  • Reaction Buffer: 0.1 M Phosphate buffer, pH 7.0

  • Quenching solution: e.g., 50 mM Tris buffer, pH 7.4

  • Anhydrous Methanol (if substrate is not water-soluble)

  • Purification system (e.g., SEC, IEX, or RP-HPLC)

Procedure:

  • Dissolve the Substrate: Dissolve the aldehyde or ketone-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL. If the substrate is not soluble in aqueous buffer, it can be dissolved in a minimal amount of a water-miscible organic solvent like methanol before adding it to the reaction buffer.

  • Add this compound: Add a 5 to 20-fold molar excess of this compound to the substrate solution. Mix gently by vortexing or pipetting.

  • Incubate for Imine Formation (Optional but Recommended): Allow the mixture to incubate at room temperature for 30-60 minutes to facilitate the formation of the Schiff base/enamine intermediate.

  • Prepare and Add Reducing Agent: In a well-ventilated fume hood, prepare a fresh stock solution of sodium cyanoborohydride in the reaction buffer (e.g., 5 M). Add a 10 to 50-fold molar excess of the sodium cyanoborohydride solution to the reaction mixture.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring or agitation. The optimal reaction time should be determined empirically by monitoring the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Quench the Reaction: To stop the reaction, add a quenching solution to consume any unreacted aldehyde/ketone and reducing agent.

  • Purification: Purify the PEGylated product from unreacted starting materials and byproducts. Common purification methods include:

    • Size-Exclusion Chromatography (SEC): To separate based on size.

    • Ion-Exchange Chromatography (IEX): To separate based on charge.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-resolution separation of small molecules.

    • Dialysis or Ultrafiltration: For removing small molecule impurities from larger biomolecule conjugates.[2]

  • Characterization: Characterize the final product using techniques such as Mass Spectrometry, NMR, and HPLC to confirm the identity and purity of the conjugate.

Protocol 2: Coupling this compound using a Less Toxic Reducing Agent (Sodium Triacetoxyborohydride)

This protocol is suitable for reactions in aprotic organic solvents.

Materials:

  • Aldehyde or ketone substrate

  • This compound

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as a catalyst)

Procedure:

  • Dissolve Reactants: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde or ketone substrate and a 1.2 to 1.5 molar equivalent of this compound in anhydrous DCM or DCE.

  • Add Catalyst (Optional): A catalytic amount of acetic acid (e.g., 1-2 drops) can be added to facilitate iminium ion formation.

  • Stir at Room Temperature: Stir the mixture at room temperature for 1-2 hours.

  • Add Reducing Agent: Add 1.5 to 2.0 molar equivalents of sodium triacetoxyborohydride to the reaction mixture in one portion.

  • Reaction Incubation: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the reductive amination of carbonyls with PEG-amines. Note that yields are highly substrate-dependent.

ParameterAldehyde SubstrateKetone SubstrateReference
This compound:Substrate Molar Ratio 5:1 to 20:110:1 to 30:1General Knowledge
Reducing Agent:Substrate Molar Ratio 10:1 to 50:1 (NaCNBH3)20:1 to 60:1 (NaCNBH3)General Knowledge
pH 6.5 - 7.56.0 - 7.0[1]
Temperature 4 - 25 °C25 - 40 °CGeneral Knowledge
Reaction Time 2 - 12 hours12 - 24 hoursGeneral Knowledge
Typical Yield 70 - 95%50 - 85%[6]

Visualizing the Workflow and Reaction Mechanism

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for Reductive Amination A 1. Substrate Preparation Dissolve aldehyde/ketone in appropriate buffer/solvent. B 2. Addition of this compound (Molar excess) A->B C 3. Imine/Enamine Formation (Incubation) B->C D 4. Reduction Add reducing agent (e.g., NaCNBH3) (Molar excess) C->D E 5. Reaction Quenching Stop the reaction D->E F 6. Purification (SEC, IEX, HPLC, etc.) E->F G 7. Characterization (MS, NMR, etc.) F->G H Final PEGylated Product G->H

Caption: A flowchart of the reductive amination process.

G cluster_mechanism Reductive Amination Mechanism Reactants m-PEG2-NH2 + R-CO-R' Intermediate Schiff Base / Enamine Intermediate Reactants->Intermediate + H2O Intermediate->Reactants - H2O Product Stable Secondary Amine Linkage (PEGylated Product) Intermediate->Product Reduction (e.g., NaCNBH3)

Caption: The chemical mechanism of reductive amination.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the molar excess of this compound and the reducing agent. Optimizing the pH of the reaction buffer can also significantly improve yields. Ensure that the reducing agent is fresh and active.

  • Side Products: The presence of multiple PEGylated species may indicate a lack of site-specificity. This can often be addressed by lowering the reaction pH to favor N-terminal modification. Unreacted starting materials can be removed by optimizing the purification protocol.

  • Substrate Instability: If the substrate is sensitive to the reaction conditions, consider performing the reaction at a lower temperature (4°C) and for a shorter duration. The use of a milder, less toxic reducing agent may also be beneficial.

By carefully controlling the reaction conditions outlined in these notes and protocols, researchers can successfully couple this compound to a wide variety of aldehyde and ketone-containing molecules, enabling the development of novel PEGylated therapeutics and research tools.

References

Application Notes and Protocols for Reductive Amination using m-PEG2-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a powerful and versatile chemical reaction for the synthesis of amines from carbonyl compounds (aldehydes and ketones). This method is widely employed in pharmaceutical and bioconjugation chemistry to link molecules of interest. The use of m-PEG2-Amine (2-(2-Methoxyethoxy)ethanamine), a short, hydrophilic polyethylene (B3416737) glycol (PEG) linker with a terminal amine group, offers several advantages, including increased water solubility and reduced steric hindrance of the resulting conjugate.[1] This document provides detailed protocols for the reductive amination of small molecule aldehydes and ketones using this compound, along with data presentation and visualization to guide researchers in their applications.

Reaction Principle

The reductive amination process involves two key steps that can be performed in a single pot:

  • Imine/Enamine Formation: The primary amine of this compound reacts with the carbonyl group of an aldehyde or ketone to form a Schiff base (imine) or an enamine intermediate. This reaction is typically reversible and can be favored by the removal of water or by using a mild acid catalyst.[2][3]

  • Reduction: The intermediate imine or enamine is then reduced to a stable secondary or tertiary amine by a selective reducing agent.[3] Common reducing agents for this purpose are sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound.[3][4][5]

Data Presentation

Table 1: Reactant and Product Information
CompoundStructureMolecular Weight ( g/mol )Key Properties
This compound CH₃O(CH₂)₂O(CH₂)₂NH₂119.16Hydrophilic PEG linker with a primary amine.[6][7]
Benzaldehyde (B42025) C₆H₅CHO106.12Aromatic aldehyde, model substrate.
Acetone (B3395972) CH₃COCH₃58.08Aliphatic ketone, model substrate.
m-PEG2-N-benzylamine C₁₂H₁₉NO₂209.28Product of reductive amination with benzaldehyde.
m-PEG2-N-isopropylamine C₈H₁₉NO₂161.24Product of reductive amination with acetone.
Table 2: Comparison of Reducing Agents for Reductive Amination
Reducing AgentAbbreviationKey CharacteristicsAdvantagesDisadvantages
Sodium Cyanoborohydride NaBH₃CNMild and selective reducing agent.[4][5]Stable in protic solvents like methanol (B129727); selectively reduces imines over carbonyls.[8]Highly toxic; can generate toxic hydrogen cyanide gas, especially at lower pH.[8][9]
Sodium Triacetoxyborohydride STABMild and selective reducing agent.[6][7][10][11]Less toxic alternative to NaBH₃CN; highly effective for reductive aminations.[1][10]Water-sensitive; not compatible with methanol.[10]
Table 3: Representative Reaction Conditions and Expected Outcomes
Carbonyl SubstrateReducing AgentSolventReaction Time (h)Temperature (°C)Expected Yield
BenzaldehydeNaBH₃CNMethanol12-24Room Temp.High
BenzaldehydeNaBH(OAc)₃Dichloromethane (B109758) (DCM)4-12Room Temp.>90%[1]
AcetoneNaBH₃CNMethanol12-24Room Temp.Moderate to High
AcetoneNaBH(OAc)₃Dichloromethane (DCM)6-18Room Temp.Good

Note: Yields are estimates based on literature for similar reductive amination reactions and should be optimized for specific applications. A study on the reductive amination of benzaldehyde with aniline (B41778) using sodium borohydride (B1222165) in glycerol (B35011) reported a 97% yield.[12]

Experimental Protocols

Protocol 1: Reductive Amination of Benzaldehyde with this compound using Sodium Cyanoborohydride

Materials:

  • This compound

  • Benzaldehyde

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate (B1210297)/Hexane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) and this compound (1.1 mmol, 1.1 equivalents) in anhydrous methanol (10 mL).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to the mixture to facilitate imine formation. Stir the reaction at room temperature for 1-2 hours.

  • Reduction: In a separate vial, carefully dissolve sodium cyanoborohydride (1.5 mmol, 1.5 equivalents) in methanol (5 mL). Add this solution dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired m-PEG2-N-benzylamine.[13]

Protocol 2: Reductive Amination of Acetone with this compound using Sodium Triacetoxyborohydride

Materials:

  • This compound

  • Acetone

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) in anhydrous dichloromethane (15 mL).

  • Addition of Carbonyl: Add acetone (1.2 mmol, 1.2 equivalents) to the solution.

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equivalents) to the mixture in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the solution and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography using a suitable eluent (e.g., a gradient of methanol in dichloromethane) to obtain the pure m-PEG2-N-isopropylamine.[13]

Characterization of the Conjugate

The successful synthesis of the PEGylated product can be confirmed by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product by identifying characteristic peaks of both the m-PEG2 moiety and the conjugated molecule.[14]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to determine the molecular weight of the conjugate, confirming the successful PEGylation.[15][16][17]

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to assess the purity of the final product.[18][]

Visualizations

Reductive_Amination_Mechanism Carbonyl Aldehyde or Ketone (R-CO-R') Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal mPEG2_Amine This compound (CH3O-PEG2-NH2) mPEG2_Amine->Hemiaminal Imine Imine/Enamine Intermediate Hemiaminal->Imine - H2O Product Secondary/Tertiary Amine (CH3O-PEG2-NH-CHR-R') Imine->Product Water H2O Acid_Catalyst Acid Catalyst (H+) Acid_Catalyst->Carbonyl Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Product Reduction

Caption: Mechanism of Reductive Amination.

Experimental_Workflow Start Start Dissolve Dissolve Carbonyl Compound and this compound in Solvent Start->Dissolve Add_Catalyst Add Acid Catalyst (for imine formation) Dissolve->Add_Catalyst Imine_Formation Stir for Imine/Enamine Formation Add_Catalyst->Imine_Formation Add_Reducing_Agent Add Reducing Agent Imine_Formation->Add_Reducing_Agent Reaction Stir at Room Temperature Add_Reducing_Agent->Reaction Monitor Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Upon Completion Purification Purification by Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization End End Characterization->End

Caption: Experimental Workflow for Reductive Amination.

Logical_Relationships Reductive_Amination Reductive Amination Protocol Reactants Reactants Reductive_Amination->Reactants Reagents Reagents Reductive_Amination->Reagents Process Process Steps Reductive_Amination->Process Analysis Analysis & Purification Reductive_Amination->Analysis mPEG2_Amine This compound Reactants->mPEG2_Amine Carbonyl Aldehyde / Ketone Reactants->Carbonyl Reducing_Agent Reducing Agent (NaBH3CN or NaBH(OAc)3) Reagents->Reducing_Agent Solvent Solvent (Methanol or DCM) Reagents->Solvent Imine_Formation Imine Formation Process->Imine_Formation Reduction Reduction Process->Reduction Workup Work-up Process->Workup Purification Purification (Chromatography) Analysis->Purification Characterization Characterization (NMR, MS) Analysis->Characterization

Caption: Key Components of the Reductive Amination Protocol.

References

Application Note: m-PEG2-Amine for Creating Biocompatible Coatings on Medical Devices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The interaction between a medical device and a biological environment is a critical factor in determining its success and patient safety. Unwanted host responses, such as protein adsorption, platelet adhesion, bacterial colonization, and inflammatory reactions, can lead to device failure and severe complications.[1][2] Surface modification is a key strategy to improve the biocompatibility of materials used in medical devices.[3]

Poly(ethylene glycol) (PEG) has been extensively utilized for surface modification due to its ability to create a hydrophilic, protein-resistant surface.[4][5] The covalent attachment of PEG, or "PEGylation," forms a hydration layer that acts as a physical barrier, sterically hindering the approach of proteins and cells, thereby enhancing the biocompatibility of the underlying material.[6][7]

m-PEG2-Amine (2-(2-Methoxyethoxy)ethanamine) is a short, amine-terminated PEG linker ideal for surface functionalization.[8] Its terminal primary amine group allows for facile covalent attachment to a variety of surfaces that possess or are modified to possess reactive groups like carboxylic acids or N-hydroxysuccinimide (NHS) esters.[9][10] This application note provides detailed protocols for using this compound to create biocompatible coatings and for evaluating their efficacy.

Mechanism of Biocompatibility Enhancement

The primary mechanism by which this compound coatings enhance biocompatibility is by preventing the initial, non-specific adsorption of proteins. When a device is introduced into a biological environment, proteins from the blood or surrounding tissues rapidly coat its surface.[1] This adsorbed protein layer mediates subsequent cellular interactions, including platelet adhesion (thrombosis), immune cell activation (inflammation), and bacterial adhesion (biofilm formation).[2][4]

The this compound coating creates a dense layer of hydrophilic PEG chains on the device surface. These chains attract and organize water molecules, forming a tightly bound hydration layer. This layer presents a steric and energetic barrier that repels proteins, significantly reducing their ability to adsorb onto the surface. By preventing this initial step, the PEGylated surface effectively becomes "invisible" to the biological system, mitigating adverse reactions and improving the device's overall biocompatibility.[6][7]

cluster_0 Uncoated Surface cluster_1 This compound Coated Surface Device Medical Device Surface Protein Protein Adsorption Device->Protein Blood/Tissue Contact Cells Cell / Platelet Adhesion Protein->Cells Biofilm Biofilm Formation Cells->Biofilm Thrombosis Thrombosis / Inflammation Cells->Thrombosis Device_PEG Medical Device + this compound Coating Hydration Hydration Layer (Steric Hindrance) Device_PEG->Hydration Repel_Protein Protein Repulsion Hydration->Repel_Protein Repel_Cells Reduced Cell Adhesion Repel_Protein->Repel_Cells Biocompatibility Enhanced Biocompatibility Repel_Cells->Biocompatibility

Caption: Mechanism of this compound in enhancing surface biocompatibility.

Quantitative Data Summary

Surfaces coated with this compound exhibit a significant reduction in protein adsorption and subsequent cellular adhesion. The following table summarizes representative data from studies on PEGylated surfaces, demonstrating the coating's effectiveness.

ParameterUncoated Control SurfaceThis compound Coated SurfacePercent Reduction (%)Reference
Fibrinogen Adsorption (ng/cm²) 350 ± 4525 ± 8~93%[4][6]
Platelet Adhesion (platelets/1000 µm²) 850 ± 11040 ± 15~95%[4]
Bacterial Adhesion (CFU/cm²) 1.2 x 10⁶0.5 x 10⁴>99%[2][11]
Fibroblast Cell Adhesion (cells/mm²) 2100 ± 30050 ± 20~98%[11]
Water Contact Angle (°) 85° ± 5° (Hydrophobic)30° ± 4° (Hydrophilic)-[7]

Note: Data are illustrative and represent typical results obtained for PEG-functionalized surfaces. Actual values may vary based on the substrate material, coating density, and specific experimental conditions.

Experimental Protocols

Protocol 1: Surface Functionalization with this compound via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to a carboxylated surface (e.g., plasma-treated polymer or self-assembled monolayer-modified gold/glass).

Materials:

  • Carboxyl-terminated substrate

  • This compound[8][9]

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0[7]

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4[7]

  • Quenching Buffer: 1 M Tris-HCl or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Deionized (DI) water

Procedure:

  • Substrate Preparation: Thoroughly clean the substrate via sonication in acetone, isopropanol, and DI water (15 minutes each). Dry under a stream of nitrogen. If the substrate is not already carboxylated, treat it with oxygen plasma to introduce carboxyl groups.[3]

  • Activation of Carboxyl Groups:

    • Prepare a solution of 10 mg/mL EDC and 5 mg/mL NHS in Activation Buffer.

    • Immerse the carboxylated substrate in the EDC/NHS solution.

    • Incubate for 15-30 minutes at room temperature with gentle agitation. This reaction converts carboxyl groups to reactive NHS esters.[7]

  • Washing: Briefly rinse the activated substrate with Activation Buffer and then Coupling Buffer to remove excess EDC and NHS. Do not allow the surface to dry.

  • This compound Coupling:

    • Prepare a 50 mM solution of this compound in Coupling Buffer.

    • Immediately immerse the activated substrate in the this compound solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation. The primary amine of the this compound will react with the NHS ester to form a stable amide bond.[10]

  • Quenching and Final Washing:

    • Rinse the substrate with Coupling Buffer.

    • Immerse the substrate in Quenching Buffer for 15 minutes to deactivate any remaining NHS esters.

    • Wash the surface thoroughly by sonicating for 5 minutes each in DI water and ethanol (B145695) to remove any non-covalently bound PEG.

  • Drying and Storage: Dry the functionalized substrate under a stream of nitrogen and store in a desiccator until further use.

Protocol 2: Characterization of the this compound Coated Surface

A. Water Contact Angle (WCA) Goniometry:

  • Purpose: To confirm the increased surface hydrophilicity after PEGylation.

  • Procedure: Place a 5 µL droplet of DI water on both the uncoated and coated surfaces. Capture an image of the droplet and measure the angle between the substrate surface and the droplet tangent. A successful coating will result in a significant decrease in the water contact angle.

B. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To confirm the chemical composition of the surface and the presence of the PEG coating.

  • Procedure: Acquire high-resolution spectra for C1s, O1s, and N1s regions.

  • Expected Results: The coated surface will show an increased C-O peak (~286.5 eV) in the C1s spectrum, characteristic of the PEG ethylene (B1197577) glycol repeats. The presence of an N1s peak (~400 eV) confirms the amide bond formation.

Protocol 3: In Vitro Biocompatibility Assessment

A. Protein Adsorption Assay (ELISA-based):

  • Purpose: To quantify the reduction in non-specific protein adsorption.

  • Procedure:

    • Incubate control and this compound coated surfaces in a solution of a model protein (e.g., 1 mg/mL Fibrinogen or Bovine Serum Albumin in PBS) for 1 hour at 37°C.[12]

    • Wash surfaces thoroughly with PBS containing 0.05% Tween-20 (PBST) to remove unbound protein.

    • Block with 3% BSA in PBS for 1 hour.

    • Incubate with a primary antibody specific to the adsorbed protein (e.g., anti-Fibrinogen) for 1 hour.

    • Wash with PBST.

    • Incubate with a Horseradish Peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Wash with PBST and add a TMB substrate. Measure the absorbance at 450 nm. A lower absorbance indicates less protein adsorption.

B. Cell Adhesion and Viability Assay:

  • Purpose: To assess the coating's ability to resist cell attachment and ensure it is not cytotoxic.[13]

  • Procedure:

    • Place sterile control and coated substrates in a 24-well tissue culture plate.

    • Seed a relevant cell line (e.g., NIH 3T3 fibroblasts or human umbilical vein endothelial cells) at a density of 2.5 x 10⁵ cells/cm² onto the surfaces.[12]

    • Culture for 24 hours under standard conditions (37°C, 5% CO₂).[11]

    • Adhesion: Gently wash the surfaces with PBS to remove non-adherent cells. Visualize the remaining adherent cells using light microscopy and quantify by counting cells in multiple fields of view.

    • Viability (MTT Assay): Add MTT reagent to the wells and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Dissolve the crystals with DMSO and measure the absorbance at 570 nm. Results should show low cell adhesion but high viability for any cells present in the supernatant, indicating the surface is non-toxic.[13]

Experimental and Characterization Workflow

The following diagram outlines the logical flow from initial substrate preparation to the final evaluation of the biocompatible coating.

sub_prep 1. Substrate Preparation (e.g., Cleaning, Plasma Treatment) activation 2. Surface Activation (EDC/NHS Chemistry) sub_prep->activation pegylation 3. This compound Immobilization activation->pegylation characterization 4. Surface Characterization pegylation->characterization wca Contact Angle (WCA) characterization->wca Confirm Hydrophilicity xps XPS characterization->xps Confirm Composition biotest 5. Biocompatibility Testing protein Protein Adsorption Assay biotest->protein cell Cell Adhesion Assay biotest->cell cyto Cytotoxicity Assay biotest->cyto wca->biotest xps->biotest result Result: Biocompatible, Protein-Resistant Surface protein->result cell->result cyto->result

Caption: Workflow for coating creation and evaluation.

Conclusion

This compound is an effective and versatile reagent for creating biocompatible coatings on medical devices.[14][15] The straightforward coupling chemistry allows for the functionalization of diverse materials, resulting in surfaces that significantly reduce protein adsorption, platelet adhesion, and cell attachment.[4][11] The protocols outlined in this application note provide a robust framework for researchers to develop and validate this compound coatings, ultimately leading to safer and more effective medical devices.

References

Application Notes and Protocols for m-PEG2-Amine in Nanotechnology and New Materials Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG2-Amine, or 2-(2-Methoxyethoxy)ethanamine, is a short-chain, amine-terminated polyethylene (B3416737) glycol (PEG) derivative that is finding increasing utility in the fields of nanotechnology and new materials research. Its bifunctional nature, possessing a terminal primary amine group and a methoxy-terminated diethelyne glycol spacer, allows for its use as a versatile linker molecule. The primary amine facilitates covalent conjugation to a variety of functional groups, including carboxylic acids and activated esters, while the PEG component imparts hydrophilicity, biocompatibility, and can reduce non-specific protein adsorption on surfaces.[1][2]

These properties make this compound a valuable tool for the surface modification of nanoparticles, the development of novel drug delivery systems, the creation of biocompatible hydrogels for tissue engineering, and as a building block in the synthesis of new polymeric materials. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this compound for these purposes.

Key Applications

  • Nanoparticle Surface Modification: this compound is widely used to PEGylate nanoparticles, creating a hydrophilic shell that improves colloidal stability, reduces opsonization by the immune system, and prolongs circulation times in vivo. The terminal amine group can be used to attach targeting ligands, imaging agents, or therapeutic molecules.

  • Drug Delivery Systems: As a component of antibody-drug conjugates (ADCs) and other targeted delivery platforms, this compound serves as a flexible and hydrophilic spacer between the targeting moiety and the payload, influencing the solubility and pharmacokinetic profile of the conjugate.[3][4]

  • Hydrogel Formation: The primary amine of this compound can react with various crosslinkers to form hydrogels with tunable properties. These hydrogels are being explored for applications in 3D cell culture, tissue engineering, and controlled drug release.

  • New Materials Synthesis: this compound can act as an initiator or a monomer in polymerization reactions to create novel block copolymers and other advanced materials with tailored properties.

Quantitative Data on this compound Functionalization

The following tables summarize key quantitative data from studies involving the surface modification of nanoparticles with amine-terminated PEGs. While not all studies used this compound specifically, the data provides valuable context for the expected outcomes of PEGylation with short-chain amine-PEGs.

Table 1: Physicochemical Properties of Amine-PEG Functionalized Nanoparticles

Nanoparticle SystemPEG DerivativeHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)PEG Shell Thickness (nm)Reference
Poly(ε-caprolactone) (PCL)Amine/PEG1K-PCL125.3 ± 2.10.12 ± 0.02+25.6 ± 1.55.8[5]
Poly(ε-caprolactone) (PCL)Amine/PEG2K-PCL118.4 ± 1.50.11 ± 0.01+20.1 ± 1.28.2[5]
Poly(ε-caprolactone) (PCL)Amine/PEG5K-PCL110.5 ± 3.00.10 ± 0.03+15.4 ± 0.911.8[5]
Gold Nanocages (AuNCs, 50 nm)HS-PEG3000-NH2Not ReportedNot ReportedNot ReportedNot Reported[6]
Gold Nanocages (AuNCs, 50 nm)HS-PEG5000-NH2Not ReportedNot ReportedNot ReportedNot Reported[6]
Gold Nanocages (AuNCs, 50 nm)HS-PEG20000-NH2Not ReportedNot ReportedNot ReportedNot Reported[6]

Table 2: Quantification of Amine Groups on Functionalized Surfaces

Nanoparticle SystemQuantification MethodAmine Surface Density (amines/nm2)Molar Amine Content (µmol/g)Reference
Silica (B1680970) NanoparticlesNinhydrin (B49086) Assay~147 - 320[1][7]
Silica Nanoparticles4-Nitrobenzaldehyde AssayNot Reported53 - 459[7]
Silica Nanoparticles19F Solid-State NMRNot Reported40 - 380[7]
Silica Nanoparticles1H qNMR (total amines)Not Reported57 - 655[7]
Gold Nanocages (AuNCs, 50 nm)Fluorescamine (B152294) Assay1.64Not Reported[6]
Gold Nanocages (AuNCs, 50 nm)Fluorescamine Assay0.85Not Reported[6]
Gold Nanocages (AuNCs, 50 nm)Fluorescamine Assay0.14Not Reported[6]

Experimental Protocols

Protocol 1: Surface Modification of Carboxylated Nanoparticles with this compound

This protocol describes the covalent conjugation of this compound to nanoparticles with surface carboxyl groups using carbodiimide (B86325) chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., iron oxide, quantum dots, polystyrene beads)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.

    • Sonicate briefly to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.

    • Add EDC and NHS to the nanoparticle suspension. A 2-5 fold molar excess of EDC and NHS over the estimated surface carboxyl groups is recommended as a starting point.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Washing:

    • Pellet the activated nanoparticles by centrifugation (speed and time will depend on the nanoparticle size and density).

    • Carefully remove the supernatant containing excess EDC and NHS.

    • Resuspend the nanoparticle pellet in Coupling Buffer. Repeat the centrifugation and resuspension steps twice to thoroughly wash the nanoparticles.

  • Conjugation with this compound:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Add a 10-50 fold molar excess of this compound to the washed, activated nanoparticles.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Final Washing:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to deactivate any remaining active esters. Incubate for 30 minutes.

    • Pellet the PEGylated nanoparticles by centrifugation.

    • Wash the nanoparticles three times with Wash Buffer to remove unreacted this compound and byproducts.

    • Resuspend the final this compound functionalized nanoparticles in a suitable buffer for storage and characterization.

Characterization:

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index.

  • Zeta Potential Measurement: To assess the change in surface charge after PEGylation.

  • Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of the PEG chains on the nanoparticle surface.

  • Quantification of Surface Amine Groups: Using a ninhydrin or fluorescamine assay to determine the density of conjugated this compound.

Experimental_Workflow_Nanoparticle_Functionalization cluster_0 Preparation cluster_1 Activation cluster_2 Washing cluster_3 Conjugation cluster_4 Quenching & Purification cluster_5 Final Product A Carboxylated Nanoparticles B Activate with EDC/NHS A->B C Wash to Remove Excess Reagents B->C D Add this compound C->D E Quench Reaction D->E F Wash and Purify E->F G This compound Functionalized Nanoparticles F->G

Caption: Workflow for Nanoparticle Functionalization.

Protocol 2: Formation of a this compound Crosslinked Hydrogel

This protocol provides a general method for forming a hydrogel using this compound and a multi-arm PEG-NHS ester crosslinker. The properties of the hydrogel can be tuned by varying the concentration of the precursors and the ratio of amine to NHS ester groups.

Materials:

  • This compound

  • Multi-arm PEG-NHS ester (e.g., 4-arm or 8-arm PEG-Succinimidyl Succinate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, pyrogen-free water

  • Vortex mixer

  • Molds for hydrogel casting (e.g., well plates, custom-made PDMS molds)

Procedure:

  • Precursor Solution Preparation:

    • Prepare a stock solution of this compound in sterile PBS. The concentration will depend on the desired final hydrogel properties (e.g., 10-50 mg/mL).

    • Prepare a stock solution of the multi-arm PEG-NHS ester in sterile PBS immediately before use, as the NHS ester is susceptible to hydrolysis. The concentration should be calculated to achieve the desired stoichiometric ratio of amine to NHS groups (typically 1:1).

  • Hydrogel Formation:

    • In a sterile microcentrifuge tube, add the calculated volume of the this compound solution.

    • Quickly add the corresponding volume of the multi-arm PEG-NHS ester solution.

    • Immediately and thoroughly mix the two solutions by vortexing for 5-10 seconds.

    • Pipette the mixed solution into the desired molds.

    • Allow the hydrogels to crosslink at room temperature or 37°C. Gelation time can range from minutes to an hour, depending on the precursor concentrations and reactivity.

  • Hydration and Equilibration:

    • Once the hydrogels have set, gently add PBS to the molds to keep them hydrated.

    • Allow the hydrogels to equilibrate in PBS for several hours or overnight to remove any unreacted precursors and reach their equilibrium swelling state.

Characterization:

  • Gelation Time: Determined by visual inspection (e.g., vial tilting method).

  • Swelling Ratio: Calculated by comparing the weight of the swollen hydrogel to its dry weight.

  • Mechanical Testing (Rheometry): To measure the storage (G') and loss (G'') moduli, which indicate the stiffness and viscoelastic properties of the hydrogel.

  • Scanning Electron Microscopy (SEM): To visualize the porous microstructure of the hydrogel.

  • Degradation Studies: By incubating the hydrogels in relevant buffer solutions (e.g., PBS at 37°C) and monitoring weight loss over time.

Hydrogel_Formation_Workflow cluster_0 Precursor Preparation cluster_1 Crosslinking cluster_2 Gelation & Equilibration cluster_3 Final Product A This compound Solution in PBS C Mix Precursor Solutions A->C B Multi-arm PEG-NHS Solution in PBS B->C D Cast into Molds C->D E Allow to Gel D->E F Hydrate and Equilibrate in PBS E->F G Crosslinked Hydrogel F->G

Caption: Hydrogel Formation Workflow.

Application in New Materials Research: Block Copolymer Synthesis

This compound can be utilized as an initiator for the ring-opening polymerization of various monomers, leading to the synthesis of novel amphiphilic block copolymers. These copolymers can self-assemble into various nanostructures such as micelles and vesicles, which have potential applications in drug delivery and nanotechnology.

Logical Relationship for Block Copolymer Synthesis:

Block_Copolymer_Synthesis cluster_0 Reactants cluster_1 Reaction cluster_2 Product cluster_3 Self-Assembly cluster_4 Nanostructures A This compound (Initiator) C Ring-Opening Polymerization A->C B Monomer (e.g., Lactide, Caprolactone) B->C D Amphiphilic Block Copolymer C->D E Self-Assembly in Aqueous Solution D->E F Micelles E->F G Vesicles E->G

Caption: Block Copolymer Synthesis and Self-Assembly.

Conclusion

This compound is a highly versatile and valuable molecule for researchers in nanotechnology and new materials science. Its ability to modify surfaces, form hydrogels, and act as a building block for new polymers provides a wide range of possibilities for developing advanced materials for biomedical and other applications. The protocols and data presented in these application notes are intended to serve as a starting point for researchers to explore the potential of this compound in their own work. Optimization of the described methods will likely be necessary for specific applications and materials.

References

Application Note & Protocols: Enhancing Hydrophobic Drug Solubility with m-PEG2-Amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The poor aqueous solubility of many promising drug candidates presents a major hurdle in pharmaceutical development, often leading to low bioavailability and formulation challenges.[1] Covalent modification of hydrophobic drugs with hydrophilic polymers, a process known as PEGylation, is a well-established strategy to overcome this limitation.[2] This document provides detailed protocols for using m-PEG2-Amine, a short, discrete polyethylene (B3416737) glycol (PEG) linker, to enhance the solubility of hydrophobic drugs. By covalently conjugating this hydrophilic moiety to a drug molecule, its overall polarity is increased, leading to a significant improvement in aqueous solubility. We present a two-step protocol for conjugating this compound to drugs possessing a carboxylic acid functional group via EDC/NHS chemistry, and a subsequent protocol for quantifying the resulting solubility enhancement using the classic shake-flask method.

Introduction

Approximately 40% of new chemical entities are poorly water-soluble, which can hinder their clinical development.[1] Enhancing solubility is therefore a critical step in turning these molecules into viable therapeutics. PEGylation involves the attachment of PEG chains to a molecule to improve its pharmacological properties.[2] While long PEG chains are often used to increase plasma half-life, shorter, discrete PEG linkers like this compound are effective for improving solubility without dramatically altering the drug's molecular weight or pharmacokinetic profile.

The this compound linker contains a primary amine group that can readily react with activated carboxylic acids to form a stable amide bond.[3][4] Its hydrophilic PEG spacer directly contributes to the aqueous solubility of the resulting drug conjugate.[3] This application note details the chemical strategy, experimental procedures, and expected outcomes for this application.

Principle of the Method

The strategy involves two key stages:

  • Covalent Conjugation: A hydrophobic drug containing a carboxylic acid group (-COOH) is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[5] This unstable intermediate is stabilized by NHS to form a more stable, amine-reactive NHS ester.[3][5] This activated drug is then covalently linked to the primary amine of this compound, forming a stable amide bond.

  • Solubility Measurement: The thermodynamic solubility of the original and PEGylated drug is determined using the shake-flask method.[6][7][8] This involves creating a saturated solution by agitating an excess amount of the compound in an aqueous buffer over an extended period to reach equilibrium. After removing the undissolved solid, the concentration of the dissolved compound in the supernatant is quantified, typically via UV-Vis spectrophotometry or LC-MS.[8][9][10]

Data Presentation

Quantitative data for the reagents and illustrative results are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Name 2-(2-Methoxyethoxy)ethanamine
Synonyms NH2-PEG2-OMe
CAS Number 31576-51-9
Molecular Formula C₅H₁₃NO₂
Molecular Weight 119.16 g/mol
Appearance Colorless Oil / Liquid

| Primary Reactive Group | Amine (-NH₂) |

Table 2: Illustrative Solubility Enhancement of Model Hydrophobic Drugs The following data, derived from literature on hydrophobic drugs and PEGylation, illustrates the potential magnitude of solubility enhancement. The exact fold-increase using this compound will depend on the specific drug's properties.

DrugNative Aqueous SolubilitySolubility after PEGylationFold Increase (Approx.)Reference
Paclitaxel (B517696) ~0.25 µg/mL>20 mg/mL (with PEG5000)>80,000x[11][12]
Camptothecin ~1.9 µg/mL (5 µM)~713 µg/mL (1.9 mM) (with WP6)~380x[13]
Coumarin-6 ~0.25 µg/mL>10 µg/mL (with mPEG-PDLLA)>40x

Experimental Protocols & Visualizations

The overall experimental process is outlined below, from conjugation to final analysis.

G cluster_conjugation Protocol 1: Conjugation cluster_analysis Protocol 2: Analysis cluster_result Result Drug Hydrophobic Drug with -COOH group Activation Activation with EDC and NHS Drug->Activation Conjugation Reaction with This compound Activation->Conjugation Purification Purification of Drug-PEG2-OMe Conjugation->Purification Solubility Shake-Flask Solubility Assay Purification->Solubility Characterization Characterization (LC-MS, NMR) Purification->Characterization Comparison Compare Solubility: Drug vs. Drug-PEG2-OMe Solubility->Comparison

Caption: Overall experimental workflow for PEGylation and solubility analysis.

Protocol 1: Conjugation of Drug-COOH with this compound via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to a model hydrophobic drug containing a carboxylic acid.

Materials:

  • Hydrophobic Drug with a carboxylic acid group (Drug-COOH)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[14]

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5[5][15]

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vials, magnetic stirrer, pH meter

  • Purification system (e.g., preparative HPLC, flash chromatography, or dialysis tubing)

Procedure:

Step 1: Activation of Drug-COOH (Formation of NHS Ester)

  • Dissolve Drug-COOH in a minimal amount of anhydrous DMF or DMSO. Dilute with Activation Buffer to a final concentration of 1-10 mM.

  • Prepare fresh 10-fold molar excess stock solutions of EDC and NHS in Activation Buffer (e.g., 100 mM).[3]

  • Add a 2 to 10-fold molar excess of EDC to the Drug-COOH solution. Mix gently and incubate for 5-10 minutes at room temperature.

  • Add a 2 to 5-fold molar excess of NHS to the reaction mixture.

  • Allow the activation reaction to proceed for 15-60 minutes at room temperature.[4]

Step 2: Conjugation with this compound

  • Dissolve this compound in Coupling Buffer.

  • Add a 1.2 to 2-fold molar excess of this compound to the activated Drug-NHS ester solution.[4]

  • Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer if necessary, as this range is optimal for the reaction with primary amines.[5]

  • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring.

  • Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS).

Step 3: Quenching and Purification

  • Once the reaction is complete, quench any unreacted NHS esters by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes.[3]

  • Purify the final Drug-PEG2-OMe conjugate from excess reagents and byproducts.

    • For small molecules, preparative reverse-phase HPLC or flash chromatography is often effective.

    • Dialysis can be used if the conjugate has a sufficiently high molecular weight.

Step 4: Characterization

  • Confirm the identity and purity of the final conjugate using analytical techniques such as LC-MS to verify the correct mass and NMR to confirm the structure.

Caption: Chemical reaction pathway for EDC/NHS mediated PEGylation.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is used to measure and compare the aqueous solubility of the parent hydrophobic drug and its this compound conjugate.[8]

Materials:

  • Parent Drug (unconjugated)

  • Drug-PEG2-OMe conjugate (purified)

  • Aqueous Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Scintillation vials or microcentrifuge tubes

  • Orbital shaker or rotator with temperature control (e.g., 25°C or 37°C)

  • Centrifuge or filtration unit (e.g., 0.22 µm syringe filters)

  • UV-Vis Spectrophotometer or HPLC-UV system

  • Analytical balance

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound (either the parent drug or the PEGylated conjugate) to a vial containing a known volume of the aqueous buffer (e.g., 1-2 mL). "Excess" means enough solid should remain visible after equilibration.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for 24 to 72 hours to ensure equilibrium is reached.[8][10]

  • Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let larger particles settle.

  • Carefully remove an aliquot of the supernatant. To ensure all undissolved solids are removed, either:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15-30 minutes) and collect the clear supernatant.

    • Filter the solution through a 0.22 µm syringe filter. Be cautious of potential compound adsorption to the filter material.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations for both the parent drug and the PEGylated conjugate in the same buffer.

    • Measure the absorbance (for UV-Vis) or peak area (for HPLC) of the standard solutions to generate a calibration curve.

    • Dilute the saturated supernatant samples as needed to fall within the linear range of the calibration curve.

    • Measure the concentration of the diluted samples and multiply by the dilution factor to determine the solubility in mg/mL or µg/mL.

  • Data Analysis: Perform the experiment in triplicate for each compound. Calculate the average solubility and standard deviation. Compare the solubility of the Drug-PEG2-OMe conjugate to that of the parent drug to determine the fold-increase in solubility.

Illustrative Mechanism of Action

To illustrate the ultimate goal of enhancing drug delivery, the diagram below shows the mechanism of action for Paclitaxel, a classic hydrophobic anti-cancer drug whose solubility is often enhanced via PEGylation.[11][16] The improved solubility allows for more effective delivery of the drug to its site of action.

cluster_drug Drug Action cluster_cell Cancer Cell Paclitaxel Solubilized Paclitaxel (via this compound Conjugation) Tubulin β-tubulin subunits Paclitaxel->Tubulin Binds to Stabilization Microtubule Stabilization (Prevents Depolymerization) Paclitaxel->Stabilization Microtubule Microtubule Polymer Tubulin->Microtubule Polymerizes into Microtubule->Stabilization Arrest Mitotic Arrest (G2/M Phase) Stabilization->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Illustrative pathway of Paclitaxel, a drug often needing solubilization.

Conclusion

Covalent conjugation with this compound offers a straightforward and effective method for enhancing the aqueous solubility of hydrophobic drugs that possess a suitable functional group for derivatization. The protocols provided herein detail a reliable chemical method for conjugation and a standard biophysical assay for quantifying the resulting improvement in solubility. This strategy can be a valuable tool in early-stage drug development, helping to advance promising but poorly soluble compounds toward clinical evaluation.

References

Troubleshooting & Optimization

troubleshooting low yield in m-PEG2-Amine conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in PEGylation reactions involving the conjugation of amine-containing molecules with amine-reactive PEG reagents, such as mPEG-Succinimidyl Carboxymethyl Ester (mPEG-SCM) or other N-hydroxysuccinimide (NHS) esters.

Troubleshooting Guide: Low Conjugation Yield

This guide addresses the most common issues encountered during the conjugation process in a question-and-answer format to help you identify and resolve the root causes of low reaction efficiency.

Q1: What are the most common causes of low conjugation yield?

Low yield in amine-PEGylation reactions typically stems from one of three areas: suboptimal reaction conditions, degradation of the PEG reagent, or issues with the amine-containing substrate molecule.[1] Key factors include incorrect pH, the presence of competing nucleophiles in the buffer, hydrolysis of the amine-reactive PEG, and low purity or concentration of the target molecule.[1]

Q2: My reaction yield is consistently low. Could my reaction conditions be the problem?

Yes, reaction conditions are critical. The most important factors to control are pH, buffer composition, temperature, and reaction time.[1]

  • pH: The reaction of an NHS ester with a primary amine is highly pH-dependent. The target amine must be deprotonated to be nucleophilic, which favors a neutral to slightly alkaline pH. However, at higher pH, the competing hydrolysis reaction of the NHS ester accelerates dramatically.[2][3] A pH range of 7.2 to 8.5 is generally recommended as the optimal balance.[2][4]

  • Buffer Choice: The buffer itself can interfere with the reaction. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for the PEG reagent.[1][3][4] Phosphate, borate, or carbonate/bicarbonate buffers are suitable choices.[2][3][4]

  • Molar Ratio: The molar excess of the PEG reagent over the target molecule is a crucial parameter. While a higher ratio can increase the degree of PEGylation, excessive amounts may lead to aggregation or unwanted modification of critical residues.[1] A titration experiment starting with a 10- to 50-fold molar excess of PEG is often recommended to find the optimal ratio.[5]

  • Temperature and Time: Conjugation reactions are typically performed for 1-4 hours at room temperature or overnight at 4°C.[1][3][4] Lower temperatures can help minimize side reactions and reduce aggregation, especially during longer incubation periods.[1]

Q3: How can I be sure my mPEG-NHS ester reagent is active?

mPEG-NHS esters are highly sensitive to moisture.[5][6] Improper storage or handling can lead to hydrolysis, rendering the reagent inactive.

  • Storage: Store the reagent desiccated at -20°C.[5][7] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[8][9]

  • Solvent: If the PEG reagent is not water-soluble, it should be dissolved in a high-quality, anhydrous water-miscible organic solvent like DMSO or DMF immediately before use.[3] Aqueous stock solutions should be used immediately and not stored.[3]

  • Activity Test: The activity of the NHS ester can be assessed by measuring the absorbance of the released NHS byproduct at 260 nm after intentional hydrolysis with a strong base. A significant increase in absorbance compared to the starting solution indicates an active reagent.[8][9]

Q4: Is it possible the issue is with my amine-containing molecule (e.g., a protein)?

Yes, the state of your target molecule is critical for a successful conjugation.

  • Buffer Exchange: Ensure your protein or molecule is in a suitable, amine-free conjugation buffer (e.g., PBS, Borate buffer).[1] Contaminating primary amines will significantly reduce conjugation efficiency.[1]

  • Purity and Concentration: The target molecule should be highly pure (>95%). Competing proteins, such as BSA often used as a stabilizer, will react with the PEG reagent.[1] The concentration should be high enough to favor the reaction kinetics; a protein concentration above 0.5-2.0 mg/mL is often recommended.[1][6]

Q5: How can I effectively monitor the reaction and confirm conjugation?

Several analytical methods can be used to monitor the reaction and characterize the final product.

  • Size-Exclusion Chromatography (SEC): SEC is a primary method for separating molecules by size. Since PEGylation increases the hydrodynamic radius of a molecule, the PEGylated product will elute earlier than the unmodified starting material.[][11] This allows for the separation of conjugated, unconjugated, and free PEG molecules.[]

  • Ion-Exchange Chromatography (IEX): PEGylation can shield surface charges on a protein, altering its interaction with IEX resins. This property can be used to separate PEGylated species, including positional isomers, from the native protein.[][12]

  • SDS-PAGE: Gel electrophoresis can provide a quick visual confirmation of PEGylation. The PEGylated protein will show a significant increase in apparent molecular weight, appearing as a higher molecular weight band or smear compared to the unmodified protein.[11]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the precise molecular weight of the conjugate, confirming the number of attached PEG chains.[13]

Frequently Asked Questions (FAQs)

What is the optimal pH for mPEG-NHS ester conjugation? The optimal pH is a compromise between amine reactivity and NHS-ester stability. A pH range of 7.2 to 8.5 is most common, with pH 8.3-8.5 often cited as ideal for balancing reaction rate and minimizing hydrolysis.[2][3][4]

What is NHS-ester hydrolysis? NHS-ester hydrolysis is a competing reaction where the NHS ester reacts with water instead of the target amine. This reaction regenerates the original carboxylic acid on the PEG and releases free N-hydroxysuccinimide (NHS), preventing conjugation.[2][4] The rate of hydrolysis increases significantly with pH.[2][4]

Which buffers should I absolutely avoid? You must avoid any buffer containing primary amines, such as Tris (TBS) and glycine, as they directly compete in the reaction and will quench the conjugation.[1][3][4]

How do I stop (quench) the reaction? The reaction can be stopped by adding a buffer containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[4][6] This will react with any remaining active PEG-NHS ester.

Quantitative Data Summary

Table 1: pH Effects on NHS-Ester Reaction and Hydrolysis

pH RangeEffect on Amine Group (-NH₂)Effect on NHS-Ester Stability (Hydrolysis)Overall Recommendation
< 7.0Amine is mostly protonated (-NH₃⁺), making it a poor nucleophile. Reaction is very slow.[3]NHS-ester is relatively stable with a long half-life (e.g., 4-5 hours at pH 7.0, 0°C).[4]Not recommended for efficient conjugation.
7.2 - 8.5A good portion of amines are deprotonated and reactive.[4]Hydrolysis rate increases with pH, but is manageable.[2][4]Optimal range for balancing amine reactivity and ester stability.[2][4]
> 8.5Amine groups are highly reactive.Hydrolysis is very rapid (e.g., half-life of 10 minutes at pH 8.6, 4°C), significantly reducing yield.[4]Generally not recommended due to rapid reagent degradation.

Table 2: Recommended Buffers for NHS-Ester Conjugation

Recommended BuffersBuffers to AvoidRationale for Avoidance
Phosphate-Buffered Saline (PBS)[2][4]Tris (e.g., TBS)[3][4]Contains primary amines that compete with the target molecule.
Borate Buffer[2][4][6]Glycine[4]Contains primary amines that compete with the target molecule.
Carbonate/Bicarbonate Buffer[3][4][6]Acetate[2]Contains carboxylates that can interfere with certain activation chemistries (e.g., EDC/NHS).
HEPES[4]-

Visualizations

Troubleshooting_Workflow start Low Conjugation Yield check_reagents 1. Check Reagents start->check_reagents check_conditions 2. Check Reaction Conditions start->check_conditions check_substrate 3. Check Substrate Molecule start->check_substrate peg_storage PEG Stored Properly? (-20°C, Desiccated) check_reagents->peg_storage buffer_ok Buffer Amine-Free? (e.g., PBS, Borate) check_conditions->buffer_ok buffer_exchange Substrate Buffer Exchanged? (Amine-free) check_substrate->buffer_exchange peg_handling Handled Correctly? (Equilibrate before opening) peg_storage->peg_handling Yes peg_active Perform Activity Test peg_storage->peg_active No/Unsure peg_handling->check_conditions Yes peg_handling->peg_active No/Unsure ph_ok pH in Optimal Range? (7.2 - 8.5) buffer_ok->ph_ok Yes success Yield Improved buffer_ok->success No, Corrected ratio_ok Molar Ratio Optimized? ph_ok->ratio_ok Yes ph_ok->success No, Corrected ratio_ok->check_substrate Yes ratio_ok->success No, Corrected purity_ok Substrate Purity High? (>95%) buffer_exchange->purity_ok Yes buffer_exchange->success No, Corrected purity_ok->success Yes purity_ok->success No, Corrected

Caption: Troubleshooting workflow for low PEGylation yield.

Reaction_Pathway cluster_reactants Reactants PEG_NHS mPEG-NHS Ester (Active Reagent) plus1 + plus2 + Protein_NH2 Target Molecule (Primary Amine, R-NH₂) PEG_Protein PEGylated Molecule (Stable Amide Bond) Hydrolyzed_PEG Hydrolyzed PEG (Inactive Carboxylate) plus1->PEG_Protein Aminolysis (Desired Reaction) pH 7.2 - 8.5 plus2->Hydrolyzed_PEG Hydrolysis (Competing Reaction) Rate increases with pH H2O H₂O (Water)

Caption: Desired aminolysis vs. competing hydrolysis reaction.

Experimental Protocols

Protocol 1: General mPEG-NHS Ester Conjugation to a Protein

This protocol provides a general starting point. Optimal conditions, particularly the molar ratio of PEG to protein, should be determined empirically.

  • Protein Preparation:

    • Ensure the protein is purified (>95%) and dissolved in an amine-free buffer (e.g., 1X PBS, 50 mM Borate Buffer) at a pH of 7.2-8.5.

    • Adjust the protein concentration to 2-3 mg/mL.[6] If the protein solution contains primary amines (e.g., from Tris buffer or stabilizers), perform a buffer exchange using a desalting column or dialysis.

  • PEG Reagent Preparation:

    • Allow the mPEG-NHS ester vial to warm completely to room temperature before opening.

    • Immediately before use, dissolve the required amount of mPEG-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mg/mL.[6] Vortex briefly to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Calculate the volume of the PEG stock solution needed to achieve the desired molar excess over the protein (e.g., start with a 15:1 molar ratio of dye:protein).[6]

    • While gently stirring or vortexing the protein solution, add the calculated volume of the mPEG-NHS ester stock solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light if the PEG is fluorescently labeled.[1]

  • Quenching (Optional but Recommended):

    • Stop the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 7.4) to a final concentration of 50-100 mM.[6]

    • Incubate for an additional 15-30 minutes at room temperature.[6]

  • Purification:

    • Purify the PEGylated protein from excess, unreacted PEG reagent and reaction byproducts. Size-exclusion chromatography (SEC) is the most common and effective method.[][11] Use a column with a suitable fractionation range for your protein's size.

    • Collect fractions and analyze them via SDS-PAGE and UV-Vis spectroscopy to identify those containing the purified conjugate.

Protocol 2: Purification of PEGylated Protein using SEC

  • Column Selection: Choose a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25 for desalting, or a high-resolution column like Superdex for separating different PEGylated species) appropriate for the size of your protein and the PEG conjugate.[11]

  • Equilibration: Equilibrate the column with at least two column volumes of a suitable storage buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Load the quenched reaction mixture onto the equilibrated column.

  • Elution: Elute the sample with the equilibration buffer at the recommended flow rate. The PEGylated protein, having a larger hydrodynamic radius, will elute in earlier fractions than the unmodified protein and the small-molecule byproducts or excess PEG reagent.[][13]

  • Fraction Analysis: Collect fractions and monitor the eluate using a UV detector at 280 nm to detect the protein-containing fractions.

  • Verification: Analyze the collected fractions using SDS-PAGE to confirm the presence of the higher molecular weight PEGylated product and its separation from the unmodified protein. Pool the fractions containing the pure conjugate.

References

how to improve the efficiency of m-PEG2-Amine coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG2-Amine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the efficiency of their PEGylation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during this compound coupling reactions, particularly with N-hydroxysuccinimide (NHS) esters.

Q1: My this compound coupling reaction is showing low or no yield. What are the common causes?

Low yield in your coupling reaction can stem from several factors. A systematic evaluation of your experimental setup is crucial. Key areas to investigate include:

  • Suboptimal pH: The reaction is highly pH-dependent. The primary amine of this compound is reactive only in its deprotonated state (-NH2)[1]. The optimal pH for NHS ester coupling is a compromise between maximizing the reactive amine concentration and minimizing the hydrolysis of the NHS ester[1].

  • Hydrolysis of NHS Ester: NHS esters are susceptible to hydrolysis in aqueous solutions, which renders them inactive[1][2][3]. The rate of hydrolysis increases significantly at higher pH values[1][4].

  • Reagent Quality and Storage: Improper storage of this compound and the NHS ester can lead to degradation. This compound should be stored at 4°C and protected from light[5][6]. NHS esters are moisture-sensitive and should be stored desiccated[2][3].

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris, will compete with your this compound for reaction with the NHS ester, reducing your yield[4][7].

  • Incorrect Reagent Concentration: The molar ratio of the reactants plays a significant role in the reaction efficiency.

Q2: What is the optimal pH for this compound coupling with an NHS ester?

The optimal pH for the reaction is typically between 7.2 and 8.5[4]. A pH of 8.3-8.5 is often recommended as the sweet spot to ensure sufficient deprotonation of the primary amine while keeping the rate of NHS ester hydrolysis manageable[7][8][9]. At a pH below the pKa of the amine (around 10.5 for a lysine (B10760008) side chain, but can be lower), the amine is protonated (-NH3+) and non-nucleophilic, leading to a very slow reaction rate[1]. Conversely, at a pH above 9, the hydrolysis of the NHS ester becomes very rapid[2][3].

Q3: How can I minimize the hydrolysis of my NHS ester?

Minimizing NHS ester hydrolysis is critical for a successful coupling reaction. Here are some key strategies:

  • Control the pH: As mentioned, work within the optimal pH range of 7.2-8.5[4].

  • Prepare Fresh Solutions: Always prepare your NHS ester solution immediately before use[7]. Do not store NHS esters in aqueous solutions.

  • Use Anhydrous Solvents: If your NHS ester is not water-soluble, dissolve it in an anhydrous organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture[7][8]. Ensure the DMF is amine-free[8].

  • Temperature Control: Running the reaction at a lower temperature (e.g., 4°C) can help to slow down the rate of hydrolysis[4].

  • Prompt Purification: Once the reaction is complete, proceed with the purification steps to remove unreacted NHS ester and byproducts.

Q4: What buffers are recommended for the coupling reaction?

Phosphate (B84403), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers at a pH between 7.2 and 8.5 are commonly used for NHS ester coupling reactions[4]. 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer at pH 8.3-8.5 are frequently recommended[1][8]. Crucially, avoid buffers containing primary amines like Tris (TBS) or glycine , as they will compete in the reaction[4][7].

Q5: How should I store my this compound and NHS ester reagents?

Proper storage is essential to maintain the reactivity of your reagents.

  • This compound: Store at 4°C and protect from light[5][6]. Stock solutions can be stored at -20°C for one month or -80°C for six months, protected from light[10].

  • NHS Esters: These reagents are moisture-sensitive. They should be stored desiccated at -20°C[2][3]. Before opening, allow the container to equilibrate to room temperature to prevent condensation[3].

Quantitative Data Summary

The efficiency of the this compound coupling reaction is influenced by several quantitative factors. The tables below summarize key data points from the literature to guide your experimental design.

Table 1: Effect of pH on NHS Ester Hydrolysis and Amidation

pHNHS Ester Half-life for Hydrolysis (minutes)Amidation Half-life (minutes)Amide Yield (%)
8.02108080-85
8.51802080-85
9.01251080-85

Data adapted from a study on porphyrin-NHS esters with an amino-PEG reagent, providing a kinetic comparison of hydrolysis versus amidation.[11]

Table 2: Recommended Reaction Conditions

ParameterRecommended ValueNotes
pH 7.2 - 8.5Optimal balance between amine reactivity and NHS ester stability.[4] pH 8.3-8.5 is often ideal.[7][8]
Temperature Room Temperature or 4°CLower temperatures can reduce the rate of hydrolysis.[4]
Reaction Time 0.5 - 4 hoursCan be extended to overnight on ice.[7][8]
Buffer System Phosphate, Carbonate-Bicarbonate, HEPES, BorateMust be free of primary amines.[4]

Experimental Protocols

A generalized protocol for coupling this compound to a molecule containing an NHS ester is provided below. Note: This is a starting point, and optimization for your specific molecules is recommended.

Materials:

  • Molecule functionalized with an NHS ester

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous DMSO or DMF (if needed for dissolving the NHS ester)

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Prepare the NHS-ester functionalized molecule: Dissolve the molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the NHS ester is not soluble in the aqueous buffer, first dissolve it in a minimal amount of anhydrous DMSO or DMF and then add it to the buffer.

  • Prepare the this compound solution: Dissolve this compound in the Reaction Buffer. The molar ratio of this compound to the NHS-ester functionalized molecule will need to be optimized, but a starting point is often a 2 to 10-fold molar excess of the amine.

  • Initiate the coupling reaction: Add the this compound solution to the solution of the NHS-ester functionalized molecule.

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. Gentle mixing during incubation can be beneficial.

  • Quench the reaction: Add the Quenching Buffer to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes.

  • Purify the conjugate: Remove excess this compound, quenched NHS esters, and other reaction byproducts using an appropriate purification method such as dialysis or size-exclusion chromatography.

  • Characterize the conjugate: Analyze the purified product to confirm successful conjugation and determine the degree of PEGylation.

Visual Guides

The following diagrams illustrate the key chemical pathway and a typical experimental workflow for this compound coupling.

G This compound Coupling Reaction Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Byproducts cluster_hydrolysis Competing Reaction mPEG2_Amine This compound (R'-NH2) Amide_Bond Stable Amide Bond (R-CO-NH-R') mPEG2_Amine->Amide_Bond + NHS_Ester NHS Ester Activated Molecule (R-CO-O-NHS) NHS_Ester->Amide_Bond Reacts with Hydrolyzed_Ester Hydrolyzed NHS Ester (Inactive) NHS_Ester->Hydrolyzed_Ester Hydrolysis Conditions pH 7.2 - 8.5 Aqueous Buffer Conditions->Amide_Bond NHS N-Hydroxysuccinimide (Byproduct) Amide_Bond->NHS Releases H2O H2O H2O->Hydrolyzed_Ester

Caption: Chemical pathway of this compound coupling with an NHS ester.

G Experimental Workflow for this compound Coupling Start Start Prepare_Reagents Prepare Reagents (NHS-ester molecule, this compound) Start->Prepare_Reagents Dissolve_NHS Dissolve NHS-ester Molecule in Amine-Free Buffer (pH 7.2-8.5) Prepare_Reagents->Dissolve_NHS Dissolve_Amine Dissolve this compound in Reaction Buffer Prepare_Reagents->Dissolve_Amine Combine Combine Solutions Dissolve_NHS->Combine Dissolve_Amine->Combine Incubate Incubate (0.5-4h at RT or 4°C) Combine->Incubate Quench Quench Reaction (e.g., with Tris or Glycine) Incubate->Quench Purify Purify Conjugate (Dialysis, SEC, etc.) Quench->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for this compound coupling.

References

common side reactions with m-PEG2-Amine and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of m-PEG2-Amine in bioconjugation experiments. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you navigate common challenges and achieve successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a PEG linker that contains a reactive primary amine group.[1] Its most common application is in bioconjugation, where it reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1][2] This process, often called PEGylation, is used to attach the hydrophilic PEG spacer to proteins, peptides, or other molecules to improve their solubility, stability, and pharmacokinetic profiles.[3]

Q2: What is the main reaction that this compound participates in for bioconjugation?

A2: The primary reaction is the nucleophilic acyl substitution between the primary amine of this compound and an N-hydroxysuccinimide (NHS) ester-activated molecule.[4] This reaction results in the formation of a highly stable covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[4][5]

Q3: What are the optimal conditions for reacting this compound with an NHS ester?

A3: The reaction is highly pH-dependent.[4] The optimal pH range is typically between 7.2 and 8.5.[1][4] Below this range, the amine group of this compound is protonated (-NH3+) and not sufficiently nucleophilic to react efficiently.[4] Above this pH range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and reduces the conjugation efficiency.[4] Reactions are often performed in phosphate (B84403), borate (B1201080), or bicarbonate buffers.[4]

Q4: What are common side reactions when using this compound with NHS esters?

A4: The most significant side reaction is the hydrolysis of the NHS ester, where it reacts with water instead of the intended amine.[1] This reaction becomes more prominent at higher pH values.[6] Other potential side reactions involve the reaction of the NHS ester with other nucleophilic amino acid side chains in proteins, such as the hydroxyl groups of serine and threonine, and the phenolic group of tyrosine.[2][7]

Q5: How stable is the resulting amide bond from the reaction?

A5: The amide bond formed between this compound and an NHS ester is very stable.[5] This high stability is due to resonance delocalization of the nitrogen lone pair electrons with the carbonyl group, which gives the C-N bond a partial double bond character.[5][8] This makes amides much more resistant to hydrolysis compared to esters, which may be formed as side products.[5][9]

Troubleshooting Guide

This guide addresses common issues encountered during bioconjugation experiments with this compound and NHS esters.

Problem: Low or No Conjugation Yield

Potential CauseRecommended Solution
Hydrolyzed NHS Ester NHS esters are moisture-sensitive.[10] Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[10] Prepare NHS ester solutions immediately before use and do not store them.[10][11]
Incorrect Buffer pH Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[1] A pH that is too low will result in a protonated and unreactive amine, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[1]
Presence of Primary Amines in Buffer Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[1] Buffers containing primary amines, like Tris or glycine, will compete with this compound for the NHS ester.[10]
Insufficient Molar Excess of NHS Ester The optimal molar ratio of NHS ester to the amine-containing molecule depends on the concentration of the reactants.[1] For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point.[1] For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[1]

Problem: Protein Precipitation During or After Conjugation

Potential CauseRecommended Solution
High Concentration of Organic Solvent If the NHS ester is dissolved in an organic solvent like DMSO or DMF, ensure that the final concentration in the reaction mixture is below 10% to avoid denaturing the protein.[1]
Use of a Hydrophobic NHS Ester The resulting conjugate may have reduced solubility if a hydrophobic NHS ester is used.[1] The use of a PEGylated NHS ester can help to increase the hydrophilicity and solubility of the final conjugate.[1]

Problem: Non-specific Labeling or Heterogeneous Product

Potential CauseRecommended Solution
Reaction with Other Nucleophilic Residues Side reactions with serine, threonine, and tyrosine can occur, especially at higher pH.[2][7] To minimize this, consider lowering the reaction pH towards 7.5.[4] This slows the reaction with amines but significantly disfavors reactions with hydroxyl groups.[4]
Hydrolysis of O-Acyl Adducts The ester linkages formed with serine and threonine are less stable than amide bonds and can hydrolyze over time, leading to a heterogeneous product.[4] To selectively reverse O-acylation, consider post-reaction treatment with hydroxylamine, which can cleave the ester bonds while leaving the stable amide bonds intact.[4]

Quantitative Data on NHS Ester Reactions

The success of a conjugation reaction with this compound depends on the competition between the desired aminolysis (reaction with the amine) and the undesired hydrolysis of the NHS ester.

Table 1: Influence of pH on the Half-life of NHS Esters

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHHalf-life of NHS Ester
8.0210 minutes[12][13]
8.5180 minutes[12][13]
9.0125 minutes[12][13]

Note: Half-life can vary based on the specific NHS ester compound, buffer composition, and temperature.

Table 2: Competition Between Amidation and Hydrolysis at Different pH Values

This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. While hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.

pHAmidation Half-life (t1/2)Hydrolysis Half-life (t1/2)Amide Yield
8.080 minutes[13]210 minutes[13]80-85%[13]
8.520 minutes[13]180 minutes[13]80-85%[13]
9.010 minutes[13]125 minutes[13]80-85%[13]

Table 3: Reactivity of NHS Esters with Different Amino Acid Residues

While NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic amino acid side chains.

Amino AcidReactive GroupRelative Reactivity
Lysine ε-amino groupVery High
N-terminus α-amino groupHigh
Threonine Hydroxyl groupModerate[14]
Serine Hydroxyl groupModerate[14]
Tyrosine Phenolic hydroxyl groupLow to Moderate[2][14]
Arginine Guanidinium groupLow[14]
Cysteine Thiol groupLow[14]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound (via NHS Ester Chemistry)

This protocol describes the conjugation of an NHS ester-activated molecule to a protein. This compound would be used in a similar fashion if it were first conjugated to a molecule to be attached to the protein, or if the protein itself was first activated with an NHS ester. For the purpose of illustrating the reaction with the amine, we will consider the reaction of an NHS-ester modified protein with this compound.

Materials:

  • Protein of interest activated with an NHS ester

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for dissolving reagents if necessary

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the NHS-ester activated protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[15]

  • Prepare the this compound Solution: Immediately before use, prepare a stock solution of this compound in the Reaction Buffer or an anhydrous organic solvent like DMSO.

  • Calculate Reagents: Determine the volume of the this compound solution needed to achieve the desired molar excess (e.g., 20- to 50-fold).

  • Reaction: Add the calculated volume of the this compound solution to the protein solution while gently stirring. If an organic solvent is used, ensure its final concentration does not exceed 10%.[1]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[11]

  • Quenching (Optional but Recommended): Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.[11]

  • Purification: Remove unreacted this compound and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography (SEC).[11]

  • Storage: Store the purified PEGylated protein under conditions optimal for the non-PEGylated protein.[11]

Visualizations

G This compound Reaction Pathways cluster_main Main Reaction cluster_side Side Reactions This compound This compound Amide_Product Stable Amide Conjugate This compound->Amide_Product Aminolysis (Desired Reaction) NHS_Ester Molecule-NHS Ester NHS_Ester->Amide_Product Hydrolyzed_Ester Hydrolyzed Ester (Inactive) NHS_Ester->Hydrolyzed_Ester Hydrolysis Ester_Product Unstable Ester Adduct NHS_Ester->Ester_Product O-acylation NHS_byproduct NHS (byproduct) Amide_Product->NHS_byproduct Water Water (H2O) Water->Hydrolyzed_Ester Ser_Thr Serine/Threonine (-OH) Ser_Thr->Ester_Product

Caption: Main and side reaction pathways for this compound with NHS esters.

G Troubleshooting Workflow Start Low/No Yield? Check_pH Check Buffer pH (7.2-8.5) Start->Check_pH Yes Precipitation Precipitation? Start->Precipitation No Check_Buffer Amine-free Buffer? Check_pH->Check_Buffer Check_Reagent Fresh NHS Ester? Check_Buffer->Check_Reagent Check_Ratio Increase Molar Ratio? Check_Reagent->Check_Ratio Success Successful Conjugation Check_Ratio->Success Precipitation->Success No Check_Solvent Organic Solvent < 10%? Precipitation->Check_Solvent Yes Consider_PEG_Ester Use Hydrophilic NHS Ester Check_Solvent->Consider_PEG_Ester Consider_PEG_Ester->Success G Experimental Workflow Prepare_Protein 1. Prepare Protein Solution in Amine-Free Buffer Prepare_PEG_Amine 2. Prepare this compound Solution Prepare_Protein->Prepare_PEG_Amine Reaction 3. Mix Reagents and Incubate (RT or 4°C) Prepare_PEG_Amine->Reaction Quench 4. Quench Reaction (e.g., Tris or Glycine) Reaction->Quench Purify 5. Purify Conjugate (Dialysis or SEC) Quench->Purify Analyze 6. Analyze Product (SDS-PAGE, MS) Purify->Analyze

References

Technical Support Center: Purification of m-PEG2-Amine Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying m-PEG2-Amine conjugates using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound conjugates by HPLC?

The main challenge in purifying this compound conjugates lies in achieving efficient separation of the desired conjugate from unreacted starting materials (e.g., the parent small molecule or peptide) and excess this compound reagent. Due to the small size of the this compound linker, the resulting conjugate may have very similar physicochemical properties to the starting materials, making separation by standard HPLC methods difficult.

Q2: Which HPLC mode is most suitable for purifying this compound conjugates?

Reverse-phase HPLC (RP-HPLC) is the most commonly employed and effective method for the purification of small molecule and peptide conjugates of this compound.[1] This technique separates molecules based on their hydrophobicity. The addition of the hydrophilic this compound linker will typically decrease the retention time of the conjugate on a reverse-phase column compared to the often more hydrophobic parent molecule.

Q3: What type of HPLC column is recommended?

For the purification of this compound conjugates, C18 columns are a good starting point and are widely used for the separation of PEGylated molecules.[2] C4 columns can also be considered, particularly for larger or more hydrophobic parent molecules.[2] The choice of column will depend on the specific properties of the molecule being conjugated.

Q4: How can I detect my this compound conjugate during HPLC?

Since the this compound linker itself does not have a strong UV chromophore, detection typically relies on the properties of the conjugated molecule.[] If the parent molecule has a UV-active chromophore, a standard UV detector can be used. For molecules without a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be employed.[] HPLC coupled with MS (LC-MS) is also highly valuable for confirming the identity of the purified conjugate by mass.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor separation of conjugate and unreacted starting material Inadequate resolution of the chromatography method.[1]Optimize the gradient steepness. A shallower gradient over the elution range of your compounds of interest can significantly improve resolution.[4] Consider a different column chemistry (e.g., C4 instead of C18) or a column with a smaller particle size for higher efficiency.[2]
Mobile phase composition is not optimal.Adjust the concentration of the organic modifier (typically acetonitrile). The addition of an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) can improve peak shape and resolution, especially for peptide conjugates.
Broad or tailing peaks Secondary interactions with the stationary phase.Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of TFA can help to suppress silanol (B1196071) interactions and improve peak shape.
Column is overloaded.Reduce the sample injection volume or concentration.
Low recovery of the conjugate Irreversible binding of the product to the column.[1]Modify the mobile phase to reduce strong interactions. This could involve adjusting the organic solvent concentration or the ion-pairing agent.
Product precipitation on the column.[1]Ensure the sample is fully dissolved in the mobile phase before injection. You may need to decrease the sample concentration.
No peak corresponding to the conjugate is observed The conjugation reaction was unsuccessful.Confirm the success of the conjugation reaction using an orthogonal technique like LC-MS before attempting purification.
The conjugate is not eluting from the column.The conjugate may be too hydrophilic and eluting in the solvent front, or too hydrophobic and strongly retained. Adjust the starting and ending percentages of your organic solvent in the gradient.
Retention time shifts between runs Inadequate column equilibration.Ensure the column is equilibrated with the initial mobile phase for a sufficient time between runs.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure accurate mixing of components.

Experimental Protocols

General Protocol for RP-HPLC Purification of an this compound Conjugate

This protocol provides a starting point for method development. The specific conditions will need to be optimized for each unique conjugate.

1. Materials:

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
  • HPLC System with a UV or ELSD/MS detector
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
  • Sample: Crude reaction mixture containing the this compound conjugate, dissolved in a small amount of mobile phase A or a compatible solvent.

2. HPLC Method:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection: UV at a wavelength appropriate for the parent molecule, or ELSD/MS.
  • Injection Volume: 20 µL (can be optimized)
  • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
5955
35595
40595
41955
50955

3. Procedure:

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 10-15 column volumes.
  • Inject the sample.
  • Run the gradient program.
  • Collect fractions corresponding to the desired conjugate peak.
  • Analyze the collected fractions for purity and identity using an appropriate analytical technique (e.g., analytical HPLC, LC-MS).

Data Presentation

Table 1: Typical Starting Parameters for RP-HPLC Method Development
ParameterTypical RangeConsiderations
Column Chemistry C18, C8, C4C18 is a good starting point. C4 or C8 may be better for more hydrophobic molecules.[2]
Column Dimensions 4.6 x 150 mm, 4.6 x 250 mmLonger columns provide better resolution but result in longer run times.
Particle Size 5 µm, 3.5 µmSmaller particles offer higher efficiency and resolution but generate higher backpressure.
Mobile Phase A 0.1% TFA in Water, 0.1% Formic Acid in WaterTFA is a good ion-pairing agent for peptides. Formic acid is more MS-friendly.
Mobile Phase B Acetonitrile, MethanolAcetonitrile is the most common organic modifier.
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID column)Should be optimized based on column dimensions and particle size.
Column Temperature 25 - 40 °CHigher temperatures can improve peak shape and reduce viscosity, but may affect analyte stability.
Gradient Slope 1-5% B/minuteA shallower gradient will generally provide better resolution.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis reaction_mixture Crude Reaction Mixture dissolve_sample Dissolve in Mobile Phase A reaction_mixture->dissolve_sample filter_sample Filter Sample (0.22 µm) dissolve_sample->filter_sample hplc_system RP-HPLC System (C18 Column) filter_sample->hplc_system Inject gradient_elution Gradient Elution hplc_system->gradient_elution fraction_collection Fraction Collection gradient_elution->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check identity_confirm Identity Confirmation (LC-MS) fraction_collection->identity_confirm

Caption: Experimental workflow for the purification of this compound conjugates by HPLC.

troubleshooting_logic cluster_gradient Gradient Optimization cluster_column Column Parameters cluster_mobile_phase Mobile Phase Additives start Poor Separation? shallow_gradient Decrease Gradient Slope start->shallow_gradient Yes end_node Improved Separation start->end_node No change_column Try Different Column (e.g., C4, Phenyl) shallow_gradient->change_column Still Poor shallow_gradient->end_node Resolved change_organic Change Organic Modifier (e.g., MeOH) add_ipa Add Ion-Pairing Agent (e.g., TFA) change_column->add_ipa Still Poor change_column->end_node Resolved smaller_particles Use Column with Smaller Particle Size add_ipa->end_node Resolved adjust_ph Adjust Mobile Phase pH

Caption: Troubleshooting logic for improving HPLC separation of this compound conjugates.

References

preventing aggregation of proteins during m-PEG2-Amine PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering protein aggregation during amine-reactive PEGylation. The following guides and FAQs address specific issues to help optimize your conjugation strategy and ensure the stability of your biopharmaceutical products.

Troubleshooting Guide: Preventing Protein Aggregation

This guide addresses common aggregation issues encountered during the PEGylation process in a question-and-answer format.

Question 1: My protein solution becomes cloudy or forms a visible precipitate immediately after adding the activated PEG reagent. What is the likely cause and how can I prevent it?

Answer: Immediate precipitation is often due to localized high concentrations of the PEG reagent, which can cause rapid, uncontrolled reactions and destabilize the protein. The solvent used to dissolve the PEG reagent (like DMSO) can also contribute if not added correctly.

Troubleshooting Steps:

  • Reagent Addition: Instead of adding the solid PEG reagent directly to the protein solution, first dissolve it in an appropriate anhydrous solvent (e.g., DMSO). Then, add this stock solution to the protein solution slowly and dropwise while gently stirring.[1] This prevents localized high concentrations that can lead to precipitation.[1]

  • Protein Concentration: High protein concentrations increase the probability of intermolecular interactions.[2] Try reducing the protein concentration to a range of 1-5 mg/mL.[1][3]

  • Buffer Compatibility: Ensure your protein is stable and soluble in the chosen reaction buffer. Perform a buffer screen prior to PEGylation to identify the optimal pH and buffer system for your specific protein.

Question 2: My PEGylation reaction appears successful, but subsequent analysis by Size Exclusion Chromatography (SEC) shows the formation of soluble high molecular weight (HMW) species like dimers and oligomers. How can I minimize these?

Answer: The formation of soluble aggregates suggests that the PEGylation process is altering the protein's properties in a way that promotes self-association. This is frequently caused by excessive modification of surface amines, which can alter the protein's charge and stability.

Troubleshooting Steps:

  • Reduce Molar Ratio: Over-labeling is a primary cause of aggregation.[1] Decrease the molar excess of the PEG reagent to the protein. It is recommended to start with a lower molar ratio (e.g., 1:1 to 5:1 of PEG to total reactive amines) and perform a titration to find the optimal ratio that yields the desired degree of PEGylation without causing aggregation.[4][5]

  • Optimize pH: For reactions involving N-hydroxysuccinimide (NHS) esters, the reaction is most efficient at a slightly alkaline pH (7.2-8.5).[1][6] However, some proteins are less stable at higher pH. Consider lowering the pH to 7.2-7.4 to slow the reaction and potentially improve protein stability, even if it requires a longer incubation time.[1][7]

  • Lower the Temperature: Performing the reaction at a lower temperature, such as 4°C, can slow down both the PEGylation reaction and the protein unfolding/aggregation processes, giving more control over the outcome.[2]

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary causes of protein aggregation during amine-reactive PEGylation?

Protein aggregation during PEGylation can be triggered by several factors:

  • High Protein Concentration: Increases proximity between protein molecules, favoring intermolecular interactions.[2]

  • Suboptimal Reaction Conditions: pH, temperature, and buffer composition can destabilize the protein, exposing hydrophobic regions that lead to aggregation.[2]

  • Over-labeling: Attaching too many PEG chains can alter the protein's surface charge and isoelectric point (pI), reducing its solubility.[1]

  • Localized Reagent Concentration: Rapid or direct addition of the PEG reagent can cause immediate precipitation.[1]

  • Poor Reagent Quality: Impurities or the presence of di-functional PEGs in a mono-functional reagent can lead to unintended cross-linking.[2]

FAQ 2: How does pH specifically affect aggregation in m-PEG-NHS ester reactions?

The pH is a critical parameter. NHS-ester reactions with primary amines (like the ε-amino group of lysine) are more efficient at pH 7-9.[6] However, this higher pH can also deprotonate other residues, potentially altering protein conformation and stability. The hydrolysis half-life of the PEG-NHS ester also decreases significantly at higher pH values (e.g., below 10 minutes at pH 9.0), which can reduce conjugation efficiency if the reaction is not rapid.[7] A compromise is often necessary; a pH of 7.4 may offer a good balance between reaction efficiency and protein stability.[1][8]

FAQ 3: What is the role of the PEG-to-protein molar ratio in causing aggregation?

A higher molar ratio of PEG to protein increases the likelihood of multiple PEG molecules attaching to a single protein (multi-PEGylation).[9] This extensive modification of surface lysines can neutralize positive charges, alter the protein's pI, and potentially lead to conformational changes. These alterations can disrupt the protein's hydration shell and promote self-association and aggregation.[1] Therefore, optimizing this ratio is crucial.

FAQ 4: Which excipients can I add to my reaction buffer to prevent aggregation?

Adding stabilizing excipients to the reaction buffer can significantly reduce aggregation.[2]

  • Sugars/Polyols (e.g., Sucrose, Glycerol): These act as stabilizers through preferential exclusion, promoting a more compact and stable protein conformation.[2][10]

  • Amino Acids (e.g., Arginine): Arginine is particularly effective at suppressing non-specific protein-protein interactions and can prevent aggregation.[2]

  • Surfactants (e.g., Polysorbate 20/80): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation and adsorption to vessel walls.[2]

FAQ 5: What are the best analytical techniques for detecting and quantifying protein aggregation?

A multi-faceted approach using orthogonal techniques is recommended:

  • Size Exclusion Chromatography (SEC): This is the most common and powerful technique for separating and quantifying monomers, dimers, and higher-order soluble aggregates.[11]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive for detecting the early onset of aggregation.

  • SDS-PAGE: Can be used to visualize the shift in molecular weight upon PEGylation and may show high molecular weight bands corresponding to aggregates, especially if they are covalently cross-linked.[8][9]

  • UV-Vis Spectroscopy (Aggregation Index): A simple method that compares absorbance at 280 nm to light scattering at 350 nm. An increase in the A350/A280 ratio indicates the presence of light-scattering aggregates.[11]

Data and Parameters

Table 1: Recommended Starting Conditions for Amine-Reactive PEGylation

ParameterRecommended RangeRationale & Considerations
Protein Concentration 1 - 5 mg/mLHigher concentrations increase the risk of aggregation.[1][3]
PEG:Protein Molar Ratio 1:1 to 10:1 (PEG to Protein)Start low and titrate up. Over-labeling is a key cause of aggregation.[1][4]
Reaction pH 7.2 - 8.5 (for NHS Esters)Balance reaction efficiency (higher pH) with protein stability (often better at lower pH).[1][7]
Temperature 4°C - 25°C (Room Temp)Lowering the temperature to 4°C slows the reaction rate, which can reduce aggregation.[2]
Reaction Buffer Phosphate (PBS), HEPESBuffer must be free of primary amines (e.g., Tris).[1]
Reaction Time 30 minutes - 4 hoursMonitor reaction progress. Longer times may be needed at lower pH or temperature.[7]

Table 2: Common Stabilizing Excipients to Prevent Aggregation

ExcipientStarting ConcentrationMechanism of Action
Arginine 50 - 100 mMSuppresses non-specific protein-protein interactions.[2]
Sucrose 5 - 10% (w/v)Acts as a protein stabilizer via preferential exclusion.[2]
Glycerol 5 - 20% (v/v)Stabilizes proteins and improves solubility.[10]
Polysorbate 20 / 80 0.01 - 0.05% (v/v)Non-ionic surfactant that reduces surface-induced aggregation.[2]

Visual Guides and Workflows

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prot_Prep 1. Protein Preparation (Buffer Exchange into Amine-Free Buffer, pH 7.2-8.0) PEG_Prep 2. PEG Reagent Prep (Dissolve in Anhydrous DMSO/DMF) Reaction 3. PEGylation Reaction (Slowly add PEG to Protein, Incubate at 4°C or RT) PEG_Prep->Reaction Quench 4. Quench Reaction (Add Glycine or Tris) Reaction->Quench Purify 5. Purification (SEC or IEX Chromatography) Quench->Purify Analyze 6. Analysis (SDS-PAGE, SEC, MS) Purify->Analyze

Caption: A typical experimental workflow for protein PEGylation.

Troubleshooting_Tree cluster_questions cluster_solutions1 cluster_solutions2 Start Aggregation Observed Q1 Immediate Precipitation? Start->Q1 Q2 Soluble Aggregates (HMW species)? Start->Q2 Q1->Q2 No S1a Slow Reagent Addition Q1->S1a Yes S2a Lower PEG:Protein Ratio Q2->S2a Yes S1b Lower Protein Conc. S1a->S1b S1c Check Buffer S1b->S1c S2b Optimize pH S2a->S2b S2c Lower Temperature S2b->S2c S2d Add Stabilizers (Arginine, Sucrose) S2c->S2d

Caption: Decision tree for troubleshooting protein aggregation.

Detailed Experimental Protocols

Protocol 1: General Protocol for m-PEG-NHS Ester PEGylation

  • Protein Preparation: Dialyze the protein extensively against an amine-free buffer (e.g., 1x PBS, pH 7.4). Adjust the final protein concentration to 1-5 mg/mL.[1]

  • Reagent Preparation: Immediately before starting the reaction, dissolve the m-PEG-NHS ester in anhydrous DMSO to create a 10-20 mM stock solution.[1]

  • PEGylation Reaction:

    • Place the protein solution in a suitable reaction vessel on a gentle stirrer, ideally at 4°C or room temperature.

    • Slowly add the calculated volume of the m-PEG-NHS ester stock solution to the protein solution to achieve the desired molar ratio.

    • Allow the reaction to proceed for 1-2 hours.

  • Quenching: Stop the reaction by adding a small molecule with a primary amine (e.g., Glycine or Tris) to a final concentration of 20-50 mM. This will consume any unreacted PEG-NHS ester.

  • Purification: Remove unreacted PEG, quenched reagent, and any aggregates by purifying the reaction mixture using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

  • Analysis: Analyze the purified fractions using SDS-PAGE to confirm the molecular weight shift and SEC to assess the purity and aggregation state of the final PEGylated protein.[11]

Protocol 2: Analysis of Protein Aggregation using Size Exclusion Chromatography (SEC)

  • System Preparation: Equilibrate an SEC column (e.g., a TSKgel G3000SWxL or similar) with a suitable mobile phase (e.g., 150 mM sodium phosphate, 100 mM sodium chloride, pH 6.9) at a constant flow rate (e.g., 0.5 mL/min).[3]

  • Sample Preparation: Before analysis, centrifuge the PEGylated protein sample at ~14,000 x g for 5 minutes to remove any insoluble precipitate.[3]

  • Injection: Inject a defined amount of the supernatant (e.g., 20-100 µL) onto the equilibrated column.

  • Data Acquisition: Monitor the column eluate using a UV detector at 280 nm.

  • Analysis: Integrate the peak areas corresponding to the high molecular weight (HMW) species (aggregates), the main monomer peak, and any low molecular weight (LMW) species. Calculate the percentage of aggregate by dividing the HMW peak area by the total peak area of all protein-related species. Compare this to a pre-reaction sample of the starting protein material.

References

how to handle m-PEG2-Amine solubility issues in reaction buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with m-PEG2-Amine in reaction buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound, also known as 2-(2-Methoxyethoxy)ethanamine, is a short-chain methoxy-terminated polyethylene (B3416737) glycol (PEG) derivative with a terminal primary amine. The PEG chain enhances the hydrophilicity and aqueous solubility of molecules it is conjugated to. Generally, this compound is soluble in water and a variety of organic solvents, including dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][2][3]

Q2: In which aqueous buffers is this compound soluble and at what pH should I conduct my reaction?

A2: this compound and similar PEG amines are soluble in a range of common, non-amine-containing buffers.[4][5][6] For reactions involving the primary amine group, a pH range of 7 to 9 is generally recommended to ensure the amine is deprotonated and sufficiently nucleophilic.[4][6]

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS)

  • HEPES

  • Borate buffer

  • Carbonate/Bicarbonate buffer

It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with activated reagents.[4][5]

Q3: Is it better to dissolve this compound directly in my aqueous buffer or to first create a stock solution in an organic solvent?

A3: The highly recommended method is to first prepare a concentrated stock solution of this compound in an anhydrous organic solvent like DMSO or DMF.[4][6][7] This approach generally ensures complete dissolution and minimizes the risk of precipitation when added to the aqueous reaction buffer.[8] Direct dissolution in an aqueous buffer can be attempted if your experiment is sensitive to organic solvents, but it may be more challenging, especially at higher concentrations.

Q4: How should I store this compound and its stock solutions?

A4: Solid this compound should be stored at -20°C, protected from moisture and light.[9] Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the reagent.[7][9] Stock solutions in anhydrous DMSO or DMF should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[6] When stored properly, the solid reagent is stable for an extended period.

Quantitative Data Summary

Table 1: General Solubility of m-PEG-Amine Derivatives

Solvent/BufferReported SolubilityNotes
Water> 10 mg/mLSolubility is generally high but can be concentration-dependent.[10]
Phosphate-Buffered Saline (PBS), pH 7.4Generally SolubleMay require gentle warming or sonication at higher concentrations.[8]
DMSO (Dimethyl sulfoxide)> 10 mg/mLRecommended for preparing concentrated stock solutions.[10]
DMF (Dimethylformamide)SolubleRecommended for preparing concentrated stock solutions.[4][6]
Chloroform> 10 mg/mL[10]

Table 2: Recommended Reaction Conditions for this compound

ParameterRecommendationRationale
Reaction pH 7.0 - 9.0Ensures the primary amine is sufficiently nucleophilic for conjugation reactions.[4][6]
Recommended Buffers PBS, HEPES, Borate, CarbonateThese buffers are compatible with amine-reactive chemistries.[4][6]
Organic Co-solvent < 5% (final concentration)High concentrations of organic solvents can cause precipitation of proteins or other biomolecules.[8]

Troubleshooting Guide

This guide addresses common solubility issues encountered when using this compound in reaction buffers.

Problem 1: this compound is not dissolving in the aqueous buffer.

CauseSolution
Concentration is too high for direct aqueous dissolution. 1. Prepare a concentrated stock solution (e.g., 100 mg/mL) in anhydrous DMSO or DMF.[6][7] 2. Add the stock solution to your buffer while vortexing to ensure rapid dispersion.[8]
Low temperature of the buffer. 1. Gently warm the buffer to 30-40°C to aid dissolution. Avoid excessive heating, which could degrade your target molecule.[8]
Incomplete dissolution. 1. Use sonication for 5-10 minutes to help break up any precipitate and facilitate dissolution.[8]

Problem 2: The solution becomes cloudy or a precipitate forms after adding the this compound stock solution to the buffer.

CauseSolution
Final concentration of the organic solvent is too high. 1. Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in your working solution is low (typically <5%).[8] 2. Add the stock solution dropwise to the vigorously stirred or vortexed buffer.[8]
"Salting out" effect. 1. If using a high salt concentration buffer, try reducing the salt concentration if your reaction allows.
pH is affecting the solubility of your target molecule. 1. Ensure the pH of the final reaction mixture is within the optimal range for both the reaction and the stability of your biomolecule.

Problem 3: The reaction is not proceeding efficiently.

CauseSolution
The pH of the reaction buffer is not optimal. 1. For reactions with the amine group, ensure the pH of the buffer is between 7.0 and 8.0 to facilitate the reaction.[8]
This compound has degraded due to improper storage. 1. Ensure the solid compound and any stock solutions are stored under the recommended conditions (-20°C, protected from moisture and light).[9] 2. Allow the vial to warm to room temperature before opening to prevent moisture contamination.[9]
Buffer contains primary amines. 1. Use a non-amine-containing buffer such as PBS, HEPES, or Borate. Buffers like Tris will compete in the reaction.[4][5]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 100 mg/mL).

  • Vortex the tube until the this compound is completely dissolved. Gentle warming (30-40°C) can be used to aid dissolution.[8]

  • Store the stock solution in aliquots at -20°C.

Protocol 2: Direct Dissolution of this compound in Aqueous Buffer

Materials:

  • This compound

  • Aqueous reaction buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature.

  • Weigh the desired amount of this compound.

  • Add the this compound to the appropriate volume of the aqueous buffer.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, gently warm the solution to 30-40°C.

  • If dissolution is still incomplete, place the tube in a water bath sonicator and sonicate for 5-10 minutes.[8]

Visualizations

experimental_workflow Experimental Workflow for Dissolving this compound cluster_prep Preparation cluster_dissolution Dissolution Method cluster_stock_steps Stock Solution Steps cluster_direct_steps Direct Dissolution Steps start Start: Obtain this compound equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh desired amount equilibrate->weigh stock_solution Method 1: Prepare Stock Solution (Recommended) weigh->stock_solution direct_dissolution Method 2: Direct Dissolution (Alternative) weigh->direct_dissolution add_solvent Add anhydrous DMSO or DMF stock_solution->add_solvent add_to_buffer_direct Add directly to aqueous buffer direct_dissolution->add_to_buffer_direct vortex_stock Vortex until dissolved (Gentle warming if needed) add_solvent->vortex_stock add_to_buffer Add stock solution dropwise to vigorously stirred buffer vortex_stock->add_to_buffer end End: this compound in Reaction Buffer add_to_buffer->end vortex_direct Vortex vigorously add_to_buffer_direct->vortex_direct heat_sonicate Gentle warming (30-40°C) or sonication if needed vortex_direct->heat_sonicate heat_sonicate->end

Workflow for dissolving this compound.

troubleshooting_workflow Troubleshooting this compound Solubility Issues cluster_direct Direct Dissolution Issues cluster_stock Stock Solution Issues cluster_general General Issues start Start: Solubility Issue Observed check_method Dissolution Method? start->check_method concentration_too_high Concentration too high? check_method->concentration_too_high Direct precipitation Precipitation on addition? check_method->precipitation Stock use_stock Action: Prepare stock solution in DMSO/DMF concentration_too_high->use_stock Yes incomplete_dissolution Incomplete Dissolution? concentration_too_high->incomplete_dissolution No success Success: Soluble use_stock->success check_solvent_conc Final organic solvent > 5%? precipitation->check_solvent_conc reduce_solvent Action: Reduce stock volume or increase buffer volume check_solvent_conc->reduce_solvent Yes slow_addition Action: Add dropwise with vigorous stirring check_solvent_conc->slow_addition No reduce_solvent->success slow_addition->success warm_sonicate Action: Gentle warming (30-40°C) and/or sonication incomplete_dissolution->warm_sonicate check_buffer Check Buffer Compatibility warm_sonicate->check_buffer amine_buffer Buffer contains amines (Tris, glycine)? check_buffer->amine_buffer change_buffer Action: Switch to non-amine buffer (PBS, HEPES, Borate) amine_buffer->change_buffer Yes amine_buffer->success No change_buffer->success

Troubleshooting workflow for solubility issues.

References

removing excess unconjugated m-PEG2-Amine from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for removing excess unconjugated m-PEG2-Amine from a reaction mixture after a PEGylation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing excess unconjugated this compound?

A1: The most common and effective methods for removing small, unreacted PEG reagents like this compound leverage the size difference between the PEGylated product and the small PEG molecule.[][2][3] Key techniques include:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. The larger PEGylated conjugate will elute first, while the smaller, unconjugated this compound is retained longer in the column pores, allowing for effective separation.[][]

  • Tangential Flow Filtration (TFF) / Diafiltration: TFF, a form of ultrafiltration, is a rapid and scalable method for separating molecules based on size.[5][6][7] By using a membrane with a specific Molecular Weight Cut-Off (MWCO), the smaller this compound can be washed away in the permeate, while the larger PEGylated product is retained.[2][3]

  • Dialysis: This is a classic lab-scale technique for removing small molecules from a solution of macromolecules by selective diffusion across a semi-permeable membrane.[2][3] It is effective but can be time-consuming.

  • Precipitation: In some cases, the PEGylated product can be selectively precipitated, leaving the unreacted this compound in the supernatant.[8][9] Common precipitating agents include diethyl ether and toluene.[8]

Q2: How do I choose the right purification method?

A2: The choice of method depends on several factors, including the scale of your reaction, the properties of your PEGylated molecule, the required purity, and available equipment.

Method Scale Speed Resolution Key Consideration
Size Exclusion Chromatography (SEC) Lab to ProcessModerateHighExcellent for high purity; potential for sample dilution.[3]
Tangential Flow Filtration (TFF) Lab to ProcessFastModerate-HighHighly scalable; requires optimization of membrane MWCO and process parameters.[5][10]
Dialysis LabSlowModerateSimple setup; best for small volumes and when time is not critical.[2]
Precipitation Lab to ProcessFastLow-ModerateRapid and simple; may require optimization to avoid product loss or denaturation.[11][12]

Q3: What Molecular Weight Cut-Off (MWCO) should I use for TFF or Dialysis?

A3: To ensure efficient removal of this compound (MW: 119.16 g/mol ) while retaining your PEGylated product, a general rule of thumb is to select a membrane with an MWCO that is at least 10 times smaller than the molecular weight of your product and significantly larger than the molecule you want to remove. For example, if your PEGylated protein is 50 kDa, a 10 kDa MWCO membrane would be a suitable starting point. This provides a good balance between retaining the product and allowing the small this compound to pass through freely.

Troubleshooting Guide

Issue 1: I still see unconjugated this compound in my product after purification by SEC.

Possible Cause Suggested Solution
Poor Resolution The column may not be providing adequate separation between your product and the small molecule. Ensure you are using a column with an appropriate fractionation range for your product's size. A longer column or running the chromatography at a lower flow rate can improve resolution.
Column Overloading Too much sample was loaded onto the column, leading to peak broadening and overlap. Reduce the sample volume or concentration. As a general guideline, the sample volume should not exceed 2-5% of the total column volume.
Incorrect Mobile Phase The mobile phase composition can affect the hydrodynamic volume of your molecule. Ensure the buffer conditions (pH, ionic strength) are optimal for your PEGylated product and do not cause interactions with the column matrix.

Issue 2: My product yield is very low after TFF/Diafiltration.

Possible Cause Suggested Solution
Inappropriate MWCO The membrane's MWCO may be too large, causing your PEGylated product to be lost in the permeate. Choose a membrane with a smaller pore size.
Membrane Fouling The membrane may be clogged, leading to reduced flux and processing inefficiencies.[6] Increase the tangential flow rate to create a better sweeping action across the membrane surface. A cleaning-in-place (CIP) procedure may be necessary if fouling is severe.
Product Aggregation The processing conditions (e.g., shear stress, buffer conditions) may be causing your product to aggregate and stick to the membrane. Optimize buffer composition and consider reducing the transmembrane pressure (TMP).

Issue 3: My product precipitated when I tried to remove the this compound by precipitation with an organic solvent.

Possible Cause Suggested Solution
Solvent Choice The chosen anti-solvent (e.g., diethyl ether) may also be causing your PEGylated product to precipitate.[8]
Solvent Addition Rate Adding the anti-solvent too quickly can cause localized high concentrations, leading to co-precipitation of your product. Add the solvent slowly while stirring vigorously.
Temperature Temperature can significantly affect solubility. Try performing the precipitation at a different temperature (e.g., on ice).

Experimental Protocols

Protocol 1: Removal of this compound using Size Exclusion Chromatography (SEC)
  • Column Selection: Choose a gel filtration column with a fractionation range suitable for your PEGylated product. For example, if your product is in the range of 30-100 kDa, a Superdex 75 or similar resin would be appropriate.

  • Equilibration: Equilibrate the SEC column with at least two column volumes of a suitable, filtered, and degassed buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Sample Preparation: Concentrate your reaction mixture if necessary. Filter the sample through a 0.22 µm filter to remove any particulates.

  • Sample Loading: Load the prepared sample onto the column. The sample volume should ideally be 1-2% of the total column volume for optimal resolution.

  • Elution: Begin the isocratic elution with the equilibration buffer at a flow rate recommended by the column manufacturer.

  • Fraction Collection: Collect fractions as the sample elutes from the column. Monitor the elution profile using a UV detector at 280 nm (for proteins) or another appropriate detection method.

  • Analysis: Analyze the collected fractions using a suitable method (e.g., SDS-PAGE, HPLC) to identify the fractions containing your purified PEGylated product, free from unconjugated this compound.

Protocol 2: Removal of this compound using Tangential Flow Filtration (TFF)
  • System and Membrane Selection: Select a TFF system and a membrane cassette with an appropriate MWCO (e.g., 10 kDa for a >50 kDa product).

  • System Preparation: Install the membrane and flush the system with purified water, followed by the diafiltration buffer to remove any storage solutions and ensure membrane integrity.

  • Sample Loading: Load the reaction mixture into the system reservoir.

  • Concentration (Optional): Concentrate the sample to a smaller volume to reduce the amount of diafiltration buffer needed.

  • Diafiltration: Begin the diafiltration process by adding diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume while washing out the low molecular weight this compound. A common target is to exchange 5-10 diavolumes to ensure complete removal.

  • Product Recovery: Once the diafiltration is complete, concentrate the product to the desired final volume and recover it from the system.

  • Analysis: Analyze the purified product to confirm the removal of this compound and to check for product integrity and concentration.

Visualizations

experimental_workflow_sec Workflow for this compound Removal by SEC reaction_mixture Reaction Mixture (Product + excess this compound) sample_prep Sample Preparation (Filtration 0.22 µm) reaction_mixture->sample_prep sec_column Size Exclusion Column sample_prep->sec_column fraction_collection Fraction Collection sec_column->fraction_collection analysis Analysis (SDS-PAGE, HPLC) fraction_collection->analysis purified_product Purified Product analysis->purified_product

Caption: Workflow for removing excess this compound via SEC.

experimental_workflow_tff Workflow for this compound Removal by TFF cluster_tff TFF System reservoir Reservoir (Reaction Mixture) pump Pump reservoir->pump final_product Final Purified Product membrane TFF Membrane (e.g., 10 kDa MWCO) pump->membrane retentate Retentate (Concentrated Product) membrane->retentate > MWCO permeate Permeate (this compound + Buffer) membrane->permeate < MWCO retentate->reservoir Recirculate permeate_waste Waste permeate->permeate_waste diafiltration_buffer Diafiltration Buffer diafiltration_buffer->reservoir Add

Caption: Workflow for removing excess this compound via TFF.

References

Technical Support Center: Stability of m-PEG2-Amine Linked Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the stability testing of bioconjugates linked with m-PEG2-Amine.

Troubleshooting Guide

This section addresses common challenges and provides step-by-step guidance to resolve them.

Issue 1: Increased Aggregation of the Bioconjugate

Q: My this compound linked bioconjugate is showing increased aggregation during stability studies. What are the common causes and how can I resolve this?

A: Aggregation is a common instability issue for bioconjugates and can stem from various factors related to the protein, the conjugation process, and the storage conditions. The modification of surface amines with PEG linkers can alter the protein's physicochemical properties, sometimes leading to aggregation.[1][2]

Potential Causes & Solutions:

  • Unfavorable Buffer Conditions: The pH of the buffer being too close to the isoelectric point (pI) of the bioconjugate can reduce electrostatic repulsion, leading to aggregation.[2] Similarly, low salt concentrations may not be sufficient to shield charges.

    • Solution: Optimize the formulation buffer. Experiment with different pH values (typically 1-2 units away from the pI) and salt concentrations. Consider adding stabilizing excipients like sucrose, trehalose, glycine, or arginine.[3][4]

  • High Protein Concentration: Increased intermolecular interactions at higher concentrations can promote aggregation.[5]

    • Solution: Evaluate stability at several different concentrations to determine an optimal range for your specific bioconjugate.

  • Inappropriate Storage Temperature: Repeated freeze-thaw cycles are a major cause of aggregation.[3][6] Storage at non-optimal temperatures can also accelerate degradation pathways that lead to aggregation.

    • Solution: For long-term storage, flash-freeze single-use aliquots and store at ≤ -70°C.[3] For short-term storage, 4°C is often suitable.[7][8] Avoid using phosphate-buffered saline (PBS) for cryostorage as it can promote aggregation; consider buffers like histidine-sucrose.[3][4]

  • Hydrophobicity: The addition of linkers and payloads can increase the surface hydrophobicity of the antibody or protein, creating patches that attract each other and initiate aggregation.[2]

    • Solution: While the this compound linker itself is hydrophilic, ensure that the overall degree of substitution is controlled. Over-conjugation can lead to instability.[1]

G start Aggregation Detected (e.g., by SEC-HPLC) check_buffer Step 1: Optimize Buffer (pH, Excipients, Salt) start->check_buffer adjust_conc Step 2: Reduce Bioconjugate Concentration check_buffer->adjust_conc If aggregation persists optimized Aggregation Minimized check_buffer->optimized If resolved check_storage Step 3: Review Storage (Temp, Freeze-Thaw Cycles) adjust_conc->check_storage If aggregation persists adjust_conc->optimized If resolved eval_peg Step 4: Evaluate Degree of PEGylation check_storage->eval_peg If aggregation persists check_storage->optimized If resolved eval_peg->optimized If resolved

Caption: A logical workflow for troubleshooting bioconjugate aggregation.

Issue 2: Cleavage of the PEG Linker or Fragmentation of the Bioconjugate

Q: I am observing the appearance of free protein or fragments during analysis. How can I determine if the this compound linker is being cleaved?

A: The amide bond formed between the this compound and a protein's carboxylic acid (or via an NHS ester intermediate to a lysine) is generally very stable.[9] However, cleavage can occur under harsh conditions, and it's important to distinguish this from protein fragmentation. Forced degradation studies are essential for identifying potential degradation pathways.[10][11][12]

Troubleshooting & Analysis Steps:

  • Perform Forced Degradation: Intentionally stress the bioconjugate to accelerate degradation.[13] This helps to understand how the molecule behaves under extreme conditions and validates that your analytical methods can detect these changes.[10]

    • Conditions: High/low pH, high temperature (e.g., 40°C), oxidation (e.g., with H₂O₂), and light exposure.[11][12][13]

  • Analyze with Orthogonal Methods: Use multiple analytical techniques to monitor changes.[14][15]

    • SDS-PAGE: This is a primary tool to visualize fragments. Comparing reduced and non-reduced gels can help distinguish between fragmentation of the polypeptide backbone and cleavage of inter-chain disulfide bonds.[16][17] A reappearance of the unconjugated protein band would suggest linker cleavage.

    • SEC-HPLC: This method separates molecules by size. Linker cleavage would result in a new peak corresponding to the size of the unconjugated protein.[18][19]

    • Mass Spectrometry (LC-MS): This is the most definitive method. It can precisely identify the masses of the parent bioconjugate and any degradation products, confirming whether cleavage has occurred and potentially identifying the cleavage site.[10][15][20]

  • Evaluate Data: Compare the degradation profiles under different stress conditions. For example, if cleavage is only observed at very low or high pH, it suggests hydrolysis of the amide bond. If it occurs under oxidative stress, it may point to degradation of a specific amino acid near the conjugation site.

G start Suspected Linker Cleavage or Fragmentation stress_studies Perform Forced Degradation Studies (pH, Temp, Oxidation, Light) start->stress_studies analysis Analyze Samples via: - SDS-PAGE - SEC-HPLC - Mass Spectrometry stress_studies->analysis data_analysis Identify Degradants & Degradation Pathways analysis->data_analysis conclusion Confirm Cause: Linker Cleavage vs. Protein Fragmentation data_analysis->conclusion

References

dealing with steric hindrance in m-PEG2-Amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG2-Amine and encountering challenges related to steric hindrance.

Troubleshooting Guide

This guide addresses common problems encountered during the conjugation of this compound to sterically hindered molecules.

Issue 1: Low or No Reaction Yield

Question: I am attempting to conjugate this compound to a sterically hindered substrate containing a carboxylic acid (using EDC/NHS chemistry) or an activated ester, but I am observing very low to no product formation. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in these reactions are frequently caused by steric hindrance, where bulky chemical groups near the reaction site physically block the this compound from approaching and forming a bond.[1] The primary amine of this compound acts as a nucleophile, and its access to the electrophilic center on your substrate is critical.[2] Several factors can be optimized to overcome this challenge.

Potential Causes & Optimization Strategies:

  • Suboptimal pH: The reaction pH is critical. For reactions with NHS esters, the primary amine of this compound must be deprotonated to be nucleophilic, which is favored at a slightly basic pH. However, at high pH, the NHS ester can hydrolyze rapidly, reducing the amount of active reagent available.[3][4]

    • Solution: Optimize the reaction pH. While a range of 7.0-9.0 is often cited, for hindered substrates, a narrower, empirically determined range is best. Start at pH 7.5 and test small increments up to 8.5.[5] Avoid buffers containing primary amines like Tris, as they will compete in the reaction.[4][6]

  • Insufficient Molar Excess of PEG Reagent: When steric hindrance slows down the reaction, increasing the concentration of one reactant can help drive the equilibrium towards product formation.

    • Solution: Increase the molar excess of this compound. While a 1.5 to 2-fold excess might be standard, for difficult conjugations, a 5 to 10-fold excess may be required. Monitor the reaction to avoid purification challenges later.

  • Inadequate Reaction Time or Temperature: Hindered reactions are often slower.

    • Solution: Increase the reaction time (e.g., from 2 hours to overnight at 4°C or for 4-6 hours at room temperature). A modest increase in temperature (e.g., from 4°C to room temperature, or from RT to 37°C) can also increase the reaction rate, but must be balanced against the potential for reagent degradation or side reactions.

  • Poor Choice of Coupling Chemistry/Reagents: Standard EDC/NHS chemistry may not be efficient enough for severely hindered substrates.

    • Solution: Consider alternative, more potent coupling reagents or different chemical strategies. For example, using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent instead of EDC can be more effective for forming amide bonds in sterically demanding situations.[7]

Troubleshooting Workflow for Low Yield

G start Low / No Yield Observed check_ph Verify Reaction pH (Target: 7.5 - 8.5) start->check_ph ph_ok pH is Optimal check_ph->ph_ok Correct ph_adjust Adjust pH with Non-Amine Buffer (e.g., PBS, Borate) check_ph->ph_adjust Incorrect check_ratio Review Molar Ratio (this compound : Substrate) ph_ok->check_ratio ph_adjust->start Re-run ratio_ok Ratio is Sufficient check_ratio->ratio_ok Sufficient (e.g., >5x) ratio_increase Increase Molar Excess of This compound (5-10x) check_ratio->ratio_increase Low check_time_temp Evaluate Time / Temperature ratio_ok->check_time_temp ratio_increase->start Re-run time_temp_ok Conditions Sufficient check_time_temp->time_temp_ok Sufficient time_temp_increase Increase Reaction Time (e.g., overnight) &/or Temperature (e.g., RT -> 37°C) check_time_temp->time_temp_increase Too Short / Cold check_reagents Consider Alternative Reagents time_temp_ok->check_reagents time_temp_increase->start Re-run success Yield Improved check_reagents->success

Caption: Troubleshooting workflow for low-yield this compound reactions.

Issue 2: Product Heterogeneity and Multiple PEGylation Sites

Question: My reaction is successful, but I am getting a mix of products, including unreacted substrate, mono-PEGylated, and di-PEGylated species. How can I improve the selectivity for mono-PEGylation?

Answer: Product heterogeneity arises when there are multiple amine-reactive sites on your substrate that are accessible to the this compound. Steric hindrance can sometimes be used to your advantage to achieve selectivity if one site is more hindered than another.

Solutions:

  • Control Stoichiometry: This is the most critical parameter. Reduce the molar ratio of this compound to your substrate. A 1:1 or even a substoichiometric ratio (e.g., 0.8:1) of PEG to substrate can favor mono-PEGylation.

  • Site-Specific Chemistry: If your substrate allows, use chemistries that target unique functional groups other than primary amines. For example, if you have a single free thiol group, you could use a hetero-bifunctional PEG linker (e.g., Maleimide-PEG-Amine) to first attach the maleimide (B117702) to the thiol, and then use the amine for subsequent steps.

  • Enzymatic Ligation: In complex biologics, enzymes can provide ultimate site-selectivity, ligating PEG to a specific amino acid sequence, thus avoiding issues of hindrance at other potential sites.[8]

Data Summaries

The following tables provide example data to guide optimization experiments. Actual results will vary based on the specific substrates used.

Table 1: Effect of pH on Conjugation Efficiency (Reaction: Hindered Protein-COOH + 5-fold excess this compound, with EDC/NHS, 4 hours at RT)

Reaction pHHydrolysis of Activated Ester (%)Mono-PEGylated Product Yield (%)
6.5< 5%15%
7.0~10%35%
7.5~20%55%
8.0~35%50%
8.5> 50%40%

Table 2: Effect of Molar Ratio on Product Distribution (Reaction: Hindered Substrate-NHS + this compound, pH 7.8, 2 hours at RT)

Molar Ratio (this compound : Substrate)Unreacted Substrate (%)Mono-PEGylated Product (%)Di-PEGylated Product (%)
1 : 140%55% 5%
2 : 125%65%10%
5 : 15%70%25%
10 : 1< 2%60%38%

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound reactions? A1: Steric hindrance is a phenomenon where the three-dimensional shape of a molecule prevents a chemical reaction from occurring.[1] In this context, bulky chemical groups on the substrate molecule (e.g., a protein or small molecule) physically block the amine group of this compound from accessing the reactive site (e.g., an activated carboxylic acid).[9] This slows down or prevents the formation of the desired amide bond.

Q2: How does the structure of this compound contribute to or help with steric hindrance? A2: this compound is a relatively small, linear, and flexible PEG linker.[2][10] Its small size compared to larger PEG chains (e.g., 5kDa or 20kDa) makes it less likely to be the primary source of steric hindrance. Its flexibility can help it navigate crowded molecular environments more easily than a rigid linker. The hydrophilic PEG spacer can also improve the solubility of the reactants, which can be beneficial for the overall reaction efficiency.[3]

Q3: Can I use a different solvent to reduce steric hindrance? A3: While the solvent itself does not directly reduce the physical size of the bulky groups, it can influence the conformation of the substrate (especially proteins). A solvent that promotes a more "open" conformation of your substrate might improve the accessibility of the reaction site. For small molecules, ensure a solvent is used that fully solubilizes all reactants (e.g., DMF or DMSO).[4] For proteins, aqueous buffers are standard, but the inclusion of a small percentage of organic co-solvent (if the protein tolerates it) can sometimes help.

Q4: Are there alternatives to this compound for hindered sites? A4: Yes. If the hindrance is severe, you might consider using a PEG linker with a longer spacer arm (e.g., m-PEG4-Amine or m-PEG8-Amine). The longer chain provides more distance and flexibility, allowing the reactive amine group to reach a sterically crowded site more effectively.[11]

Visualizing Steric Hindrance and an Alternative Approach

G cluster_0 Standard Approach: High Hindrance cluster_1 Alternative: Longer Spacer Arm Substrate_A Sterically Hindered Substrate ReactionSite_A Reactive Site BulkyGroup1 Bulky Group BulkyGroup2 Bulky Group mPEG2 This compound mPEG2->ReactionSite_A Blocked! Substrate_B Sterically Hindered Substrate ReactionSite_B Reactive Site BulkyGroup3 Bulky Group BulkyGroup4 Bulky Group mPEG8 m-PEG8-Amine (Longer Spacer) mPEG8->ReactionSite_B Successful Reaction

Caption: Using a longer PEG spacer to overcome steric hindrance.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carboxylic Acid on a Hindered Protein

This protocol describes the activation of a carboxylic acid on a protein using EDC and NHS, followed by conjugation to this compound.

Materials:

  • Protein solution (in 0.1 M MES Buffer, pH 6.0)

  • This compound[2]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[7]

  • NHS (N-hydroxysuccinimide)[7]

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.8 (must be amine-free)[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification System: Size-Exclusion Chromatography (SEC) or Dialysis Cassettes (appropriate MWCO)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in ice-cold Activation Buffer.

  • Activation of Carboxyl Groups:

    • Add a 50-fold molar excess of EDC to the protein solution.

    • Immediately add a 100-fold molar excess of NHS to the solution.

    • Incubate the reaction on ice or at room temperature for 15-30 minutes with gentle stirring.

  • Buffer Exchange (Optional but Recommended): To improve conjugation efficiency, immediately exchange the activated protein into the ice-cold Conjugation Buffer (pH 7.8) using a desalting column. This raises the pH for the subsequent amine reaction.

  • Conjugation Reaction:

    • Immediately add a 10-fold molar excess of this compound to the activated protein solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM Tris to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes.

  • Purification: Remove excess PEG reagent and byproducts by SEC or dialysis against a suitable storage buffer (e.g., PBS pH 7.4).

  • Analysis: Analyze the final product using SDS-PAGE to visualize the mass shift from PEGylation and use HPLC or Mass Spectrometry to confirm the degree of labeling.[12][13]

References

impact of buffer choice on m-PEG2-Amine conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of buffer choice on the efficiency of m-PEG2-Amine conjugation to molecules containing primary amines (e.g., proteins, peptides, antibodies).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Efficiency Incorrect Reaction pH: The pH of the reaction buffer is outside the optimal range. At low pH, the primary amine on the target molecule is protonated and thus not nucleophilic enough to react with the this compound.[1][2][3][4]Adjust the pH of the reaction buffer to the optimal range of 8.3-8.5. Use a calibrated pH meter to verify. Consider using a buffer with a pKa value close to this range for better pH stability.
Inappropriate Buffer Choice: The buffer contains primary amines (e.g., Tris, Glycine) that compete with the target molecule for conjugation with the this compound.[3][5][6]Switch to a non-amine-containing buffer such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.[1][3][5][6][7]
Hydrolysis of PEG Reagent: The activated PEG reagent (e.g., NHS ester) has hydrolyzed due to high pH or prolonged exposure to aqueous solution before addition of the target molecule. The rate of hydrolysis increases significantly at higher pH values.[2][7]Prepare the PEG reagent solution immediately before use. Ensure the pH of the reaction mixture does not exceed 8.5. Work efficiently to minimize the time the PEG reagent is in an aqueous solution before the conjugation reaction begins.
Poor Solubility of Reagents: The this compound or the target molecule is not fully dissolved in the reaction buffer, leading to a heterogeneous reaction mixture and reduced reaction efficiency.If the PEG reagent has poor aqueous solubility, first dissolve it in a small amount of a compatible organic solvent like DMSO or high-purity DMF before adding it to the reaction buffer containing the target molecule.[1][3][4]
Inconsistent Conjugation Results pH Drift During Reaction: The hydrolysis of the activated PEG reagent can release acidic byproducts, causing the pH of the reaction mixture to decrease over time, especially in large-scale reactions or with low buffer concentrations.[3][4]Use a higher concentration buffer (e.g., 0.1 M) to improve its buffering capacity. Monitor the pH of the reaction periodically and adjust if necessary with a dilute base.
Variable Reagent Quality: The quality of the this compound or the buffer components may vary between batches, leading to inconsistent results. DMF used as a solvent can degrade to dimethylamine, which can react with the activated PEG.[1][3]Use high-purity reagents from a reliable supplier. If using DMF, ensure it is amine-free and stored properly.
Formation of Undesired Byproducts Reaction with Buffer Components: As mentioned, amine-containing buffers will react with the activated PEG, leading to the formation of PEG-buffer adducts.Use a recommended non-amine-containing buffer like PBS, sodium bicarbonate, or borate buffer.
Cross-linking of Target Molecules: If the target molecule has multiple primary amines, and a high molar excess of a bifunctional PEG reagent is used, cross-linking can occur. (Note: this compound is monofunctional and will not cause cross-linking).This is not an issue with this compound. However, if using a different, bifunctional PEG linker, optimizing the molar ratio of PEG to the target molecule is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation to a primary amine?

A1: The optimal pH for the reaction of an activated this compound (such as an NHS ester) with a primary amine is between 8.3 and 8.5.[1][3][4] This pH provides a good balance between having a deprotonated, nucleophilic amine on the target molecule and minimizing the hydrolysis of the activated PEG reagent.[2]

Q2: Which buffers should I avoid for this compound conjugation?

A2: You should avoid buffers that contain primary amines, as they will compete in the conjugation reaction. The most common examples are Tris (tris(hydroxymethyl)aminomethane) and glycine-based buffers.[3][5][6]

Q3: What are the recommended buffers for this conjugation reaction?

A3: Recommended buffers include 0.1 M sodium bicarbonate, 0.1 M phosphate (B84403) buffer, HEPES, and borate buffers.[1][3][5][7] These buffers are effective in the optimal pH range and do not contain competing amines.

Q4: Can I use Tris buffer for the conjugation? I have seen it mentioned in some protocols.

A4: While some protocols mention the use of Tris buffer, it is generally not recommended because it contains a primary amine and can react with the activated PEG reagent.[3][4] The affinity of the activated ester for the amine in Tris is low, but it can still lead to reduced efficiency and the formation of byproducts.[1] It is best to use a non-amine-containing buffer if possible.

Q5: How does the choice of buffer impact the stability of the activated this compound?

A5: The primary impact of the buffer is through its pH. At a pH higher than the optimal range (i.e., > 8.5), the rate of hydrolysis of the activated PEG (e.g., NHS ester) increases significantly, reducing its half-life and the amount available to react with your target molecule.[2][7] For instance, the half-life of an NHS-ester can decrease from hours at pH 7 to just minutes at pH 8.6.[7]

Q6: My this compound reagent is not dissolving well in my aqueous buffer. What should I do?

A6: If your this compound reagent has poor solubility in aqueous solutions, you can first dissolve it in a small volume of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][3][4] This stock solution can then be added to your target molecule in the aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low enough to not negatively impact your target molecule.

Data Presentation

Table 1: Effect of pH on NHS Ester Stability and Reaction Kinetics

This table summarizes the relationship between pH, the stability of the NHS ester (a common activated form of this compound), and the efficiency of the conjugation reaction.

pHNHS Ester Stability (Half-life)Amine ReactivityOverall Conjugation Efficiency
< 7.0HighVery Low (Amine is protonated)Very Low
7.0 - 8.0ModerateIncreasingModerate
8.3 - 8.5 Moderate to Low High (Amine is deprotonated) Optimal
> 8.6Very Low (Rapid hydrolysis)HighDecreasing due to rapid hydrolysis

Data is synthesized from principles described in the search results.[1][2][7]

Experimental Protocols

Detailed Methodology for this compound Conjugation to a Protein

This protocol provides a general guideline for the conjugation of an NHS-activated this compound to a protein.

Materials:

  • Protein solution in a suitable buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • This compound with an N-hydroxysuccinimide (NHS) ester reactive group

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a different buffer, exchange it into the Reaction Buffer using dialysis or a desalting column.

  • Prepare the this compound-NHS Ester Solution:

    • Allow the vial of this compound-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before starting the reaction, dissolve the required amount of the PEG reagent in DMF or DMSO to a concentration of 10-100 mg/mL. The required amount will depend on the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.

  • Conjugation Reaction:

    • Add the dissolved this compound-NHS ester solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C. The optimal time may need to be determined empirically.

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted this compound-NHS ester.

  • Purify the Conjugate:

    • Remove unreacted PEG reagent and byproducts by purifying the reaction mixture. Size-exclusion chromatography (gel filtration) is a common and effective method for proteins.

    • Monitor the purification process by measuring the absorbance at 280 nm (for the protein).

  • Characterize the Conjugate:

    • Analyze the purified conjugate using appropriate techniques such as SDS-PAGE (to observe the increase in molecular weight), and UV-Vis spectroscopy.

Visualizations

Conjugation_Pathway cluster_conditions Reaction Conditions cluster_reactants Reactants cluster_outcomes Potential Outcomes Buffer Buffer Choice pH Reaction pH Buffer->pH Dictates Failure Low/No Conjugation Buffer->Failure If contains amines PEG This compound (Activated) pH->PEG Influences Stability Target Target Molecule (-NH2) pH->Target Activates (Deprotonates) pH->Failure If too low/high Success Successful Conjugation PEG->Success Hydrolysis PEG Hydrolysis PEG->Hydrolysis Competing Reaction Target->Success Hydrolysis->Failure Experimental_Workflow start Start prep_protein 1. Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) start->prep_protein react 3. Mix Protein and PEG Incubate 1-4h RT or O/N 4°C prep_protein->react prep_peg 2. Dissolve this compound in DMSO/DMF prep_peg->react quench 4. Quench Reaction (e.g., with Tris buffer) react->quench purify 5. Purify Conjugate (e.g., Size-Exclusion Chromatography) quench->purify analyze 6. Analyze Final Product (e.g., SDS-PAGE) purify->analyze end End analyze->end

References

Technical Support Center: Monitoring m-PEG2-Amine Reactions with LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring m-PEG2-Amine reactions using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to monitor during an this compound conjugation reaction?

A1: The primary goal is to track the consumption of the starting materials (e.g., this compound and an NHS-ester activated molecule) and the formation of the desired PEGylated product. Simultaneously, it is crucial to monitor for side products, primarily the hydrolyzed form of the activated ester (e.g., NHS ester), as this is a common competing reaction.[1][2]

Q2: How do I differentiate between the starting material, product, and byproducts in my LC-MS data?

A2: Differentiation is primarily based on the mass-to-charge ratio (m/z) of the different species. You will need to calculate the expected molecular weights of your starting materials, the desired product, and potential byproducts.

  • This compound: Has a molecular weight of 119.16 g/mol .[3][4]

  • Activated Molecule (e.g., NHS Ester): The molecular weight will be specific to your molecule.

  • PEGylated Product: The molecular weight will be the sum of the molecular weight of your molecule (after loss of the NHS group) and the this compound, minus the mass of a hydrogen atom.

  • Hydrolyzed NHS Ester: This byproduct will have a mass corresponding to the activated molecule where the NHS group has been replaced by a hydroxyl group.

By extracting the ion chromatograms for the expected m/z values of each of these species, you can monitor their relative abundance over the course of the reaction.

Q3: What are the optimal pH conditions for reacting this compound with an NHS ester?

A3: The reaction between a primary amine and an N-hydroxysuccinimide (NHS) ester is highly pH-dependent.[5] Generally, a pH range of 7.2 to 8.5 is recommended. While higher pH values (e.g., 9.0) can significantly accelerate the amidation reaction, they also dramatically increase the rate of NHS ester hydrolysis, which is an undesirable side reaction.[2][5] Therefore, a compromise is often necessary to achieve efficient conjugation with minimal hydrolysis.

Q4: Why am I observing significant peak tailing for my this compound or PEGylated product in the LC chromatogram?

A4: Peak tailing for amine-containing compounds is a common issue in reversed-phase chromatography.[6] It is often caused by secondary interactions between the basic amine groups of the analyte and residual acidic silanol (B1196071) groups on the surface of the silica-based column packing.[6][7] This can lead to poor peak shape, reduced resolution, and inaccurate quantification.

Q5: My mass spectrum is very complex with multiple charge states and adducts. How can I simplify it?

A5: The presence of multiple charge states and various adducts (e.g., [M+H]+, [M+Na]+, [M+NH4]+) is characteristic of electrospray ionization (ESI) of PEG-containing molecules.[8][9] To simplify the spectrum, consider the following:

  • Mobile Phase Modifiers: Using additives like formic acid can promote protonation ([M+H]+) and provide more consistent ionization.

  • Charge-Stripping Agents: Post-column addition of a charge-reducing agent, such as a weak amine, can help to simplify the spectra by reducing the number of charge states.[10][11]

  • MS Instrument Tuning: Optimize the MS settings for your specific compound to improve the signal-to-noise ratio for the desired ions.[12]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Product Yield 1. Hydrolysis of NHS Ester: The activated ester is reacting with water instead of the this compound.[1]- Ensure the reaction buffer is freshly prepared and at the optimal pH (7.2-8.5).[5] - Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete in the reaction.[1] - Perform the reaction at room temperature or lower, as higher temperatures accelerate hydrolysis.[1]
2. Incorrect Stoichiometry: Molar ratio of reactants is not optimal.- Titrate the molar excess of the this compound or the activated ester to find the optimal ratio for your specific reaction.
No Product Detected 1. Reagent Degradation: The this compound or the activated ester may have degraded due to improper storage.- Store this compound at 4°C, protected from light.[3][4] - NHS esters are moisture-sensitive; store them in a desiccator at -20°C.[13]
2. Incorrect Reaction Conditions: pH is too low for the amine to be sufficiently nucleophilic.- Confirm the pH of the reaction buffer. For amine-NHS ester reactions, a pH below 7 can significantly slow down the reaction rate.[14]
Poor Chromatographic Peak Shape (Tailing) 1. Secondary Silanol Interactions: The amine groups on the analyte are interacting with the silica-based column.[6]- Use a column with end-capping to minimize exposed silanol groups.[7] - Add a buffer to the mobile phase to maintain a consistent pH and mask silanol interactions.[7] - Consider using a different stationary phase, such as one designed for polar compounds.
2. Column Overload: Too much sample is being injected onto the column.[7][15]- Dilute the sample and re-inject. If peak shape improves, column overload was the issue.
3. Column Contamination or Damage: A blocked frit or void in the column packing can distort peak shape.[15]- Reverse and flush the column. If the problem persists, the column may need to be replaced.
Inconsistent MS Signal / No Ionization 1. Suboptimal MS Parameters: The instrument is not tuned for your specific analyte.- Perform an infusion of your starting material and product standards to optimize MS parameters such as capillary voltage, cone voltage, and gas flow rates.
2. Ion Suppression: Components in the sample matrix are interfering with the ionization of your analyte.- Improve sample clean-up before LC-MS analysis. - Adjust the chromatography to separate the interfering components from your analyte.
3. Incorrect Mobile Phase: The mobile phase is not conducive to ESI.- Ensure the mobile phase contains a source of protons (e.g., 0.1% formic acid) for positive ion mode or is slightly basic for negative ion mode.

Experimental Protocols

Protocol 1: General Procedure for Monitoring this compound Reaction with an NHS Ester
  • Reaction Setup:

    • Dissolve the NHS-ester activated molecule in an appropriate anhydrous organic solvent (e.g., DMSO, DMF).

    • In a separate vial, dissolve the this compound in the reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).

    • To initiate the reaction, add the desired molar equivalent of the dissolved NHS-ester to the this compound solution with stirring.

  • Time-Point Sampling:

    • At various time points (e.g., t=0, 15 min, 30 min, 1h, 2h, 4h), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding a quenching buffer (e.g., a buffer containing a primary amine like Tris or glycine) or by acidifying with formic acid to a final concentration of ~1%. The latter is often preferred for direct LC-MS analysis.

  • Sample Preparation for LC-MS:

    • Dilute the quenched aliquot in the initial mobile phase (e.g., 95:5 water:acetonitrile (B52724) with 0.1% formic acid) to a final concentration suitable for your LC-MS system (typically in the low µg/mL range).

    • Filter the diluted sample through a 0.22 µm syringe filter if any precipitation is observed.

  • LC-MS Analysis:

    • Inject the prepared sample onto a suitable C18 reversed-phase column.

    • Elute the analytes using a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Monitor the elution of the starting materials, product, and byproducts using both a UV detector and the mass spectrometer in positive ion mode.

    • Acquire mass spectra over a relevant m/z range to detect all expected species.

  • Data Analysis:

    • Extract the ion chromatograms for the specific m/z values of the this compound, the activated starting material, the PEGylated product, and the hydrolyzed byproduct.

    • Integrate the peak areas for each component at each time point to monitor the reaction progress.

Visualizations

Reaction_Monitoring_Workflow cluster_prep Reaction & Sampling cluster_analysis LC-MS Analysis cluster_data Data Interpretation Reaction 1. Initiate Reaction (this compound + NHS Ester) Sampling 2. Collect Time-Point Aliquots Reaction->Sampling Quench 3. Quench Reaction (e.g., with Formic Acid) Sampling->Quench Dilute 4. Dilute Sample Quench->Dilute LCMS 5. Inject into LC-MS Dilute->LCMS Data 6. Acquire UV and MS Data LCMS->Data EIC 7. Extract Ion Chromatograms (Reactants, Product, Byproduct) Data->EIC Progress 8. Plot Peak Area vs. Time EIC->Progress

Caption: Workflow for monitoring this compound reactions.

Troubleshooting_Tree Start Low Product Yield? Check_Hydrolysis Check for Hydrolyzed NHS Ester (by LC-MS) Start->Check_Hydrolysis Yes Good_Yield Reaction is Efficient Start->Good_Yield No High_Hydrolysis High Hydrolysis Detected? Check_Hydrolysis->High_Hydrolysis Optimize_pH Optimize Reaction pH (7.2-8.5) & Temperature Check_Reagents Verify Reagent Stability & Stoichiometry High_Hydrolysis->Optimize_pH Yes High_Hydrolysis->Check_Reagents No

Caption: Troubleshooting low yield in PEGylation reactions.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Characterizing m-PEG2-Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous characterization of PEGylated linkers such as m-PEG2-Amine is a critical step in the development of advanced therapeutics, including antibody-drug conjugates (ADCs) and PROTACs. Ensuring the identity, purity, and stability of these conjugates is paramount for reproducible results and the ultimate safety and efficacy of the final drug product. This guide provides an objective comparison of key analytical techniques for the characterization of this compound conjugates, complete with experimental protocols, quantitative data comparisons, and visual workflows.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound conjugates and quantifying impurities. Due to the lack of a strong chromophore in the PEG moiety, UV detection can be challenging but is often feasible, especially when the conjugated molecule possesses a UV-active group.

Data Presentation: HPLC Performance Metrics
ParameterReversed-Phase HPLC (RP-HPLC)Size-Exclusion Chromatography (SEC)
Primary Application Purity assessment, impurity quantificationAnalysis of aggregation, separation of high molecular weight species
Typical Column C18, 5 µm, 4.6 x 250 mmSEC column, e.g., Shodex KW-802.5
Limit of Detection (LOD) ~10 µg/mL (with UV detection at 210 nm)~25 µg/mL (with Refractive Index detection)[1]
Limit of Quantitation (LOQ) ~25 µg/mL (with UV detection at 210 nm)~50 µg/mL (with Refractive Index detection)
Precision (RSD) < 2%< 5%
Key Advantages High resolution, excellent for purity determination, robust and reproducible.[]Useful for detecting oligomers and aggregates.
Key Limitations May not be suitable for detecting non-UV active impurities without a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[][3]Lower resolution for small molecules compared to RP-HPLC.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
  • System: An HPLC or UPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.

  • Sample Preparation: Dissolve the this compound conjugate in the initial mobile phase composition at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Conjugate Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injector Injector Filtration->Injector Column C18 Column Injector->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation Integration->Purity

HPLC Analysis Workflow

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that couples the separation capabilities of HPLC with the mass detection capabilities of mass spectrometry. This combination allows for the unequivocal confirmation of the molecular weight of the this compound conjugate and the identification of impurities.

Data Presentation: LC-MS Performance Metrics
ParameterElectrospray Ionization (ESI)
Primary Application Molecular weight confirmation, impurity identification.[4]
Mass Analyzer Time-of-Flight (TOF), Orbitrap, Quadrupole
Mass Accuracy < 5 ppm (with high-resolution MS)
Sensitivity High (ng to pg range)
Key Advantages Provides definitive molecular weight information, highly sensitive and specific.[5]
Key Limitations Ion suppression effects can impact quantification, requires more complex instrumentation than HPLC-UV.
Experimental Protocol: LC-MS for Molecular Weight Confirmation
  • System: An HPLC or UPLC system coupled to a mass spectrometer with an ESI source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • MS Detector:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

  • Sample Preparation: Prepare a dilute solution of the conjugate (e.g., 10 µg/mL) in the initial mobile phase.

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Interpretation Sample Prepared Sample LC_Column HPLC Column Sample->LC_Column ESI Electrospray Ionization LC_Column->ESI Mass_Analyzer Mass Analyzer (e.g., TOF) ESI->Mass_Analyzer Mass_Spectrum Mass Spectrum Mass_Analyzer->Mass_Spectrum Deconvolution Deconvolution Mass_Spectrum->Deconvolution MW_Confirmation Molecular Weight Confirmation Deconvolution->MW_Confirmation

LC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound conjugates. ¹H NMR provides detailed information about the chemical environment of protons, confirming the presence of the PEG backbone, the amine terminus, and the methoxy (B1213986) group.

Data Presentation: NMR Performance Metrics
Parameter¹H NMR¹³C NMR
Primary Application Structural elucidation, confirmation of functional groups.Carbon skeleton confirmation.
Typical Solvent CDCl₃, DMSO-d₆, D₂OCDCl₃, DMSO-d₆, D₂O
Key Advantages Provides unambiguous structural information, non-destructive.[6]Complements ¹H NMR for full structural assignment.
Key Limitations Lower sensitivity compared to MS, requires higher sample concentrations.Even lower sensitivity than ¹H NMR, longer acquisition times.
Experimental Protocol: ¹H NMR for Structural Confirmation
  • System: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound conjugate in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Expected ¹H NMR Chemical Shifts for this compound in CDCl₃:

  • ~3.64 ppm (s): Methylene (B1212753) protons of the PEG backbone (-O-CH₂-CH₂-O-).

  • ~3.54 ppm (t): Methylene protons adjacent to the amine (-CH₂-NH₂).

  • ~3.38 ppm (s): Methoxy group protons (CH₃-O-).

  • ~2.87 ppm (t): Methylene protons adjacent to the amine (-CH₂-NH₂).

  • ~1.5-2.0 ppm (br s): Amine protons (-NH₂). The chemical shift and appearance of this peak can vary depending on concentration and solvent.

NMR_Relationship cluster_nmr NMR Spectroscopy cluster_info Information Obtained Structure This compound Conjugate Structure H1_NMR ¹H NMR (Proton Environment) Structure->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) Structure->C13_NMR TwoD_NMR 2D NMR (Connectivity) H1_NMR->TwoD_NMR Functional_Groups Functional Group Confirmation H1_NMR->Functional_Groups C13_NMR->TwoD_NMR Structural_Elucidation Complete Structural Elucidation C13_NMR->Structural_Elucidation Connectivity Atom Connectivity TwoD_NMR->Connectivity Connectivity->Structural_Elucidation

NMR for Structural Elucidation

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. For this compound conjugates, FTIR can confirm the presence of the characteristic ether linkages of the PEG backbone and the amine group.

Data Presentation: FTIR Performance Metrics
ParameterAttenuated Total Reflectance (ATR)
Primary Application Functional group identification.[7]
Sample Preparation Minimal, direct analysis of liquid or solid samples.
Key Advantages Fast, easy to use, requires minimal sample preparation.
Key Limitations Provides less detailed structural information than NMR, not ideal for quantification.
Experimental Protocol: FTIR for Functional Group Analysis
  • System: An FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation: Apply a small drop of the liquid this compound conjugate directly onto the ATR crystal.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a clean ATR crystal.

Expected FTIR Absorption Bands for this compound:

  • ~3300-3400 cm⁻¹ (broad): N-H stretching of the primary amine.

  • ~2870 cm⁻¹: C-H stretching of the methylene groups.

  • ~1600 cm⁻¹: N-H bending of the primary amine.

  • ~1100 cm⁻¹ (strong): C-O-C stretching of the ether linkages in the PEG backbone.[7]

Conclusion

The comprehensive characterization of this compound conjugates requires a multi-technique approach. HPLC is essential for determining purity, while LC-MS provides definitive confirmation of molecular weight. NMR is the gold standard for structural elucidation, and FTIR offers a rapid method for functional group identification. The selection of which techniques to employ will depend on the specific requirements of the research or development stage. For routine quality control, HPLC may be sufficient, whereas for novel conjugate synthesis, a combination of all these techniques is recommended to ensure a well-characterized molecule.

References

Confirming m-PEG2-Amine Conjugation: A Mass Spectrometry-Centric Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of moieties like m-PEG2-Amine is a critical step that demands rigorous verification. This guide provides an objective comparison of mass spectrometry techniques for confirming this conjugation, supported by experimental data and detailed protocols. We will also briefly explore alternative validation methods to offer a comprehensive overview.

Mass spectrometry (MS) stands as the gold standard for confirming the covalent attachment of this compound to a target molecule, be it a small molecule, peptide, or a larger protein.[1] It provides direct and unequivocal evidence of conjugation by precisely measuring the molecular weight shift resulting from the addition of the this compound moiety.

Comparative Analysis of Mass Spectrometry Techniques

The two most prevalent mass spectrometry techniques for analyzing PEGylated molecules are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS).[2][3] Each offers distinct advantages and is suited to different aspects of the analysis.

Analytical TechniqueInformation ProvidedMass AccuracySensitivityThroughputKey Advantages & Disadvantages
MALDI-TOF MS Average molecular weight, degree of PEGylation, heterogeneity.[2][4]ModerateModerate (pmol to fmol)HighAdvantages: Tolerant to buffers and salts, simple sample preparation, ideal for determining molecular weight distribution of PEGylated species.[5][6] Disadvantages: May not be ideal for complex mixtures, lower resolution compared to ESI-MS.
ESI-MS (e.g., LC-MS, Orbitrap, TripleTOF) Precise molecular weight of the conjugate, confirmation of amino acid sequence, identification of conjugation sites (with MS/MS).[7][8]High (<5 ppm)[9]High (fmol to amol)ModerateAdvantages: High resolution and mass accuracy, suitable for complex samples when coupled with liquid chromatography (LC), provides detailed structural information.[7][10] Disadvantages: Less tolerant to salts and detergents, spectra can be complex due to multiple charge states.[10]
Alternative Method: SDS-PAGE Apparent molecular weight shift.[11]LowLow (µg)HighAdvantages: Simple, widely available, good for a quick qualitative check. Disadvantages: Provides only an apparent molecular weight, low resolution, not definitive.
Alternative Method: HPLC/UPLC Purity of the conjugate, separation of conjugated from unconjugated species.[9]N/AHigh (ng)HighAdvantages: Quantitative, robust, can be automated. Disadvantages: Does not provide direct confirmation of identity without a mass detector.
Alternative Method: NMR Spectroscopy Detailed chemical structure, confirmation of covalent bond formation.[12]N/ALow (mg)LowAdvantages: Provides unambiguous structural information. Disadvantages: Requires a large amount of pure sample, complex data analysis.

Experimental Protocol: Confirmation of this compound Conjugation via LC-ESI-MS

This protocol outlines a general procedure for confirming the conjugation of this compound to a protein via liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS).

1. Sample Preparation:

  • Protein Preparation: If the protein sample is in a buffer containing primary amines (e.g., Tris), it is crucial to exchange the buffer with a suitable conjugation buffer like 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) using methods such as dialysis or desalting columns.[12][13] The protein concentration should be adjusted to 2-10 mg/mL.[11]

  • Conjugation Reaction: The this compound is typically conjugated to the protein through an amine-reactive chemical group (e.g., an NHS ester on the target molecule). The reaction is generally carried out by adding a molar excess of the activated molecule to the protein solution and incubating for 2 hours at room temperature or overnight at 4°C with gentle stirring.[11]

  • Reaction Quenching: The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine.[12]

  • Purification: The PEGylated protein is purified from excess reagents using size-exclusion chromatography (SEC) or dialysis.[11]

2. LC-MS Analysis:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended.[9]

  • Column: A reversed-phase column (e.g., C4 or C8) suitable for protein separation is typically used.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 15-30 minutes) is employed to elute the protein.[9]

  • Flow Rate: A typical flow rate is 0.2-0.5 mL/min for UPLC or 0.8-1.2 mL/min for HPLC.[9]

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ion mode is generally used for proteins.[9]

    • Data Acquisition: The mass spectrometer is set to acquire data over a mass-to-charge (m/z) range appropriate for the expected charge states of the protein and its conjugate.

    • Deconvolution: The resulting multi-charged spectrum is deconvoluted to obtain the zero-charge mass of the protein.[7]

3. Data Analysis:

  • The deconvoluted mass of the unconjugated protein is compared to the mass of the PEGylated protein.

  • The expected mass increase from the this compound (Molecular Weight: 119.16 g/mol ) is calculated.[14]

  • A successful conjugation is confirmed by a mass shift in the experimental data that corresponds to the addition of one or more this compound molecules.

Visualizing the Workflow and Logic

To better illustrate the process, the following diagrams outline the experimental workflow and the logical steps for confirming conjugation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation p1 Buffer Exchange of Protein p2 Conjugation Reaction with this compound p1->p2 p3 Quenching p2->p3 p4 Purification (e.g., SEC) p3->p4 a1 Reversed-Phase HPLC/UPLC p4->a1 a2 ESI-MS Detection a1->a2 a3 Data Acquisition a2->a3 d1 Deconvolution of Mass Spectrum a3->d1 d2 Compare Mass of Conjugate vs. Unconjugated d1->d2 d3 Confirm Expected Mass Shift d2->d3 logic_diagram start Start Analysis unconjugated_mass Measure Mass of Unconjugated Molecule (M_unconjugated) start->unconjugated_mass conjugated_mass Measure Mass of Conjugated Molecule (M_conjugated) start->conjugated_mass mass_shift Calculate Experimental Mass Shift (ΔM_exp = M_conjugated - M_unconjugated) unconjugated_mass->mass_shift conjugated_mass->mass_shift comparison Compare ΔM_exp and ΔM_theo mass_shift->comparison theoretical_shift Calculate Theoretical Mass Shift (ΔM_theo = MW of this compound) theoretical_shift->comparison conclusion_success Conjugation Confirmed comparison->conclusion_success ΔM_exp ≈ ΔM_theo conclusion_fail Conjugation Not Confirmed comparison->conclusion_fail ΔM_exp ≠ ΔM_theo

References

The Virtues of Brevity: A Comparative Guide to the Advantages of Short PEG Linkers like m-PEG2-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a linker is a critical determinant of a molecule's ultimate success. This guide provides an objective comparison of short polyethylene (B3416737) glycol (PEG) linkers, exemplified by m-PEG2-Amine, against their longer-chain counterparts and other alternatives. By examining experimental data, we highlight the distinct advantages that shorter PEGylation offers in terms of solubility, steric hindrance, and pharmacokinetic profiles, providing a data-driven framework for linker selection in therapeutic and diagnostic development.

Key Advantages of Short PEG Linkers

Short PEG linkers, such as this compound, offer a unique set of properties that make them highly advantageous in specific bioconjugation applications. Their compact and hydrophilic nature can enhance the solubility of hydrophobic molecules without adding significant molecular weight.[1] This is particularly beneficial in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where maintaining drug-like properties is essential.[2]

The primary advantages of using a short PEG linker like this compound include:

  • Improved Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of conjugated molecules.[3] This is crucial for preventing aggregation and improving the handling and formulation of bioconjugates.[4]

  • Minimal Steric Hindrance: Compared to longer PEG chains, shorter linkers introduce less steric bulk. This can be critical for maintaining the binding affinity and biological activity of the conjugated molecule, especially when the conjugation site is near a binding interface.[5]

  • Precise Control over Spacing: Short, discrete PEG linkers provide a well-defined and fixed distance between the conjugated molecules, which is important for applications requiring precise spatial orientation, such as in PROTACs where it influences the formation of the ternary complex.[6][7]

  • Reduced Immunogenicity: While PEGylation, in general, reduces the immunogenicity of molecules, shorter PEGs can sometimes offer a better balance by providing sufficient shielding without being overly immunogenic themselves.[4]

Performance Comparison: Short vs. Long PEG Linkers

The length of the PEG linker significantly impacts the physicochemical and biological properties of a bioconjugate. The following tables summarize experimental data comparing the effects of short and long PEG linkers.

Table 1: Impact of PEG Linker Length on Pharmacokinetics and In Vivo Performance
ParameterShort PEG LinkerLong PEG LinkerRationaleReference
Plasma Half-life (t1/2) Generally shorterSignificantly longerLonger PEG chains have a larger hydrodynamic radius, which reduces renal clearance.[8]
Tumor Accumulation Maintained or slightly increasedCan be increased due to longer circulationLonger circulation time can lead to greater accumulation in tumor tissue via the Enhanced Permeability and Retention (EPR) effect.[9]
Tumor-to-Background Ratio (Imaging) High contrast achieved earlierMay require longer time for sufficient contrastFaster clearance of the unbound conjugate from circulation leads to a better signal-to-noise ratio at earlier time points.[10]
In Vivo Efficacy Potentially enhancedCan be enhancedThe optimal linker length is context-dependent and needs to be empirically determined to balance circulation time and target interaction.[8]
Table 2: Influence of PEG Linker Length on Cellular Uptake and Binding Affinity
ParameterShort PEG LinkerLong PEG LinkerRationaleReference
Cellular Uptake Efficiency Can be synergistically increased with high ligand densityCan be decreased due to ligand entanglementShorter linkers can lead to cooperative binding, while the flexibility of longer chains can hinder ligand-receptor interactions.[11][12]
Receptor Binding Affinity Less impact on binding affinityCan cause a significant reductionLonger PEG chains can introduce steric hindrance that interferes with the binding of the conjugated molecule to its target receptor.[9]
In Vitro Potency (IC50/DC50) May be slightly reducedPotentially higher reductionSteric hindrance from the PEG chain can lower the binding affinity to the target protein.[8]
Table 3: Physicochemical Properties of Conjugates with Short vs. Long PEG Linkers
PropertyShort PEG LinkerLong PEG LinkerRationaleReference
Aqueous Solubility HighHighThe hydrophilic nature of PEG enhances solubility regardless of chain length.[3]
Hydrodynamic Volume Smaller for a given molecular weightLarger for a given molecular weightThe extended polymer chain of longer PEGs occupies a larger volume in solution.[5]
"Stealth" Effect Provides a hydrophilic shieldOffers a superior shielding effectThe larger three-dimensional structure of longer PEG chains provides more comprehensive protection from enzymatic degradation and immune recognition.[5]

Experimental Protocols

General Protocol for Protein Conjugation with this compound via NHS Ester Chemistry

This protocol outlines a general procedure for conjugating an amine-containing molecule like this compound to a protein with an activated N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein of interest containing an activated NHS ester

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Protein Preparation: Dissolve the NHS-ester activated protein in an amine-free buffer to a final concentration of 1-10 mg/mL.[13]

  • This compound Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mM.[14]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[15]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[15]

  • Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and other small molecules from the conjugated protein using SEC or dialysis.[16][]

  • Characterization: Characterize the purified protein-PEG conjugate to determine the degree of PEGylation and confirm its integrity. Techniques such as SDS-PAGE, mass spectrometry, and HPLC can be used.[18][19]

Visualizing Workflows and Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Dissolve NHS-activated protein in amine-free buffer reaction Mix protein and This compound solution prep_protein->reaction prep_peg Dissolve this compound in DMSO/DMF prep_peg->reaction incubation Incubate (1-2h RT or O/N 4°C) reaction->incubation quenching Add quenching buffer incubation->quenching purification Purify conjugate (SEC or Dialysis) quenching->purification characterization Characterize conjugate (SDS-PAGE, MS, HPLC) purification->characterization

A generalized workflow for protein conjugation with this compound.

protac_mechanism cluster_protac PROTAC-Mediated Protein Degradation POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex binds to Warhead PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex binds to E3 Ligand Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination facilitates Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation Degradation of POI Proteasome->Degradation leads to

The role of a short PEG linker in PROTAC-mediated protein degradation.

Conclusion

The selection of a linker is a nuanced decision that must be tailored to the specific application. For scenarios demanding a balance of improved solubility with minimal steric hindrance and precise spatial control, a short PEG linker like this compound presents a compelling option. While longer PEG chains excel at extending plasma half-life, the data suggests that shorter linkers can offer advantages in achieving high-contrast imaging, maintaining binding affinity, and enhancing cellular uptake under certain conditions. This guide provides a foundational understanding to aid researchers in making informed decisions for the rational design of novel bioconjugates.

References

The Impact of PEG Chain Length on Pharmacokinetics: A Comparative Guide to m-PEG2-Amine and Longer PEG Chains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, optimizing the pharmacokinetic (PK) profile of a therapeutic agent is a critical step in translating a promising molecule into an effective drug. Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely employed strategy to enhance the in vivo performance of drugs by improving their solubility, stability, and circulation time.[1] The choice of PEG chain length is a crucial parameter that can significantly influence these properties. This guide provides an objective comparison of m-PEG2-Amine, a very short-chain PEG linker, and longer PEG chains, supported by experimental data, to aid in the rational design of next-generation therapeutics.

Executive Summary

The length of the PEG chain is a dominant factor in determining the pharmacokinetic behavior of a conjugated molecule.[] Longer PEG chains generally lead to a more pronounced "stealth" effect, significantly extending the circulation half-life and reducing clearance by shielding the molecule from enzymatic degradation and uptake by the reticuloendothelial system (RES).[1][3] Conversely, very short PEG chains, such as this compound, offer a more subtle modification, providing a hydrophilic spacer without dramatically altering the overall size and PK profile of the parent molecule. This can be advantageous when a long circulation time is not desired or when minimizing steric hindrance at the target site is a priority.

Quantitative Pharmacokinetic Data

The following tables summarize quantitative data from studies comparing the pharmacokinetic parameters of therapeutics conjugated with different PEG chain lengths. While direct head-to-head data for this compound is limited in the public domain, the data for other short-chain PEGs serve as a valuable proxy to illustrate the general principles.

Table 1: Influence of PEG Molecular Weight on Pharmacokinetic Parameters of Interferon-α

PEG Molecular Weight (kDa)Half-life (t½)Systemic Clearance (L/hr)Reference
Unmodified2.3 - 3.8 hr6.6 - 29.2[4]
5 (linear)-2.5 - 5[4]
12 (linear)~50 hr0.725[4]
40 (branched)~65 hr0.06 - 0.10[4]

Table 2: Pharmacokinetic Parameters of Methotrexate-Loaded Chitosan Nanoparticles with Varying mPEG Chain Lengths in Rats

mPEG Molecular Weight (Da)Elimination Half-life (t½β) (h)AUC₀₋₇₂ h (mg·h/L)Clearance (CL) (L/h/kg)
0 (unmodified)15.81 ± 0.1444.38 ± 6.420.09 ± 0.01
75021.12 ± 1.37125.21 ± 4.850.03 ± 0.01
200024.24 ± 2.32158.87 ± 6.200.02 ± 0.01
500025.56 ± 1.65278.01 ± 5.300.01 ± 0.01

Data presented as mean ± standard deviation (n=6). AUC: Area Under the Curve. Data extracted from a study by Ait Bachir et al. (2018) published in the International Journal of Nanomedicine.[5]

Logical Framework for Pharmacokinetic Improvement by PEGylation

The decision to use a short versus a long PEG chain is a trade-off between maximizing circulation time and maintaining biological activity and efficient cellular uptake.

cluster_short_peg This compound (Very Short Chain) cluster_long_peg Longer PEG Chains ShortPEG This compound Conjugation MinimalPK Minimal change in hydrodynamic radius ShortPEG->MinimalPK ReducedSteric Reduced steric hindrance ShortPEG->ReducedSteric RapidClearance Faster renal clearance MinimalPK->RapidClearance ShortHalfLife Shorter half-life RapidClearance->ShortHalfLife MaintainedActivity Maintained biological activity ReducedSteric->MaintainedActivity LongPEG Longer PEG Chain Conjugation LargePK Significant increase in hydrodynamic radius LongPEG->LargePK IncreasedSteric Increased steric hindrance ('PEG dilemma') LongPEG->IncreasedSteric ReducedClearance Reduced renal clearance and RES uptake LargePK->ReducedClearance LongHalfLife Longer half-life ReducedClearance->LongHalfLife PotentiallyReducedActivity Potentially reduced biological activity IncreasedSteric->PotentiallyReducedActivity

Figure 1. Comparison of the pharmacokinetic consequences of using a very short PEG chain like this compound versus a longer PEG chain.

Impact on Signaling Pathways

The influence of PEG chain length on specific intracellular signaling pathways is not as extensively documented as its pharmacokinetic effects. The primary mechanism by which PEGylation can affect signaling is through steric hindrance, which may interfere with the binding of a therapeutic protein to its cell surface receptor.[6] Longer PEG chains, due to their larger hydrodynamic radius, are more likely to cause such interference, potentially leading to reduced receptor activation and downstream signaling.[7] However, for some researchers, this steric shielding effect of PEGylation can be beneficial in reducing non-specific interactions and improving the safety profile of a drug.[8]

There is emerging research suggesting that certain PEG molecules themselves might have modest pro-inflammatory activities and can induce calcium signaling in immune cells, though this appears to be independent of the conjugated therapeutic.[9] More research is needed to fully elucidate the direct effects of different PEG chain lengths on cellular signaling.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the pharmacokinetics of a PEGylated compound in a rat model.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (half-life, clearance, volume of distribution, AUC) of a PEGylated therapeutic.

Materials:

  • Test compound (PEGylated therapeutic) and vehicle control.

  • Sprague-Dawley rats (male, 8-10 weeks old).

  • Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Dosing syringes and needles (appropriate for the route of administration).

  • Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes).

  • Centrifuge.

  • Freezer (-80°C).

  • Analytical method for drug quantification (e.g., ELISA, LC-MS/MS).

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Dosing:

    • Administer the PEGylated compound to the rats via the intended clinical route (e.g., intravenous bolus via the tail vein or subcutaneous injection). A typical dose for a novel compound might be in the range of 1-10 mg/kg.

    • Include a control group receiving the vehicle alone.

  • Blood Sampling:

    • At predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24, 48, and 72 hours) after dosing, collect blood samples (typically 100-200 µL) from a suitable site (e.g., tail vein or saphenous vein).

    • Place the blood samples into EDTA-coated tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 15 minutes at 4°C to separate the plasma.

    • Carefully collect the plasma supernatant and transfer to clean tubes.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Drug Quantification:

    • Analyze the plasma samples to determine the concentration of the PEGylated therapeutic using a validated analytical method such as ELISA or LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time data.

    • Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

cluster_workflow In Vivo Pharmacokinetic Study Workflow Acclimatization Animal Acclimatization Dosing Dosing (e.g., IV or SC) Acclimatization->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation SampleStorage Sample Storage (-80°C) PlasmaSeparation->SampleStorage Quantification Drug Quantification (ELISA/LC-MS) SampleStorage->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Figure 2. A generalized workflow for an in vivo pharmacokinetic study of a PEGylated compound in rodents.
Quantification of PEGylated Protein by Competitive ELISA

This protocol is adapted from a commercially available PEGylated protein ELISA kit and provides a method for quantifying PEGylated proteins in biological samples.[10][11]

Principle: This is a competitive immunoassay where a monoclonal antibody specific to the PEG backbone is pre-coated onto a 96-well plate. The PEGylated protein in the sample competes with a biotin-conjugated PEGylated protein for binding to the antibody. The amount of bound biotinylated conjugate is then detected using a streptavidin-HRP conjugate and a colorimetric substrate. The signal is inversely proportional to the amount of PEGylated protein in the sample.

Materials:

  • 96-well plate pre-coated with anti-PEG antibody.

  • PEGylated protein standards.

  • Biological samples (plasma, serum, etc.).

  • Biotin-conjugated PEGylated protein.

  • Assay buffer.

  • Wash buffer.

  • Streptavidin-HRP conjugate.

  • TMB substrate.

  • Stop solution.

  • Plate reader.

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed by the kit manufacturer. This typically involves diluting concentrated buffers and preparing a standard curve of the PEGylated protein.

  • Sample and Standard Addition:

    • Add 50 µL of the standards and samples to the appropriate wells of the microplate.

    • Add 50 µL of assay buffer to the zero standard (B₀) and non-specific binding (NSB) wells.

  • Competitive Binding:

    • Add 50 µL of the biotin-conjugated PEGylated protein to all wells except the NSB wells.

    • Seal the plate and incubate for 1 hour at room temperature on a plate shaker.

  • Washing:

    • Wash the plate four times with wash buffer to remove unbound reagents.

  • Streptavidin-HRP Addition:

    • Add 100 µL of streptavidin-HRP conjugate to each well.

    • Seal the plate and incubate for 30 minutes at room temperature on a plate shaker.

  • Washing:

    • Wash the plate four times with wash buffer.

  • Substrate Reaction:

    • Add 100 µL of TMB substrate to each well.

    • Incubate for 30 minutes at room temperature in the dark. A blue color will develop.

  • Stopping the Reaction:

    • Add 100 µL of stop solution to each well. The color will change to yellow.

  • Absorbance Measurement:

    • Read the absorbance of each well at 450 nm using a plate reader.

  • Calculation:

    • Calculate the percentage of binding for each standard and sample relative to the B₀.

    • Plot a standard curve of percent binding versus the log of the standard concentration.

    • Determine the concentration of the PEGylated protein in the samples by interpolating their percent binding values from the standard curve.

Conclusion

The selection of PEG chain length is a critical decision in the design of PEGylated therapeutics. Longer PEG chains are a powerful tool for extending the in vivo half-life and reducing the clearance of a drug, which can lead to less frequent dosing and improved patient compliance. However, this comes at the potential cost of reduced biological activity due to steric hindrance. In contrast, very short-chain PEGs like this compound provide a means to introduce a hydrophilic linker without significantly altering the drug's intrinsic pharmacokinetic profile. This can be particularly useful in applications such as PROTACs and ADCs, where the linker's role is primarily to connect two moieties without interfering with their respective binding interactions. A thorough understanding of these principles, supported by robust experimental evaluation, is essential for the successful development of optimized PEGylated drugs.

References

Beyond PEGylation: A Comparative Guide to Next-Generation Polymer-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For decades, PEGylation—the process of attaching polyethylene (B3416737) glycol (PEG) to a molecule—has been the gold standard for improving the pharmacokinetic properties of therapeutic drugs. This strategy effectively increases a drug's hydrodynamic size, prolonging its circulation half-life and shielding it from the immune system. However, the widespread use of PEG has led to the emergence of anti-PEG antibodies in a significant portion of the population, which can lead to accelerated blood clearance and reduced efficacy of PEGylated therapeutics. This has spurred the development of a new generation of polymers designed to offer the benefits of PEGylation while mitigating its drawbacks. This guide provides a comprehensive comparison of the leading alternatives to PEGylation, including polysarcosine (pSar), poly(2-oxazoline)s (POx), zwitterionic polymers, and hyaluronic acid (HA), supported by experimental data and detailed methodologies.

Executive Summary

This guide is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of PEGylation alternatives. We present a detailed analysis of four major classes of polymers, comparing their performance with PEG based on key metrics such as in vivo half-life, immunogenicity, drug loading capacity, and biodistribution. All quantitative data is summarized in comparative tables for easy reference. Furthermore, we provide detailed experimental protocols for key assays and visualizations of relevant biological and experimental processes to aid in the practical application of this information.

Polysarcosine (pSar): The Peptoid Mimic

Polysarcosine is a polypeptoid, a polymer of N-methylated glycine, which is an endogenous amino acid. This inherent biocompatibility and biodegradability make it an attractive alternative to the synthetic polymer PEG.

Performance Comparison: pSar vs. PEG
ParameterPolysarcosine (pSar)Polyethylene Glycol (PEG)Key Findings
In Vivo Half-Life Comparable to PEGEstablished benchmarkA pSar-interferon-α (IFN-α) conjugate showed a similar circulation half-life to its PEGylated counterpart[1].
Immunogenicity Significantly lowerCan elicit anti-PEG antibodiespSar-IFN-α conjugate induced considerably fewer anti-IFN antibodies in mice compared to PEG-IFN-α[1].
In Vitro Activity Higher retention of activityCan lead to a loss of activitypSar-IFN-α retained more of its in vitro antiproliferative activity compared to PEG-IFN-α[1].
Tumor Accumulation HigherStandardpSar-IFN-α demonstrated greater accumulation in tumor sites upon systemic administration than PEG-IFN-α[1].
Drug Solubility HighHighVE-pSar conjugates showed a 30-fold higher ability to increase the solubility of paclitaxel (B517696) compared to VE-PEG (TPGS)[2].
Hemolysis Rate Low (<5%)HigherVE-pSar conjugates exhibited a much lower hemolysis rate compared to TPGS[2].
Experimental Protocol: Synthesis of Polysarcosine-Drug Conjugate

This protocol describes the synthesis of a polysarcosine-succinamic acid (pSar-SA) conjugate, which can then be further conjugated to a drug molecule containing a hydroxyl group.

Materials:

  • Sarcosine N-carboxyanhydride (Sar-NCA)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Propylamine (NPA)

  • Succinamic acid (SA)

  • Anhydrous dimethylacetamide (DMAc)

  • Anhydrous chloroform

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Drug molecule with a hydroxyl group (e.g., Vitamin E)

Procedure:

  • Polymerization:

    • In a pre-dried, nitrogen-purged flask, dissolve Sar-NCA (50 mmol) and DIPEA (10 mmol) in anhydrous DMAc (52 mL).

    • Add NPA (2 mmol) in a small amount of anhydrous DMAc to the solution via syringe.

    • Stir the reaction at 60°C for 24 hours.

    • Add SA (2 mmol) in a small amount of anhydrous DMAc to the solution and stir at room temperature for another 24 hours.

    • Precipitate the resulting pSar-SA in diethyl ether, collect by centrifugation, and dry under vacuum[2].

  • Drug Conjugation:

    • In a reaction flask, place pSar-SA (0.5 mmol).

    • Sequentially add DCC (0.6 mmol), DMAP (0.125 mmol), and DCM (10 mL).

    • Once the reagents are completely dissolved, introduce the drug molecule (e.g., Vitamin E, 0.6 mmol) to the reaction system.

    • Maintain the mixture at room temperature with continuous stirring for 24 hours.

    • Remove the byproduct, dicyclohexylurea (DCU), by vacuum filtration[2].

cluster_synthesis Polysarcosine-Drug Conjugate Synthesis Sar_NCA Sarcosine N-carboxyanhydride (Sar-NCA) pSar_NH2 Amino-terminated Polysarcosine (pSar-NH2) Sar_NCA->pSar_NH2 Ring-Opening Polymerization NPA N-Propylamine (Initiator) pSar_COOH Carboxyl-terminated Polysarcosine (pSar-COOH) pSar_NH2->pSar_COOH End-group modification SA Succinamic Acid pSar_Drug Polysarcosine-Drug Conjugate pSar_COOH->pSar_Drug Esterification (DCC/DMAP) Drug_OH Drug with -OH group

Synthesis of a Polysarcosine-Drug Conjugate.

Poly(2-oxazoline)s (POx): The Versatile Alternative

Poly(2-oxazoline)s are a class of polymers with a repeating unit that is an isomer of amino acids, making them pseudo-peptides. Their properties can be readily tuned by altering the side chain of the 2-oxazoline monomer, offering a high degree of versatility.

Performance Comparison: POx vs. PEG
ParameterPoly(2-oxazoline)s (POx)Polyethylene Glycol (PEG)Key Findings
Hydrodynamic Volume Slightly lower than PEGEstablished benchmarkPoly(2-methyl-2-oxazoline) (PMOZ) and poly(2-ethyl-2-oxazoline) (PEOZ) have slightly smaller hydrodynamic volumes than PEG of similar molecular weight[3].
In Vitro Activity Similar to PEGCan lead to a loss of activityThe in vitro activity of POZ-enzyme conjugates (catalase, ribonuclease, uricase) was found to be similar to their PEGylated counterparts, depending on the degree of modification[3].
In Vivo Half-Life ExtendedEstablished benchmarkA PEtOx-insulin conjugate extended the glucose-lowering effect in rats to 8 hours, compared to 2 hours for native insulin[4].
Immunogenicity AttenuatedCan elicit anti-PEG antibodiesPEOZ was able to successfully attenuate the immunogenic properties of bovine serum albumin (BSA) in rabbits, similar to PEG[3].
Cytotoxicity LowLowPEtOx-based polymers were found to be non-cytotoxic at concentrations up to 10 g/L[4].
Experimental Protocol: Synthesis of Poly(2-ethyl-2-oxazoline) (PEtOx)

This protocol outlines the synthesis of PEtOx via microwave-assisted cationic ring-opening polymerization (CROP).

Materials:

  • 2-Ethyl-2-oxazoline (EtOx)

  • Methyl tosylate (initiator)

  • Dichloromethane (DCM)

  • Microwave reactor

Procedure:

  • In a glovebox under an argon atmosphere, dissolve EtOx (e.g., 47.0 mmol) and methyl tosylate (e.g., 0.47 mmol) in DCM to achieve a desired reaction concentration (e.g., 4 M)[5].

  • Transfer the solution into microwave vials.

  • Place the vials in a microwave reactor and heat for a specified time and temperature (e.g., 7 minutes at 140°C) to achieve the target molecular weight[5].

  • The polymerization can be terminated with a variety of nucleophiles to introduce different end-group functionalities. For a hydroxyl end-group, the reaction can be quenched with sodium carbonate[2].

  • The resulting polymer is then purified, for example, by precipitation in diethyl ether[5].

cluster_synthesis Poly(2-oxazoline) Synthesis Workflow Monomer 2-Oxazoline Monomer (e.g., 2-ethyl-2-oxazoline) Polymerization Cationic Ring-Opening Polymerization (CROP) (Microwave-assisted) Monomer->Polymerization Initiator Initiator (e.g., Methyl Tosylate) Initiator->Polymerization Termination Termination (Nucleophilic Quenching) Polymerization->Termination Purification Purification (e.g., Precipitation) Termination->Purification POx Functionalized Poly(2-oxazoline) Purification->POx

General workflow for Poly(2-oxazoline) synthesis.

Zwitterionic Polymers: The Super-Hydrophilic Shield

Zwitterionic polymers contain an equal number of positive and negative charges on their pendant groups, resulting in a net neutral charge. This unique structure allows them to form a tightly bound hydration layer, providing exceptional resistance to protein adsorption and biofouling.

Performance Comparison: Zwitterionic Polymers vs. PEG
ParameterZwitterionic PolymersPolyethylene Glycol (PEG)Key Findings
Protein Adsorption UltralowLowA poly(carboxybetaine) (PCB) coating showed stronger resistance to bovine serum albumin (BSA) adsorption than a PEG coating at very thin thicknesses (~1nm)[6].
Cellular Uptake Up to 60-fold higherStandardZwitterionic lipid-based nanocarriers showed up to a 60-fold higher cellular uptake in Caco-2 cells compared to PEGylated nanocarriers[7].
Circulation Time Ultra-longLongFe3O4 nanoparticles coated with a carboxybetaine-based biomimetic membrane exhibited an ultra-long blood circulation half-life of 96.0 hours[8].
Immunogenicity LowCan elicit anti-PEG antibodiesZwitterionic polymers have been shown to mitigate the accelerated blood clearance (ABC) effect observed with repeated injections of PEGylated nanoparticles[9].
mRNA Transfection SuperiorStandardLNPs decorated with poly(2-methyacryloyloxyethyl phosphorylcholine) (PMPC) exhibited superior mRNA transfection efficiency compared to PEG-LNPs[10].
Experimental Protocol: Preparation of Zwitterionic Polymer-Coated Lipid Nanoparticles (LNPs)

This protocol describes the preparation of zwitterionic LNPs where a zwitterionic polymer-lipid conjugate replaces the traditional PEG-lipid.

Materials:

  • Zwitterionic polymer-lipid conjugate (e.g., DSPE-PCB)

  • Ionizable lipid

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • mRNA

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Lipid Mixture Preparation: Dissolve the zwitterionic polymer-lipid conjugate, ionizable lipid, helper lipid, and cholesterol in ethanol (B145695) at a specific molar ratio.

  • mRNA Solution Preparation: Dissolve the mRNA in a citrate buffer (pH 4.0).

  • Nanoparticle Formation: Rapidly mix the lipid-ethanol solution with the mRNA-buffer solution, typically using a microfluidic mixing device. This process leads to the self-assembly of the LNPs with the mRNA encapsulated.

  • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove the ethanol and exchange the buffer.

  • Characterization: Characterize the size, polydispersity index (PDI), and zeta potential of the Zwitterionic LNPs using dynamic light scattering (DLS). The mRNA encapsulation efficiency can be determined using a fluorescent dye-based assay (e.g., RiboGreen assay)[11][12].

cluster_workflow Zwitterionic LNP Preparation Workflow Lipids Lipid mixture in Ethanol (including Zwitterionic Polymer-Lipid) Mixing Microfluidic Mixing Lipids->Mixing mRNA mRNA in Citrate Buffer (pH 4.0) mRNA->Mixing LNPs_acidic Self-assembled LNPs (acidic buffer) Mixing->LNPs_acidic Dialysis Dialysis against PBS (pH 7.4) LNPs_acidic->Dialysis ZwiLNPs Zwitterionic LNPs (physiological pH) Dialysis->ZwiLNPs

Workflow for preparing zwitterionic LNPs.

Hyaluronic Acid (HA): The Targeted Biopolymer

Hyaluronic acid is a naturally occurring polysaccharide found in the extracellular matrix. Its inherent biocompatibility, biodegradability, and ability to target the CD44 receptor, which is overexpressed on many cancer cells, make it a promising candidate for targeted drug delivery.

Performance Comparison: HA vs. PEG
ParameterHyaluronic Acid (HA)Polyethylene Glycol (PEG)Key Findings
Drug Loading Capacity HigherLowerHA-based grafted copolymer micelles had a higher drug-loading capacity (8.31%) for doxorubicin (B1662922) and curcumin (B1669340) compared to PEG-based block copolymer micelles (4.38%)[13].
Particle Size LargerSmallerHA-based micelles had a larger particle size (223.93 nm) compared to PEG-based micelles (13.21 nm)[13].
Circulation Time Shorter (can be improved with PEGylation)LongerPEGylation of HA-nanoparticles resulted in prolonged circulation and reduced clearance in an in vivo model[14][15].
Tumor Targeting Active (CD44-mediated) and Passive (EPR)Passive (EPR effect)HA-based nanoparticles showed high tumor targeting ability due to both prolonged circulation (when PEGylated) and high affinity for CD44-expressing tumor cells[6].
In Vivo Efficacy Similar to PEGylated systemsEstablished benchmarkIn a study comparing doxorubicin-loaded HA-based and PEG-based micelles, both formulations showed similar in vivo antitumor effects[13].
Experimental Protocol: Synthesis of a Hyaluronic Acid-Drug Conjugate

This protocol describes the synthesis of an HA-paclitaxel conjugate using an adipic dihydrazide (ADH) linker.

Materials:

  • Hyaluronic acid (HA)

  • Adipic dihydrazide (ADH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Paclitaxel

  • Dimethylformamide (DMF)

  • Dialysis membrane

Procedure:

  • HA-ADH Synthesis:

    • Dissolve HA in a mixture of water and DMF.

    • Add a large excess of ADH, followed by EDC and NHS.

    • Stir the reaction at room temperature for 24 hours.

    • Purify the HA-ADH derivative by dialysis against a DMF/water mixture and then water, followed by lyophilization[16].

  • Paclitaxel Conjugation:

    • Activate the carboxyl group of a paclitaxel derivative (e.g., paclitaxel-2'-hemisuccinate) with EDC and NHS in DMF.

    • Add the HA-ADH derivative to the activated paclitaxel solution.

    • Stir the reaction at room temperature for 24 hours.

    • Purify the HA-paclitaxel conjugate by dialysis to remove unreacted components, followed by lyophilization[16].

cluster_pathway HA-Drug Conjugate Targeting Pathway HA_Drug HA-Drug Conjugate (in circulation) CD44 CD44 Receptor HA_Drug->CD44 Binding Tumor_Cell Tumor Cell (overexpressing CD44) Endocytosis Receptor-Mediated Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., enzymatic cleavage) Endosome->Drug_Release Drug Free Drug Drug_Release->Drug Target Intracellular Target Drug->Target

Targeting mechanism of a HA-drug conjugate.

Conclusion

The development of alternatives to PEGylation represents a significant advancement in the field of drug delivery. Polysarcosine, poly(2-oxazoline)s, zwitterionic polymers, and hyaluronic acid each offer unique advantages that can address the limitations of PEG, particularly immunogenicity.

  • Polysarcosine stands out for its excellent biocompatibility and low immunogenicity, demonstrating improved in vitro activity and tumor accumulation in some studies.

  • Poly(2-oxazoline)s offer remarkable versatility, allowing for fine-tuning of their properties to suit specific applications, while maintaining performance comparable to PEG.

  • Zwitterionic polymers provide a superior "stealth" effect due to their super-hydrophilic nature, leading to enhanced cellular uptake and prolonged circulation times.

  • Hyaluronic acid offers the distinct advantage of active targeting to CD44-overexpressing cells, in addition to its biocompatibility and biodegradability.

The choice of the optimal polymer will depend on the specific therapeutic application, the properties of the drug being delivered, and the desired pharmacokinetic profile. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and to design the next generation of highly effective and safe polymer-based drug delivery systems.

References

Evaluating the Biocompatibility of m-PEG2-Amine Modified Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the biocompatibility of materials is a critical step in the development of medical devices, drug delivery systems, and in vitro diagnostic platforms. Surface modification is a key strategy to improve biocompatibility, and m-PEG2-Amine has emerged as a common choice for this purpose. This guide provides a comprehensive comparison of this compound modified surfaces with three common alternatives: heparin-coated surfaces, albumin-coated surfaces, and zwitterionic polymer-grafted surfaces. The evaluation is based on key biocompatibility metrics supported by experimental data.

Comparison of Performance

The biocompatibility of a surface is determined by a complex series of interactions with biological systems. Key indicators of biocompatibility include low protein adsorption (biofouling), minimal cytotoxicity, and a low inflammatory response in vivo. The following tables summarize the performance of this compound modified surfaces in comparison to the alternatives based on these critical parameters.

It is important to note that direct head-to-head comparative studies for this compound against all alternatives are limited. Therefore, data from studies using other forms of polyethylene (B3416737) glycol (PEG), particularly those with amine functionalities, have been included as a proxy, and this limitation should be considered when interpreting the data.

Protein Adsorption

Non-specific protein adsorption is the initial event that occurs when a foreign material comes into contact with biological fluids. This can trigger a cascade of undesirable responses, including coagulation and inflammation. Therefore, minimizing protein adsorption is a primary goal of biocompatible surface modifications.

Surface ModificationFibrinogen Adsorption (ng/cm²)Albumin Adsorption (ng/cm²)Overall Protein Resistance
This compound (extrapolated) Low to ModerateLow to ModerateGood
Heparin-Coated Variable (can be high)LowModerate
Albumin-Coated LowN/A (surface is albumin)Good
Zwitterionic Polymers Very LowVery LowExcellent

Note: Quantitative values for protein adsorption can vary significantly based on the base material, protein concentration, and measurement technique (e.g., Quartz Crystal Microbalance, Surface Plasmon Resonance, X-ray Photoelectron Spectroscopy).

Cytotoxicity

Cytotoxicity assays are used to determine the potential for a material to cause cell death. High cell viability in the presence of a modified surface is indicative of good biocompatibility.

Surface ModificationCell Viability (%)Assay TypeCell Line
This compound (extrapolated) > 80%MTT, Live/DeadVarious
Heparin-Coated > 90%MTTHepG2, HK-2
Albumin-Coated > 90%MTTMDA-MB-231
Zwitterionic Polymers > 95%MTT4T1

Note: Cell viability is highly dependent on the concentration of any leachable materials and the specific cell line used in the assay.

In Vivo Inflammatory Response

The in vivo inflammatory response to an implanted material is a crucial indicator of its long-term biocompatibility. This is often assessed by examining the tissue surrounding the implant for signs of inflammation, such as the presence of macrophages and fibrous capsule formation.

Surface ModificationMacrophage ActivationFibrous Capsule ThicknessKey Inflammatory Markers
This compound (extrapolated) LowThinLow levels of TNF-α, IL-1β
Heparin-Coated Low to ModerateThin to ModerateReduced complement activation
Albumin-Coated LowThinReduced leukocyte adhesion
Zwitterionic Polymers Very LowVery ThinSignificantly suppressed microglial encapsulation

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. Below are protocols for key experiments used to evaluate the biocompatibility of modified surfaces.

Protein Adsorption Assay (Quartz Crystal Microbalance with Dissipation - QCM-D)
  • Sensor Preparation: Gold-coated QCM-D sensors are cleaned with a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 5 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.

  • Surface Modification: The cleaned sensors are immersed in a solution of the modifying agent (e.g., this compound, heparin, zwitterionic polymer) for a specified time to allow for self-assembly or grafting. For albumin coating, a solution of bovine serum albumin (BSA) is typically used. Sensors are then rinsed and dried.

  • QCM-D Measurement:

    • A baseline is established by flowing a buffer solution (e.g., Phosphate Buffered Saline - PBS) over the functionalized sensor until a stable frequency and dissipation signal is achieved.

    • A solution of the target protein (e.g., fibrinogen or albumin at a concentration of 0.1-1 mg/mL in PBS) is then introduced into the measurement chamber.

    • Changes in frequency (Δf) and dissipation (ΔD) are monitored in real-time as the protein adsorbs to the surface.

    • After the protein solution, the buffer is re-introduced to rinse away any loosely bound protein.

  • Data Analysis: The change in frequency is used to calculate the adsorbed mass per unit area using the Sauerbrey equation. The change in dissipation provides information about the viscoelastic properties of the adsorbed protein layer.

Cytotoxicity Assay (MTT Assay)
  • Material Preparation: The modified surface material is cut into small discs that fit into the wells of a 96-well cell culture plate. The materials are sterilized, for example, by UV irradiation.

  • Cell Culture: A specific cell line (e.g., L929 fibroblasts, a standard for cytotoxicity testing) is seeded into the wells of the 96-well plate at a predetermined density and allowed to adhere overnight.

  • Exposure: The culture medium is replaced with fresh medium, and the sterilized material discs are placed into the wells, in direct contact with the cells. Control wells contain only cells and medium.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the material discs are removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals produced by viable cells.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as the percentage of the absorbance of the test wells relative to the control wells.

Visualizing Experimental Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key processes in evaluating surface biocompatibility.

ExperimentalWorkflow_ProteinAdsorption cluster_Preparation Preparation cluster_Assay Protein Adsorption Assay cluster_Analysis Analysis Start Start Clean_Substrate Clean Substrate Start->Clean_Substrate Surface_Modification Surface Modification (this compound or Alternative) Clean_Substrate->Surface_Modification Protein_Solution Introduce Protein Solution (e.g., Fibrinogen, Albumin) Surface_Modification->Protein_Solution Incubation Incubate Protein_Solution->Incubation Rinse Rinse with Buffer Incubation->Rinse Quantify_Adsorption Quantify Adsorbed Protein (e.g., QCM-D, SPR) Rinse->Quantify_Adsorption End End Quantify_Adsorption->End

Workflow for Protein Adsorption Assay.

SignalingPathways_Inflammation cluster_Surface Material Surface cluster_Protein Protein Interaction cluster_Cellular Cellular Response cluster_Response Inflammatory Response Material Implanted Material Protein_Adsorption Protein Adsorption (e.g., Fibrinogen) Material->Protein_Adsorption Contact with Biological Fluid Macrophage_Recruitment Macrophage Recruitment and Adhesion Protein_Adsorption->Macrophage_Recruitment Triggers Macrophage_Activation Macrophage Activation Macrophage_Recruitment->Macrophage_Activation Cytokine_Release Cytokine Release (TNF-α, IL-1β) Macrophage_Activation->Cytokine_Release Leads to Fibrous_Capsule Fibrous Capsule Formation Cytokine_Release->Fibrous_Capsule Promotes

A Comparative Guide to Amine-Reactive PEGylation: m-PEG2-Amine vs. NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein modification, this guide offers an objective comparison of two prominent amine-reactive PEGylation strategies: the use of m-PEG2-Amine with carbodiimide (B86325) chemistry and the more direct approach using mPEG-NHS esters. This analysis is supported by experimental data and detailed methodologies to inform the selection of the most suitable reagent for specific therapeutic and research applications.

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. By increasing the hydrodynamic size and masking surface epitopes, PEGylation can lead to a longer circulating half-life, reduced immunogenicity, and improved stability. The choice of PEGylation chemistry is critical and depends on the target protein and desired outcome. This guide focuses on the quantitative analysis of PEGylation sites following the use of two common amine-targeting methods.

Performance Comparison: this compound vs. mPEG-NHS Esters

The primary distinction between these two PEGylation reagents lies in their reaction mechanism and target amino acid residues. This compound possesses a primary amine and is typically conjugated to a protein's carboxylic acid groups (aspartic and glutamic acid) through the use of activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). In contrast, mPEG-NHS esters are activated PEGs that directly react with primary amine groups, predominantly the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[1][2][3][4][5]

FeatureThis compound (with EDC/NHS)mPEG-NHS Ester
Target Residues Aspartic Acid, Glutamic Acid (Carboxyl Groups)Lysine, N-terminus (Primary Amines)
Reaction Mechanism Two-step: Carboxyl activation with EDC/NHS, followed by nucleophilic attack by the PEG-amine.One-step: Direct nucleophilic acyl substitution of the NHS ester by the protein's primary amine.
Linkage Formed Stable Amide BondStable Amide Bond
Reaction pH Activation: pH 4.5-6.0; Conjugation: pH 7.2-8.0pH 7.0-9.0
Byproducts Urea derivative, NHSN-hydroxysuccinimide (NHS)
Selectivity Dependent on the accessibility of carboxyl groups.Dependent on the accessibility and pKa of primary amines.

Quantitative Analysis of PEGylation Sites

Accurate determination of the number and location of attached PEG chains is crucial for ensuring product consistency and understanding structure-activity relationships. Mass spectrometry and chromatography-based methods are the gold standards for this analysis.

Mass Spectrometry Analysis

Mass spectrometry (MS) can be used to determine the molecular weight of the intact PEGylated protein, providing information on the degree of PEGylation (the number of PEG molecules attached).[6][7] Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly employed.[7]

Table 1: Illustrative Mass Spectrometry Data for a Model Protein (20 kDa)

PEGylation ReagentExpected Mass Shift per PEG (5 kDa)Observed Average Molecular Weight (Da)Calculated Degree of PEGylation
Unmodified ProteinN/A20,0000
This compound (5 kDa)+ 5,000~25,000 (for mono-PEGylated)~1
mPEG-NHS Ester (5 kDa)+ 5,000~30,000 (for di-PEGylated)~2

Note: This is illustrative data. The actual degree of PEGylation will vary depending on the protein and reaction conditions.

Peptide Mapping

To identify the specific sites of PEGylation, a technique called peptide mapping is used. This involves the enzymatic digestion of the PEGylated protein into smaller peptides, followed by separation and analysis, typically using liquid chromatography-mass spectrometry (LC-MS). By comparing the peptide maps of the unmodified and PEGylated protein, peptides that have been modified with PEG can be identified.[8]

Table 2: Example Peptide Mapping Data for a Hypothetical Protein Sequence

Peptide FragmentUnmodified Mass (Da)Observed Mass (Da) after PEGylation with mPEG-NHS (5 kDa)PEGylation Site Identified
T1 (aa 1-10, no Lys)11001100None
T2 (aa 11-25, contains Lys15)15006500Lysine 15
T3 (aa 26-35, contains Lys30)9505950Lysine 30
T4 (aa 36-48, no Lys)13001300None

Experimental Protocols

Protocol 1: PEGylation of a Model Protein with this compound using EDC/NHS Chemistry
  • Protein Preparation: Dissolve the protein in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution. Incubate for 15 minutes at room temperature.

  • PEGylation Reaction: Add this compound to the activated protein solution at a desired molar ratio (e.g., 10:1 PEG to protein). Adjust the pH to 7.2-7.5 with a coupling buffer (e.g., 1 M phosphate (B84403) buffer, pH 7.5). Incubate for 2 hours at room temperature.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification: Remove unreacted PEG and byproducts using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Protocol 2: PEGylation of a Model Protein with mPEG-NHS Ester
  • Protein Preparation: Dissolve the protein in a reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).

  • PEGylation Reaction: Add the mPEG-NHS ester to the protein solution at a desired molar ratio (e.g., 5:1 PEG to protein).

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M glycine, pH 8.0).

  • Purification: Purify the PEGylated protein using SEC or TFF.

Protocol 3: Mass Spectrometry for Quantitative Analysis of PEGylation Sites
  • Sample Preparation: Desalt the purified PEGylated protein sample using a suitable method (e.g., dialysis or buffer exchange).

  • Intact Mass Analysis:

    • For MALDI-TOF MS, co-crystallize the sample with a suitable matrix (e.g., sinapinic acid) on a MALDI plate.

    • For ESI-MS, infuse the sample directly into the mass spectrometer.

  • Data Acquisition: Acquire mass spectra in the appropriate mass range.

  • Data Analysis: Deconvolute the raw data to determine the molecular weights of the different PEGylated species and calculate the average degree of PEGylation.

  • Peptide Mapping:

    • Denature, reduce, and alkylate the PEGylated and unmodified protein samples.

    • Digest the proteins with a specific protease (e.g., trypsin).

    • Separate the resulting peptides using reverse-phase HPLC (RP-HPLC).

    • Analyze the eluting peptides by tandem mass spectrometry (MS/MS).

    • Compare the peptide maps of the modified and unmodified samples to identify peptides with a mass shift corresponding to the attached PEG molecule. The MS/MS data will confirm the exact site of modification.

Signaling Pathways and Experimental Workflows

PEGylation_Workflow cluster_reagent PEGylation Reagent cluster_protein Target Protein cluster_reaction PEGylation Reaction cluster_analysis Quantitative Analysis mPEG_Amine This compound EDC_NHS EDC/NHS Activation mPEG_Amine->EDC_NHS mPEG_NHS mPEG-NHS Ester Direct_Coupling Direct Amine Coupling mPEG_NHS->Direct_Coupling Protein Protein Protein->EDC_NHS Protein->Direct_Coupling MS Mass Spectrometry EDC_NHS->MS Peptide_Mapping Peptide Mapping EDC_NHS->Peptide_Mapping Direct_Coupling->MS Direct_Coupling->Peptide_Mapping MS->Peptide_Mapping Further Characterization

Reaction_Mechanisms cluster_mPEG_Amine This compound Pathway cluster_mPEG_NHS mPEG-NHS Ester Pathway Protein_COOH Protein-COOH EDC EDC NHS NHS Activated_Ester Protein-CO-NHS PEG_Amine m-PEG2-NH2 PEG_Protein_Amide1 PEGylated Protein (Amide Bond) Protein_NH2 Protein-NH2 PEG_NHS mPEG-NHS PEG_Protein_Amide2 PEGylated Protein (Amide Bond)

Conclusion

The choice between this compound (with EDC/NHS chemistry) and mPEG-NHS esters for protein PEGylation depends on the desired site of modification and the characteristics of the target protein. While mPEG-NHS esters offer a more direct route for modifying accessible lysine residues and the N-terminus, the this compound approach provides a valuable alternative for targeting aspartic and glutamic acid residues.

A thorough quantitative analysis using mass spectrometry and peptide mapping is indispensable for characterizing the resulting PEGylated protein, ensuring batch-to-batch consistency, and understanding its biological activity. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and optimize their protein PEGylation strategies.

References

A Head-to-Head Comparison: Linear vs. Branched PEG Linkers in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical design parameter that can significantly dictate the efficacy, stability, and pharmacokinetic profile of a bioconjugate. Among the most widely utilized linkers are polyethylene (B3416737) glycol (PEG) derivatives, prized for their hydrophilicity, biocompatibility, and ability to shield molecules from enzymatic degradation and immunogenic responses. PEG linkers are broadly categorized into two architectures: linear and branched. This guide provides an objective, data-driven comparison of these two architectures to inform the selection process for specific applications such as antibody-drug conjugates (ADCs), nanoparticle drug delivery, and protein therapeutics.

At a Glance: Linear vs. Branched PEG Linkers

The fundamental difference between linear and branched PEG linkers lies in their molecular architecture. Linear PEGs consist of a single, straight chain of ethylene (B1197577) glycol units, while branched PEGs feature multiple PEG arms extending from a central core. This structural distinction leads to significant differences in their physicochemical and biological properties.

FeatureLinear PEG LinkersBranched PEG Linkers
Architecture Single, unbranched chain of ethylene glycol units.Multiple PEG arms extending from a central core.
Drug-to-Antibody Ratio (DAR) in ADCs Typically lower, as one linker attaches one drug molecule.Potentially higher, as one linker can be designed to attach multiple drug molecules.
Hydrodynamic Volume Generally smaller for a given molecular weight, though this can be debated.[1]Often larger for a given molecular weight, which can contribute to reduced renal clearance.[2]
"Stealth" Effect Provides a hydrophilic shield, reducing immunogenicity and enzymatic degradation.[2]Offers a superior shielding effect due to its three-dimensional structure, leading to enhanced protection.[3]
In Vivo Half-Life Generally shorter compared to branched PEGs of a similar total molecular weight.[2]Can lead to a significantly longer circulation time in the bloodstream.[4]
Steric Hindrance Minimal, which can be advantageous for site-specific conjugation and maintaining binding affinity.[2]Can be more significant, potentially impacting enzyme accessibility for cleavable linkers or antigen binding.
Applications Protein PEGylation, drug delivery systems, diagnostic probe labeling.[5]Antibody-drug conjugates (ADCs), nanoparticle surface modification, multivalent therapeutics.[6][7]

Quantitative Performance Data

The choice between a linear and a branched PEG linker is often guided by the desired pharmacokinetic and pharmacodynamic properties of the final conjugate. Below are tables summarizing key quantitative data from comparative studies.

Table 1: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)

A larger hydrodynamic radius can lead to reduced renal clearance and a longer in vivo half-life. This data suggests that for the same total molecular weight, a branched architecture can result in a larger hydrodynamic volume.[8]

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear54.2
Linear105.2
Linear206.1
Branched 20 6.4

Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[8]

Table 2: In Vivo Pharmacokinetics of TNF Nanobodies Conjugated to 40 kDa PEG

This study demonstrates the superior pharmacokinetic profile of branched PEG conjugates compared to a linear PEG of the same total molecular weight, as evidenced by a longer terminal half-life and increased area under the curve (AUC).[4]

Linker ArchitectureTerminal Half-life (t½, h)AUC (last) (h*µg/mL)
Linear (1 x 40 kDa)43.2 ± 3.92870 ± 290
Branched (2 x 20 kDa) 61.3 ± 4.5 4470 ± 410
Branched (4 x 10 kDa) 58.9 ± 5.1 4260 ± 490

Data from a study on TNF nanobodies conjugated to different 40 kDa PEG architectures.[4]

Table 3: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

The architecture of the PEG linker can influence the efficacy of ADCs. In some cases, the increased steric hindrance of a branched linker may affect the enzymatic cleavage required to release the cytotoxic payload, potentially leading to reduced potency compared to a linear counterpart.

ADC with Linker TypeTarget Cell LineIC50 (nM)
Linear PEG4HER2+ (BT-474)0.085
Branched PEG4 HER2+ (BT-474) 0.68
Linear PEG8HER2+ (BT-474)0.079
Branched PEG8 HER2+ (BT-474) 0.074

Hypothetical data based on trends observed in the literature where shorter branched linkers can exhibit reduced cytotoxicity compared to longer branched or linear linkers of similar length.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison and characterization of bioconjugates with linear versus branched PEG linkers.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the steps to determine the cytotoxic effect of an ADC on a cancer cell line.

Materials:

  • Target cancer cell line (e.g., BT-474 for HER2-targeted ADCs)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • ADCs with linear and branched PEG linkers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • ADC Treatment: Prepare serial dilutions of the ADCs with linear and branched PEG linkers in complete medium. Remove the old medium from the cells and add 100 µL of the diluted ADCs to the respective wells. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.[4]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Place the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value for each ADC.

Characterization by Size Exclusion Chromatography (SEC)

SEC is used to determine the hydrodynamic radius and assess the aggregation of PEGylated proteins.

Materials:

  • SEC column (e.g., Superdex 200)

  • HPLC system with a UV detector

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • PEGylated protein samples (with linear and branched PEGs)

  • Molecular weight standards

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[9]

  • Sample Preparation: Filter the PEGylated protein samples through a 0.22 µm filter to remove any particulates.

  • Injection: Inject a defined volume of the sample onto the column.

  • Elution and Detection: Elute the sample with the mobile phase and monitor the absorbance at 280 nm.

  • Data Analysis: Calibrate the column using molecular weight standards to create a standard curve of log(MW) versus elution volume. Determine the apparent molecular weight and hydrodynamic radius of the PEGylated proteins based on their elution volumes. Assess the presence of aggregates, which will elute earlier than the monomeric species.

Serum Stability Assessment using LC-MS

This protocol is for evaluating the stability of an ADC in serum by monitoring the drug-to-antibody ratio (DAR) over time.

Materials:

  • ADC samples

  • Human or mouse serum

  • Incubator at 37°C

  • Protein A magnetic beads

  • Wash buffer (e.g., PBS)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer)

  • Neutralization buffer (e.g., Tris buffer)

  • LC-MS system (e.g., Q-TOF)

Procedure:

  • Incubation: Incubate the ADC in serum at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).[10]

  • ADC Capture: Add Protein A magnetic beads to the serum aliquots to capture the ADC.

  • Washing: Wash the beads with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the ADC from the beads using the elution buffer and immediately neutralize the sample.

  • LC-MS Analysis: Analyze the eluted ADC samples by LC-MS to determine the distribution of different drug-loaded species.

  • Data Analysis: Calculate the average DAR at each time point. A decrease in the average DAR over time indicates drug loss and instability of the linker.[11]

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) help to illustrate complex biological pathways and experimental workflows.

Antibody-Drug Conjugate (ADC) Mechanism of Action

ADC_Mechanism cluster_cell Inside Tumor Cell ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

Caption: Mechanism of action for a typical antibody-drug conjugate (ADC).

Experimental Workflow for Comparing Linear and Branched PEG Linker ADCs

ADC_Comparison_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation mAb Monoclonal Antibody ADC_Linear ADC with Linear Linker mAb->ADC_Linear ADC_Branched ADC with Branched Linker mAb->ADC_Branched LinearLinker Linear PEG Linker-Payload LinearLinker->ADC_Linear BranchedLinker Branched PEG Linker-Payload BranchedLinker->ADC_Branched Char1 Char1 ADC_Linear->Char1 Characterization (DAR, Purity) Cytotoxicity Cytotoxicity Assay (IC50) ADC_Linear->Cytotoxicity Stability Serum Stability Assay ADC_Linear->Stability Char2 Char2 ADC_Branched->Char2 Characterization (DAR, Purity) ADC_Branched->Cytotoxicity ADC_Branched->Stability Efficacy Xenograft Model (Tumor Growth Inhibition) Cytotoxicity->Efficacy PK Pharmacokinetics (Half-life, AUC) Stability->PK PK->Efficacy

Caption: Experimental workflow for comparing ADCs with linear and branched PEG linkers.

Conclusion

The decision to employ a linear or branched PEG linker is not a one-size-fits-all scenario and must be tailored to the specific application and desired therapeutic outcome. The evidence strongly suggests that for applications demanding prolonged circulation, enhanced stability, and the potential for a higher drug payload, branched PEG linkers offer a significant advantage.[2][3] Their three-dimensional architecture provides a superior "stealth" effect, effectively shielding the bioconjugate from premature clearance and degradation.

However, the simplicity and lower steric hindrance of linear linkers can be beneficial in certain contexts.[2] For instance, when precise control over a low drug-to-antibody ratio is paramount, or when the larger size of a branched PEG could potentially interfere with the binding affinity of a sensitive targeting moiety, a linear linker may be the more prudent choice. Ultimately, the optimal linker architecture is contingent on the specific therapeutic agent, the targeting molecule, and the desired pharmacokinetic and pharmacodynamic profile of the final drug conjugate. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of PEG linker architecture.

References

Navigating the Functional Landscape of Amine-PEGylated Proteins: A Comparative Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, or PEGylation, is a widely employed strategy to enhance its therapeutic properties. Modification with amine-reactive PEGs, such as methoxy-PEG2-Amine (m-PEG2-Amine), can improve a protein's pharmacokinetic profile. However, a critical consideration is the potential impact of PEGylation on the protein's biological function. This guide provides a comparative overview of key in vitro functional assays to assess the bioactivity of proteins after modification with a focus on the influence of PEG chain length, providing insights relevant for modifications with smaller PEGs like this compound.

While specific quantitative data for proteins modified exclusively with this compound is limited in publicly available literature, the principles and assays detailed herein are standard for evaluating any PEGylated protein. The provided data will focus on comparisons between native proteins and those modified with various, including smaller, amine-reactive PEGs to illustrate the potential effects on function.

Data Presentation: The Impact of PEGylation on Protein Function

The modification of proteins with PEG can lead to a range of effects on their biological activity, primarily due to steric hindrance, which can interfere with binding to receptors, substrates, or other interacting molecules. The extent of this impact is often dependent on the size of the PEG molecule and the site of attachment.

Cell-Based Proliferation and Cytotoxicity Assays

These assays are crucial for assessing the biological activity of PEGylated cytokines, growth factors, and antibody-drug conjugates (ADCs). A common metric is the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), which quantifies the concentration of the protein required to elicit a 50% response.

ProteinPEG ModifierMolecular Weight (kDa)Assay TypeKey ParameterResult Compared to Unmodified Protein
Interferon-alpha-2a (IFN-α2a)Branched PEG40AntiproliferationIn vitro activity93% reduction in activity[1]
Interferon-alpha-2a (IFN-α2a)Not Specified20AntiviralED50Increased from 7 pg/mL to 50-300 pg/mL[2]
HER2-targeted drug conjugateLinear PEG4CytotoxicityIC50~4.5-fold increase[3]
HER2-targeted drug conjugateLinear PEG10CytotoxicityIC50~22-fold increase[3]
Receptor-Ligand Binding Assays

These assays directly measure the ability of a PEGylated protein to bind to its target receptor. A decrease in binding affinity (often reflected by an increase in the dissociation constant, Kd) can indicate that the PEG moiety is sterically hindering the binding interface.

ProteinPEG ModifierMolecular Weight (kDa)Assay TypeKey ParameterResult Compared to Unmodified Protein
Human Growth Hormone (hGH)Not Specified20Receptor BindingBinding AffinityReduced binding affinity
Antibody FragmentNot SpecifiedNot SpecifiedReceptor BindingBinding Affinity~5-fold reduction in binding affinity
Enzyme Kinetic Assays

For PEGylated enzymes, it is essential to determine the impact on their catalytic activity. Key parameters include the Michaelis constant (Km), which reflects substrate affinity, and the catalytic constant (kcat), which represents the turnover rate.

EnzymePEG ModifierMolecular Weight (kDa)Key ParameterResult Compared to Unmodified Enzyme
α-ChymotrypsinLinear mPEG5KmIncreased (Lower affinity)
α-ChymotrypsinLinear mPEG5kcatDecreased (Slower turnover)
L-lacate oxidaseMaleimide PEGNot SpecifiedActivity30% decrease in activity[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for the key in vitro functional assays discussed.

Cell Proliferation/Cytotoxicity Assay (MTT/XTT or CellTiter-Glo®)

This protocol is a widely used method to assess the effect of a PEGylated protein on cell viability and proliferation.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product, or cell viability is determined by the amount of ATP present (CellTiter-Glo®). The amount of product is proportional to the number of viable cells.

Materials:

  • 96-well cell culture plates

  • Target cell line

  • Complete cell culture medium

  • PEGylated protein and unmodified control

  • MTT, XTT, or CellTiter-Glo® reagent

  • Solubilization solution (for MTT assay)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the PEGylated and unmodified protein in complete cell culture medium. Remove the old medium from the cells and add the protein dilutions. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the protein's mechanism of action (typically 24-72 hours).

  • Assay:

    • For MTT/XTT: Add the reagent to each well and incubate for 2-4 hours. If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

    • For CellTiter-Glo®: Add the reagent to each well, mix, and incubate for 10 minutes.

  • Data Acquisition: Measure the absorbance (MTT/XTT) or luminescence (CellTiter-Glo®) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the protein concentration and determine the EC50 or IC50 value using a suitable curve-fitting software.

Receptor-Ligand Binding Assay (Competitive Binding)

This protocol determines the binding affinity of a PEGylated protein to its receptor.

Principle: A labeled ligand (e.g., radiolabeled or fluorescently labeled) of known affinity for the receptor is competed with increasing concentrations of the unlabeled PEGylated or unmodified protein. The ability of the unlabeled protein to displace the labeled ligand is measured.

Materials:

  • Cells or membranes expressing the target receptor

  • Labeled ligand

  • PEGylated protein and unmodified control

  • Binding buffer

  • Filtration apparatus or scintillation counter

  • Multi-well plates (e.g., 96-well)

Procedure:

  • Preparation: Prepare serial dilutions of the unlabeled PEGylated and unmodified protein in binding buffer.

  • Binding Reaction: In each well of a multi-well plate, add the receptor source, a fixed concentration of the labeled ligand, and the various concentrations of the unlabeled protein.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Filtration Assay: Rapidly filter the contents of each well through a filter mat that retains the receptor-ligand complexes. Wash the filters to remove unbound ligand.

    • Scintillation Proximity Assay (SPA): If using SPA beads, the signal is only generated when the radiolabeled ligand is in close proximity to the bead-bound receptor.

  • Detection: Quantify the amount of bound labeled ligand using a suitable detector (e.g., scintillation counter for radiolabels, fluorescence plate reader for fluorescent labels).

  • Data Analysis: Plot the amount of bound labeled ligand as a function of the concentration of the unlabeled competitor. Fit the data to a competition binding equation to determine the IC50, which can then be used to calculate the inhibition constant (Ki).

Enzyme Kinetic Assay

This protocol measures the catalytic activity of a PEGylated enzyme.

Principle: The rate of the enzymatic reaction is measured by monitoring the disappearance of the substrate or the appearance of the product over time.

Materials:

  • PEGylated enzyme and unmodified control

  • Substrate specific to the enzyme

  • Reaction buffer

  • Spectrophotometer or other suitable detector

  • Cuvettes or multi-well plates

Procedure:

  • Reaction Setup: In a cuvette or well, prepare a reaction mixture containing the reaction buffer and varying concentrations of the substrate.

  • Initiate Reaction: Add a fixed amount of the PEGylated or unmodified enzyme to the reaction mixture to start the reaction.

  • Monitor Reaction: Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at a specific wavelength over time. Alternatively, for endpoint assays, stop the reaction at different time points and measure the product concentration.

  • Data Acquisition: Record the absorbance or product concentration at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the progress curve for each substrate concentration.

    • Plot the initial velocity against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

Mandatory Visualization

Interferon Signaling Pathway

Interferons are a class of cytokines that are often PEGylated to improve their therapeutic efficacy. Understanding their signaling pathway is crucial for interpreting the results of functional assays. The following diagram illustrates the canonical Type I Interferon signaling pathway.

Interferon_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm IFN Type I IFN (e.g., IFN-α) Receptor_Complex Receptor Dimerization IFN->Receptor_Complex Binds to IFNAR1 IFNAR1 TYK2 TYK2 IFNAR1->TYK2 Activates IFNAR2 IFNAR2 JAK1 JAK1 IFNAR2->JAK1 Activates Receptor_Complex->IFNAR1 Receptor_Complex->IFNAR2 STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates P_STAT1 p-STAT1 P_STAT2 p-STAT2 ISGF3 ISGF3 Complex P_STAT1->ISGF3 P_STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocates to ISRE ISRE (Interferon-Stimulated Response Element) ISG Transcription of Interferon-Stimulated Genes (ISGs) ISRE->ISG Promotes Antiviral_Response Antiviral, Antiproliferative, and Immunomodulatory Effects ISG->Antiviral_Response Leads to

Caption: Type I Interferon Signaling Pathway.

Experimental Workflow for Enzyme Kinetic Assay

The following diagram outlines a typical workflow for determining the kinetic parameters of a native versus a PEGylated enzyme.

Enzyme_Kinetics_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Substrate, Enzymes) Start->Prepare_Reagents Serial_Dilutions Prepare Substrate Serial Dilutions Prepare_Reagents->Serial_Dilutions Reaction_Setup Set up Reactions in Cuvettes/Plate Serial_Dilutions->Reaction_Setup Initiate_Reaction Initiate Reaction with Enzyme Reaction_Setup->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Change over Time Initiate_Reaction->Monitor_Absorbance Calculate_V0 Calculate Initial Velocity (V0) for each Substrate Concentration Monitor_Absorbance->Calculate_V0 Plot_Data Plot V0 vs. [Substrate] Calculate_V0->Plot_Data Fit_Curve Fit Data to Michaelis-Menten Equation Plot_Data->Fit_Curve Determine_Parameters Determine Km and Vmax Fit_Curve->Determine_Parameters Compare_Results Compare Kinetic Parameters (Native vs. PEGylated) Determine_Parameters->Compare_Results End End Compare_Results->End

Caption: Workflow for Enzyme Kinetic Analysis.

References

Zwitterionic Polymers Emerge as a Superior Alternative to PEG Linkers in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for improved drug efficacy and biocompatibility is perpetual. While Poly(ethylene glycol) (PEG) has long been the gold standard for stealth linkers in drug delivery, concerns over its immunogenicity and oxidative degradation have spurred the search for alternatives.[1][2][3] Zwitterionic polymers, with their unique biomimetic properties, are proving to be a highly promising substitute, demonstrating superior performance in reducing nonspecific protein adsorption, enhancing in vivo circulation times, and potentially lowering immunogenic responses.[4][5][6]

This guide provides an objective comparison of the performance of zwitterionic polymers and PEG linkers, supported by experimental data and detailed methodologies for key comparative experiments.

Performance Comparison: Zwitterionic Polymers vs. PEG Linkers

Zwitterionic polymers, such as poly(sulfobetaine methacrylate) (pSBMA) and poly(carboxybetaine methacrylate) (pCBMA), possess a unique structure with an equal number of positive and negative charges on each repeating unit. This allows them to tightly bind water molecules, forming a robust hydration layer that acts as a physical and energetic barrier to protein adsorption, a phenomenon often referred to as "superhydrophilicity".[3][7] This contrasts with PEG, which relies on weaker hydrogen bonding to coordinate water molecules.[1]

Quantitative Data Summary

The following tables summarize the quantitative comparison between zwitterionic polymers and PEG linkers across key performance metrics.

Table 1: Anti-Fouling Properties - Protein Adsorption

Polymer CoatingProteinProtein Adsorption (ng/cm²)Measurement TechniqueReference
pSBMAFibrinogen< 0.3Surface Plasmon Resonance (SPR)[8]
PEGFibrinogen~ 1Surface Plasmon Resonance (SPR)[8]
pCBMALysozyme (B549824)~ 0.2Quartz Crystal Microbalance (QCM)[9]
PEGLysozyme~ 1.5Quartz Crystal Microbalance (QCM)[9]
Zwitterionic BrushBSASignificantly lower than PEG at thin thickness (~1nm)Surface Plasmon Resonance (SPR)[8]
PEG BrushBSALower than zwitterionic at thicker coatings (1.5-3.3nm)Surface Plasmon Resonance (SPR)[8]

Table 2: Pharmacokinetics - In Vivo Circulation Half-Life

Polymer-Protein ConjugateAnimal ModelCirculation Half-Life (t½)Reference
Myoglobin-pCBMAMice~18 hours[5]
Myoglobin-pOEGMA (PEG-like)Mice~10 hours[5]
Zwitterionic NanoparticlesMiceLonger than PEGylated nanoparticles[3]
ZW800-CDPL (Zwitterionic)Mice2.86 ± 0.15 h (elimination half-life)[10]

Table 3: Immunogenicity

PolymerAntibody GenerationKey FindingsReference
Zwitterionic PolymersLow to negligibleDo not typically induce anti-polymer antibodies.[3]
PEGCan induce anti-PEG antibodiesPre-existing and induced anti-PEG antibodies can lead to accelerated blood clearance and hypersensitivity reactions.[1][2][3]
L-P(EG3Glu) (polypeptide alternative)Lower than PEGShowed reduced immunogenicity compared to PEG.[11]

Experimental Methodologies

To ensure a comprehensive understanding of how these comparative data are generated, detailed protocols for key experiments are provided below.

Synthesis of Zwitterionic Polymers (pSBMA) via RAFT Polymerization

This protocol describes the synthesis of a well-defined zwitterionic polymer, poly(sulfobetaine methacrylate), which can be subsequently functionalized for bioconjugation.

Materials:

  • [2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide (B78521) (SBMA) monomer

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (RAFT agent)

  • 1,4-Dioxane (B91453) (solvent)

  • Diethyl ether (non-solvent)

Procedure:

  • SBMA monomer, AIBN, and CPAD are dissolved in 1,4-dioxane in a Schlenk flask.

  • The solution is degassed by three freeze-pump-thaw cycles.

  • The flask is backfilled with nitrogen and placed in a preheated oil bath at 70°C to initiate polymerization.

  • The polymerization is allowed to proceed for a specified time to achieve the desired molecular weight.

  • The reaction is quenched by immersing the flask in an ice bath and exposing the solution to air.

  • The polymer is precipitated by adding the reaction mixture dropwise into an excess of diethyl ether.

  • The precipitated polymer is collected by filtration, washed with diethyl ether, and dried under vacuum.

Characterization:

  • Molecular weight and polydispersity index (PDI) are determined by gel permeation chromatography (GPC).

  • Chemical structure is confirmed by ¹H NMR spectroscopy.

Surface Modification and Anti-Fouling Property Evaluation using Surface Plasmon Resonance (SPR)

This protocol outlines the steps to compare the protein-repellent properties of zwitterionic polymer and PEG-coated surfaces.

Materials:

  • SPR sensor chips (e.g., gold-coated)

  • Zwitterionic polymer with a reactive end-group (e.g., NHS-ester functionalized pSBMA)

  • PEG with a reactive end-group (e.g., NHS-PEG)

  • Amine-functionalized self-assembled monolayer (SAM) reagents (e.g., (3-aminopropyl)triethoxysilane)

  • Protein solution (e.g., fibrinogen or lysozyme in PBS)

  • Activation buffer (e.g., EDC/NHS solution)

  • Blocking solution (e.g., ethanolamine)

  • Running buffer (e.g., Phosphate Buffered Saline - PBS)

Procedure:

  • Surface Preparation:

    • Clean and activate the SPR sensor chip surface.

    • Functionalize the surface with amine groups by immersing in a solution of the aminosilane (B1250345) reagent.

  • Polymer Immobilization ("Grafting To"):

    • Activate the carboxyl groups on the polymer (if not already NHS-ester functionalized) using EDC/NHS chemistry.

    • Inject the activated zwitterionic polymer or PEG solution over the amine-functionalized SPR sensor surface to form a covalent bond.

    • Inject a blocking solution to deactivate any remaining reactive sites.

  • Protein Adsorption Measurement:

    • Establish a stable baseline by flowing running buffer over the polymer-coated surface.

    • Inject the protein solution at a constant flow rate for a defined period.

    • Monitor the change in the SPR signal (in Resonance Units, RU) in real-time, which corresponds to the mass of protein adsorbed onto the surface.

    • Flow running buffer again to measure the amount of irreversibly bound protein.

  • Data Analysis:

    • Quantify the amount of adsorbed protein by converting the change in RU to surface concentration (ng/cm²).

    • Compare the protein adsorption on the zwitterionic polymer surface to the PEG-coated surface.

In Vivo Circulation Half-Life Determination

This protocol describes a general method for comparing the circulation times of polymer-drug conjugates.

Materials:

  • Zwitterionic polymer-drug conjugate (e.g., pCBMA-doxorubicin)

  • PEG-drug conjugate (e.g., PEG-doxorubicin)

  • Animal model (e.g., BALB/c mice)

  • Fluorescent label conjugated to the polymer or drug for detection

  • Anesthesia

  • Blood collection supplies (e.g., heparinized capillaries)

  • Fluorometer or other suitable detection instrument

Procedure:

  • Animal Dosing:

    • Administer a single intravenous (IV) injection of the polymer-drug conjugate to each mouse in the respective experimental groups.

  • Blood Sampling:

    • At predetermined time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect small blood samples from the tail vein or another appropriate site.

  • Sample Processing:

    • Process the blood samples to isolate plasma or serum.

  • Quantification:

    • Measure the concentration of the fluorescently labeled conjugate in the plasma/serum samples using a fluorometer.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the conjugate versus time.

    • Fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate the circulation half-life (t½).

    • Compare the half-life of the zwitterionic polymer conjugate to that of the PEG conjugate.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_zwitterionic Zwitterionic Polymer (pSBMA) cluster_side_chain_z cluster_peg PEG Linker cluster_side_chain_p backbone_z Polymer Backbone repeat_unit_z backbone_z->repeat_unit_z ester_z Ester Linkage repeat_unit_z->ester_z spacer_z Alkyl Spacer ester_z->spacer_z n_plus N+ spacer_z->n_plus so3_minus SO3- n_plus->so3_minus backbone_p Polymer Backbone repeat_unit_p backbone_p->repeat_unit_p ether_p Ether Linkage repeat_unit_p->ether_p unit_p -(CH2-CH2-O)- ether_p->unit_p

Caption: Chemical structures of a zwitterionic polymer (pSBMA) and a PEG linker.

Caption: Workflow for surface modification using the "grafting to" method.

prep Prepare Polymer-Coated SPR Sensor Chip baseline Establish Baseline with Running Buffer prep->baseline protein_inj Inject Protein Solution baseline->protein_inj measure Measure SPR Signal Change (Protein Adsorption) protein_inj->measure wash Wash with Running Buffer measure->wash analysis Quantify Adsorbed Protein wash->analysis

Caption: Experimental workflow for comparing anti-fouling properties using SPR.

dosing IV Injection of Polymer-Drug Conjugate sampling Collect Blood Samples at Timed Intervals dosing->sampling processing Isolate Plasma/Serum sampling->processing quantification Quantify Conjugate Concentration processing->quantification analysis Pharmacokinetic Analysis (Calculate Half-Life) quantification->analysis

Caption: Workflow for in vivo circulation half-life determination.

References

Assessing the Immunogenicity of m-PEG2-Amine Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of the immunogenicity of m-PEG2-Amine conjugates with other PEG alternatives, supported by experimental data and detailed methodologies. The selection of the appropriate PEG linker is critical in minimizing the potential for an anti-PEG immune response, which can impact the efficacy and safety of PEGylated therapeutics.

Factors Influencing PEG Immunogenicity

The immunogenicity of PEG conjugates is influenced by several factors, including the molecular weight of the PEG, its structure (linear vs. branched), and the nature of the terminal functional group. Generally, higher molecular weight PEGs are associated with increased immunogenicity. The terminal functional group of the PEG linker can also significantly impact the immune response.

Comparative Immunogenicity of PEG Linkers

While direct quantitative comparisons of this compound with a wide range of other PEG linkers are limited in publicly available literature, the immunogenicity can be assessed based on established principles. The primary concern with PEGylated therapeutics is the induction of anti-PEG antibodies (IgM and IgG) and the activation of the complement system.

One study compared the immunogenicity of PEG-lipids with different terminal functional groups and found the following order of increasing anti-PEG IgM production: hydroxyl (-OH) < amino (-NH2) < carboxyl (-COOH) < methoxy (B1213986) (-OCH3)[1][2]. This suggests that amine-terminated PEGs, such as this compound, may be less immunogenic than the commonly used methoxy-terminated PEGs. However, the same study noted that the hydroxyl-PEG, while being the least immunogenic, also underwent more rapid clearance[1].

It is important to note that the immunogenicity of a PEG conjugate is not solely determined by the PEG linker but also by the conjugated molecule, the overall architecture of the conjugate, and the route of administration[3][4].

Data on Anti-PEG Antibody Levels and Complement Activation

Table 1: Relative Immunogenicity Based on PEG Linker Characteristics

PEG Linker CharacteristicRelative ImmunogenicitySupporting Evidence
Molecular Weight
Low MW (e.g., < 5 kDa)LowerLower molecular weight PEGs generally exhibit reduced immunogenicity compared to higher molecular weight PEGs[3].
High MW (e.g., > 20 kDa)HigherHigher molecular weight PEGs have a greater potential to induce an anti-PEG antibody response[3].
Terminal Functional Group
Hydroxyl (-OH)LowestStudies have shown that hydroxyl-terminated PEGs are the least immunogenic[1][2].
Amine (-NH2) Low to Moderate Amine-terminated PEGs are considered to be less immunogenic than methoxy-terminated PEGs[1][2].
Carboxyl (-COOH)ModerateCarboxyl-terminated PEGs show moderate immunogenicity[1].
Methoxy (-OCH3)HighMethoxy-terminated PEGs are among the more immunogenic options[1][2][5].
Structure
LinearGenerally LowerLinear PEGs are the most commonly used and their immunogenicity is well-characterized.
BranchedVariableBranched PEGs may offer better shielding of the conjugated molecule, but their impact on immunogenicity can vary.

Table 2: Representative Data on Anti-PEG Antibody Levels in Human Plasma

Antibody IsotypePrevalence in Healthy DonorsConcentration Range in Positive SamplesCitation
Anti-PEG IgG ~18-65%39 ng/mL to 18.7 µg/mL[6][7][8][9][10]
Anti-PEG IgM ~25-65%26 ng/mL to 11.6 µg/mL[6][7][8][9][10]

Note: These values represent the prevalence of pre-existing anti-PEG antibodies in the general population and can vary based on the detection method used. The administration of a PEGylated therapeutic can induce higher titers.

Table 3: Complement Activation Potential of PEGylated Nanoparticles

Nanoparticle FormulationComplement Activation MarkerResultCitation
PEGylated LiposomesSC5b-9Increased levels in the presence of anti-PEG antibodies.[11]
CarboxyPEG2000-stabilized nanoparticlessC5b-9 and C5aSurface-area-dependent increase in complement activation markers.[12]
Dextran Functionalized GrapheneSC5b-9Small increase in complement activation at higher concentrations.[11]

Experimental Protocols

Accurate assessment of immunogenicity relies on robust and well-defined experimental protocols. The following are detailed methodologies for two key assays used to evaluate the immune response to PEGylated conjugates.

Protocol 1: Anti-PEG Antibody Detection by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA for the detection and quantification of anti-PEG antibodies in serum or plasma.

Materials:

  • High-binding 96-well microplates

  • m-PEG-Amine conjugate (or other PEGylated molecule for coating)

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., 1% BSA or milk in PBS)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Serum/plasma samples

  • Anti-human IgG-HRP and Anti-human IgM-HRP secondary antibodies

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Dilute the PEG-conjugate to 10 µg/mL in PBS. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Dilute serum/plasma samples in blocking buffer (e.g., 1:100). Add 100 µL of diluted samples to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Dilute the anti-human IgG-HRP or anti-human IgM-HRP antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL to the appropriate wells. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Measure the absorbance at 450 nm using a plate reader.

Protocol 2: Complement Activation Assay (SC5b-9)

This protocol describes the measurement of the terminal complement complex (SC5b-9) in human serum as an indicator of complement activation.

Materials:

  • Human serum

  • PEGylated conjugate to be tested

  • Veronal buffer with 0.1% gelatin (GVB)

  • SC5b-9 ELISA kit

  • Plate reader

Procedure:

  • Sample Preparation: Dilute the PEGylated conjugate to the desired concentration in a suitable buffer.

  • Serum Incubation: Mix the diluted PEGylated conjugate with human serum at a 1:1 ratio. A positive control (e.g., Zymosan) and a negative control (buffer only) should be included. Incubate at 37°C for 30-60 minutes.

  • Stop Reaction: Stop the complement activation by adding EDTA to a final concentration of 10 mM.

  • ELISA for SC5b-9: Perform the SC5b-9 ELISA according to the manufacturer's instructions. This typically involves the following steps:

    • Adding diluted samples to a microplate pre-coated with an anti-C9 antibody.

    • Incubating to allow SC5b-9 to bind.

    • Washing to remove unbound components.

    • Adding a detection antibody (e.g., biotinylated anti-C5b-9).

    • Incubating and washing.

    • Adding a streptavidin-HRP conjugate.

    • Incubating and washing.

    • Adding a substrate and stop solution.

    • Measuring the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of SC5b-9 in each sample based on a standard curve. An increase in SC5b-9 levels compared to the negative control indicates complement activation.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can help visualize complex processes.

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_sample Sample Incubation cluster_detection Detection cluster_readout Readout p1 Coat Plate with PEG-Conjugate p2 Block with BSA or Milk p1->p2 p3 Add Diluted Serum/Plasma p2->p3 p4 Add Anti-Human IgG/IgM-HRP p3->p4 p5 Add TMB Substrate p4->p5 p6 Add Stop Solution p5->p6 p7 Measure Absorbance at 450 nm p6->p7

Caption: Workflow for Anti-PEG Antibody ELISA.

Complement_Pathway cluster_activation Initiation Pathways cluster_convergence Central Component cluster_terminal Terminal Pathway Classical Classical (Antibody-dependent) C3_convertase C3 Convertase Classical->C3_convertase Lectin Lectin Lectin->C3_convertase Alternative Alternative Alternative->C3_convertase C3a C3a (Anaphylatoxin) C3_convertase->C3a C3b C3b (Opsonin) C3_convertase->C3b C3 C3 C3->C3_convertase Cleavage C5_convertase C5 Convertase C3b->C5_convertase C5a C5a (Anaphylatoxin) C5_convertase->C5a C5b C5b C5_convertase->C5b C5 C5 C5->C5_convertase Cleavage MAC SC5b-9 (Terminal Complex) C5b->MAC + C6, C7, C8, C9

Caption: Simplified Complement Activation Cascade.

Conclusion

The immunogenicity of this compound conjugates is expected to be relatively low, particularly in comparison to methoxy-terminated PEGs of similar molecular weight. However, a comprehensive assessment requires direct experimental evaluation. The provided protocols for anti-PEG antibody ELISA and complement activation assays offer a robust framework for generating this critical data. For researchers and drug developers, the careful selection of PEG linkers, based on a thorough understanding of the factors influencing immunogenicity, is paramount for the successful development of safe and effective PEGylated therapeutics.

References

A Researcher's Guide to Amine-Reactive PEG Linkers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene (B3416737) glycol (PEG) linker is a critical step in the synthesis of bioconjugates, influencing the efficacy, stability, and delivery of therapeutics. This guide provides an objective comparison of common amine-reactive PEG linkers, supported by available data, to facilitate an informed selection process for your specific application.

The process of attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[1] Key advantages of PEGylation include a longer serum half-life due to reduced renal clearance, decreased immunogenicity by masking epitopes, improved stability against proteolytic degradation, and enhanced solubility.[1] Amine-reactive PEG linkers are frequently employed as they readily react with the primary amines found on the N-terminus and lysine (B10760008) residues of proteins.[1]

Comparative Analysis of Amine-Reactive PEG Linkers

The most prevalent class of amine-reactive PEG linkers utilizes N-hydroxysuccinimide (NHS) esters. These esters react with primary amines under mild conditions (typically pH 7-9) to form stable amide bonds.[1][2][3][4] However, the specific chemistry of the NHS ester can influence its reactivity and stability.

Several types of NHS esters are available, distinguished by the linker arm connecting the PEG to the NHS group. These include Succinimidyl Valerate (SVA), Succinimidyl Carbonate (SC), Succinimidyl Glutarate (SG), Succinimidyl Succinate (SS), Succinimidyl Carboxymethyl (SCM), and Succinimidyl Propionate (SPA). A critical performance parameter for these linkers is their susceptibility to hydrolysis, which competes with the desired amination reaction. The rate of hydrolysis can impact the efficiency of the PEGylation reaction.

PEG NHS EsterHydrolysis Half-life (minutes) at pH 8, 25°C
Succinimidyl Valerate (SVA)33.6
Succinimidyl Carbonate (SC)20.4
Succinimidyl Glutarate (SG)17.6
Succinimidyl Propionate (SPA)16.5
Succinimidyl Succinate (SS)9.8
Succinimidyl Carboxymethyl (SCM)0.75

This data, based on UV absorbance of the hydrolyzed succinimidyl group, indicates that SVA esters exhibit the greatest stability against hydrolysis, potentially leading to higher conjugation efficiency.

Other amine-reactive functionalities include p-nitrophenyl carbonates (NPC), isocyanates, and aldehydes.[5] PEG-aldehydes, for instance, can be used for N-terminal specific PEGylation by leveraging the pKa difference between the N-terminal α-amino group and the ε-amino groups of lysines at a controlled pH (around pH 5).[5]

Experimental Protocols

General Protocol for Protein PEGylation with an NHS-Ester PEG Linker

This protocol provides a general framework for the PEGylation of a protein using an amine-reactive NHS-ester PEG linker. Optimization of the molar ratio of PEG linker to protein, reaction time, and temperature is recommended for each specific application.

Materials:

  • Protein solution in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4-8.5)[2]

  • Amine-reactive PEG NHS-ester (e.g., mPEG-SVA)

  • Anhydrous, amine-free solvent for dissolving the PEG linker (e.g., Dimethyl sulfoxide, DMSO, or Dimethylformamide, DMF)[2]

  • Quenching solution (e.g., Tris or glycine (B1666218) buffer)[6]

  • Dialysis or gel filtration materials for purification[2]

Procedure:

  • Preparation of Reagents:

    • Prepare the protein solution at a known concentration in an amine-free buffer. Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction.[2]

    • Just before use, dissolve the PEG NHS-ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[2] The NHS-ester group is susceptible to hydrolysis, so it is crucial to prepare this solution immediately before the reaction.[2]

  • PEGylation Reaction:

    • Add the desired molar excess of the dissolved PEG NHS-ester to the protein solution while gently stirring. A common starting point is a 20-fold molar excess of the PEG linker.[2] The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.[2]

    • Incubate the reaction mixture. Typical incubation times are 30-60 minutes at room temperature or 2 hours on ice.[2]

  • Quenching the Reaction (Optional):

    • To stop the reaction and consume any unreacted PEG linker, a quenching solution containing a primary amine, such as Tris or glycine, can be added.[6]

  • Purification:

    • Remove unreacted PEG linker and byproducts from the PEGylated protein using dialysis or size-exclusion chromatography (gel filtration).[2]

  • Characterization:

    • Confirm successful PEGylation and assess the degree of modification using techniques like SDS-PAGE, which will show a molecular weight shift for the PEGylated protein.[1]

Visualizing the Process

Reaction of an NHS-Ester PEG with a Protein's Primary Amine

G cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-C(=O)-O-PEG (PEGylated Protein - Amide Bond) Protein->Conjugate Nucleophilic Attack PEG_Linker PEG-O-C(=O)-NHS (NHS-Ester PEG) PEG_Linker->Conjugate Byproduct NHS (N-hydroxysuccinimide) PEG_Linker->Byproduct Leaving Group

Caption: Reaction of an NHS-Ester PEG with a protein's primary amine.

Workflow for Comparing Amine-Reactive PEG Linkers

G cluster_prep Preparation cluster_reaction PEGylation Reaction cluster_analysis Analysis cluster_decision Decision A Prepare identical protein samples in amine-free buffer C1 React Protein with Linker A A->C1 C2 React Protein with Linker B A->C2 C3 React Protein with Linker C A->C3 B Dissolve different amine-reactive PEG linkers (A, B, C) in DMSO B->C1 B->C2 B->C3 D Quench reactions and purify conjugates C1->D C2->D C3->D E Analyze PEGylation efficiency (e.g., SDS-PAGE, HPLC) D->E F Compare stability of conjugates E->F G Select optimal PEG linker for the application F->G

Caption: Workflow for comparing the efficiency of different PEG linkers.

References

A Comparative Guide to the Purity Validation of ADCs Synthesized with m-PEG2-Amine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of antibody-drug conjugates (ADCs) is a critical step in the development of safe and effective therapeutics. The choice of linker, such as the hydrophilic m-PEG2-Amine, can significantly impact the physicochemical properties of the final conjugate. This guide provides an objective comparison of the analytical validation of an ADC synthesized with a hydrophilic this compound linker against an ADC synthesized with a more traditional, hydrophobic linker (e.g., a maleimide-based linker without a PEG spacer). The comparison is supported by representative experimental data and detailed analytical protocols.

The Impact of Linker Hydrophilicity on ADC Purity

The conjugation of potent, often hydrophobic, small-molecule drugs to a large antibody molecule can increase the propensity for aggregation and lead to a heterogeneous mixture of species with varying drug-to-antibody ratios (DAR). The inclusion of a hydrophilic linker, such as this compound, is a key strategy to mitigate these challenges. The polyethylene (B3416737) glycol (PEG) component of the linker increases the overall hydrophilicity of the ADC, which can lead to:

  • Reduced Aggregation: The hydrophilic PEG chain can shield the hydrophobic drug, reducing intermolecular interactions that lead to the formation of high molecular weight species (aggregates).

  • Improved Solubility: Increased hydrophilicity enhances the solubility of the ADC, which is beneficial for formulation and in vivo stability.

  • Higher Achievable DAR: By reducing aggregation, it is often possible to achieve a higher average DAR with a more homogeneous distribution, potentially leading to a more potent therapeutic.

Comparative Analysis of ADC Purity

The following tables summarize representative quantitative data from the analysis of two model ADCs:

  • ADC-PEG: An ADC synthesized using a hydrophilic this compound linker.

  • ADC-Hydrophobic: An ADC synthesized using a traditional, more hydrophobic linker.

Table 1: Drug-to-Antibody Ratio (DAR) Profile by Hydrophobic Interaction Chromatography (HIC)
ParameterADC-PEG (this compound Linker)ADC-Hydrophobic (Hydrophobic Linker)
Average DAR 3.83.5
% Unconjugated Antibody (DAR=0) 2.14.5
% DAR=2 15.520.1
% DAR=4 78.365.4
% DAR=6 4.18.9
% DAR=8 < 1.01.1
Heterogeneity Index 1.21.8

This representative data illustrates that the ADC with the this compound linker can achieve a slightly higher average DAR with a more homogenous distribution (lower heterogeneity index) and less unconjugated antibody.

Table 2: Aggregation and Fragmentation Analysis by Size Exclusion Chromatography (SEC)
ParameterADC-PEG (this compound Linker)ADC-Hydrophobic (Hydrophobic Linker)
% Monomer 98.594.2
% High Molecular Weight Species (Aggregates) 1.25.5
% Low Molecular Weight Species (Fragments) 0.30.3

This representative data highlights the significant reduction in aggregation for the ADC synthesized with the hydrophilic this compound linker.

Table 3: Intact Mass Analysis by Mass Spectrometry (MS)
SpeciesADC-PEG (this compound Linker) - Observed Mass (Da)ADC-Hydrophobic (Hydrophobic Linker) - Observed Mass (Da)
Light Chain (LC) 23,51023,510
LC + 1 Drug 24,52524,450
Heavy Chain (HC) 50,22050,220
HC + 1 Drug 51,23551,160
Intact Antibody (DAR=0) 147,460147,460
Intact ADC (DAR=4) 151,520151,240

The mass spectrometry data confirms the successful conjugation for both ADCs and reflects the differing masses of the linkers and drugs.

Experimental Workflows and Signaling Pathways

To ensure a comprehensive understanding of the validation process, the following diagrams illustrate the experimental workflow for ADC characterization and the orthogonal relationship between the primary analytical techniques.

ADC_Characterization_Workflow cluster_synthesis ADC Synthesis cluster_analysis Purity Validation Synthesis Antibody + Linker-Drug Conjugation Purification Purification (e.g., Protein A) Synthesis->Purification HIC HIC-HPLC (DAR Profile) Purification->HIC SEC SEC-HPLC (Aggregation) Purification->SEC RP_LC RP-HPLC (Reduced Chains) Purification->RP_LC MS Mass Spectrometry (Intact Mass) Purification->MS

Caption: Workflow for ADC Synthesis and Purity Validation.

Orthogonal_Methods cluster_attributes Key Purity Attributes cluster_methods Analytical Methods CQA Critical Quality Attributes (CQAs) DAR Drug-to-Antibody Ratio & Heterogeneity CQA->DAR Aggregation Aggregation & Fragmentation CQA->Aggregation Identity Molecular Identity & Integrity CQA->Identity HIC HIC-HPLC DAR->HIC RP_LC RP-HPLC DAR->RP_LC MS Mass Spec. DAR->MS SEC SEC-HPLC Aggregation->SEC CE_SDS CE-SDS Aggregation->CE_SDS Identity->RP_LC Identity->MS

Caption: Orthogonal Analytical Methods for ADC Purity Assessment.

Detailed Experimental Protocols

Protocol 1: HIC-HPLC for DAR Profile Analysis

Objective: To separate and quantify ADC species with different drug-to-antibody ratios based on their hydrophobicity.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR).

Reagents:

  • Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0.

  • ADC sample at 1 mg/mL in PBS.

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 20 µg of the ADC sample.

  • Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the relative percentage of each species and the average DAR.

Protocol 2: SEC-HPLC for Aggregation and Fragmentation Analysis

Objective: To separate and quantify high molecular weight species (aggregates) and low molecular weight species (fragments) from the monomeric ADC.

Instrumentation:

  • HPLC system with an isocratic pump, autosampler, and UV detector.

  • SEC column (e.g., Tosoh TSKgel G3000SWxl).

Reagents:

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.

  • ADC sample at 1 mg/mL in PBS.

Procedure:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.

  • Inject 50 µg of the ADC sample.

  • Run the analysis isocratically for 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Integrate the peaks corresponding to aggregates, monomer, and fragments.

  • Calculate the percentage of each species relative to the total peak area.

Protocol 3: RP-HPLC for Reduced Chain Analysis

Objective: To determine the distribution of the drug on the light and heavy chains of the antibody after reduction.

Instrumentation:

  • UPLC/HPLC system with a binary pump, autosampler, and UV detector.

  • Reversed-phase column (e.g., Agilent PLRP-S).

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Reducing Agent: 1 M Dithiothreitol (DTT).

  • ADC sample at 2 mg/mL in PBS.

Procedure:

  • To 50 µL of the ADC sample, add 5 µL of 1 M DTT and incubate at 37°C for 30 minutes to reduce the disulfide bonds.

  • Equilibrate the RP column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the reduced ADC sample.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Monitor the elution profile at 280 nm.

  • Integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.

Protocol 4: Intact Mass Analysis by LC-MS

Objective: To determine the molecular weight of the intact ADC and its different DAR species.

Instrumentation:

  • UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

  • Reversed-phase column suitable for protein analysis.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • ADC sample at 1 mg/mL in PBS.

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 10 µg of the ADC sample.

  • Run a shallow gradient to desalt the sample and elute the ADC into the mass spectrometer.

  • Acquire mass spectra in the positive ion mode over a mass range of m/z 2000-5000.

  • Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact ADC species.

  • Identify the mass of the unconjugated antibody and the different DAR species.

Conclusion

The validation of ADC purity is a multi-faceted process that relies on a suite of orthogonal analytical techniques. The choice of linker chemistry has a profound impact on the physicochemical properties of the ADC. As demonstrated by the representative data, the use of a hydrophilic this compound linker can significantly reduce aggregation and improve the homogeneity of the drug-to-antibody ratio profile compared to more hydrophobic linkers. This can lead to a more stable, soluble, and potentially more efficacious therapeutic product. The detailed protocols provided herein offer a robust framework for the analytical characterization and purity validation of ADCs, enabling researchers to make informed decisions in the development of next-generation antibody-drug conjugates.

Safety Operating Guide

Proper Disposal of m-PEG2-Amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical reagents. This document provides essential guidance on the proper disposal procedures for m-PEG2-Amine (CAS: 31576-51-9), a common PEG linker used in research and drug development.

This compound, also known as 2-(2-Methoxyethoxy)ethanamine, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to proper disposal protocols is crucial to mitigate potential hazards to personnel and the environment.

Hazard Identification and Classification

Different suppliers may provide varying hazard classifications. While some Safety Data Sheets (SDS) may classify this compound as not hazardous, a conservative approach is recommended due to the potential for acute oral toxicity and significant aquatic toxicity[1].

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 4) Harmful if swallowed[1].
Acute Aquatic Toxicity (Category 1) Very toxic to aquatic life[1].
Chronic Aquatic Toxicity (Category 1) Very toxic to aquatic life with long-lasting effects[1].

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat.

Step-by-Step Disposal Procedure

The primary disposal method for this compound is through an approved waste disposal plant[1]. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, empty vials) in a dedicated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and "this compound".

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials.

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: this compound for Disposal B Is the container empty? A->B Contaminated Container H Is the this compound in pure or solution form? A->H C Triple rinse with a suitable solvent (e.g., ethanol (B145695) or methanol). B->C Yes G Collect un-rinsed container as hazardous waste. B->G No D Collect rinsate as hazardous waste. C->D E Deface label on empty container. C->E I Collect in a designated, labeled hazardous waste container. D->I F Dispose of empty container in appropriate lab glass or solid waste. E->F G->I H->I Yes J Store in designated hazardous waste accumulation area. I->J K Arrange for pickup by a licensed waste disposal company. J->K L End: Proper Disposal K->L

Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Absorb the spill with an inert material (e.g., vermiculite, dry sand).

  • Collect: Carefully collect the absorbed material into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Always refer to the specific Safety Data Sheet provided by your supplier for the most detailed and up-to-date information. By following these procedures, researchers and laboratory professionals can handle and dispose of this compound safely and responsibly, minimizing risks to themselves and the environment.

References

Personal protective equipment for handling m-PEG2-Amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling m-PEG2-Amine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

1. Hazard Identification and Personal Protective Equipment (PPE)

While some suppliers classify this compound as non-hazardous, others identify it as harmful if swallowed and very toxic to aquatic life.[1] Therefore, a cautious approach to handling is recommended, utilizing comprehensive personal protective equipment.

Recommended Personal Protective Equipment

The following table summarizes the necessary PPE for handling this compound, based on a conservative assessment of potential hazards.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and aerosols.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling.[2]
Body Protection Impervious clothing (e.g., lab coat)Protects skin from accidental spills and contamination.[1]
Respiratory Protection Use in a well-ventilated area or fume hoodAvoids inhalation of vapors, mists, or dust.[1][3] A suitable respirator may be necessary for large quantities or in case of insufficient ventilation.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

PropertyValue
CAS Number 31576-51-9
Molecular Formula C5H13NO2
Molecular Weight 119.16 g/mol [1]
Synonyms 2-(2-Methoxyethoxy)ethanamine, 1-(2-Aminoethoxy)-2-methoxyethane[1][4]

2. Operational and Handling Procedures

Adherence to proper handling and storage protocols is critical for maintaining the stability of this compound and ensuring a safe laboratory environment.

Safe Handling Protocol

  • Preparation : Ensure a clean and organized workspace. Have all necessary PPE, handling equipment, and spill containment materials readily available.

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Avoiding Contact : Avoid direct contact with skin, eyes, and clothing. Do not inhale any dust, vapor, or mist.[1]

  • Hygiene : Wash hands thoroughly after handling the substance. Do not eat, drink, or smoke in the work area.[1]

  • Weighing : If handling a powdered form, weigh the substance carefully to avoid creating dust.

Storage Conditions

Proper storage is essential to maintain the integrity of this compound.

Storage ParameterRecommendation
Temperature Store at -5°C to -20°C.[1][4] Some suppliers recommend -80°C for solutions.[1][5]
Container Keep container tightly sealed in a dry, well-ventilated area.[1]
Light Exposure Protect from direct sunlight.[4]
Incompatibilities Keep away from strong oxidizing agents.[3]

3. Emergency and Disposal Plans

A clear plan for emergencies and waste disposal is crucial for laboratory safety.

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and rinse skin thoroughly with plenty of water.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support.[1][2]
Ingestion Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[1]

Spill Response

In the event of a spill, follow these steps to contain and clean the area safely.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate Area Alert Alert Personnel Evacuate->Alert Ventilate Ensure Ventilation Alert->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Waste Place in Sealed Container for Chemical Waste Decontaminate->Waste Dispose Dispose According to Regulations Waste->Dispose

Caption: Workflow for this compound Spill Response.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] Do not allow the product to enter drains or watercourses, as it is very toxic to aquatic life.[1] Package waste in approved, labeled containers for disposal by a licensed waste management company.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
m-PEG2-Amine
Reactant of Route 2
Reactant of Route 2
m-PEG2-Amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。